Amcinonide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3/t19-,20-,21-,23+,24-,25-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKJAFIWWBXGDU-MOGDOJJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC6(O2)CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045905 | |
| Record name | Amcinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amcinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.74e-03 g/L | |
| Record name | Amcinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51022-69-6 | |
| Record name | Amcinonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amcinonide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amcinonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amcinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amcinonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMCINONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423W026MA9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amcinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Amcinonide's Interaction with Glucocorticoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amcinonide, a potent synthetic corticosteroid, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[1][2] This technical guide delineates the molecular mechanism of action of this compound, focusing on its binding to the GR, the subsequent genomic and non-genomic signaling pathways, and the resulting modulation of gene expression. Detailed experimental protocols for key assays used to characterize this interaction are provided, along with a comparative analysis of this compound's potency. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
This compound is a high-potency topical glucocorticoid utilized for the management of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[3] Its therapeutic efficacy is rooted in its function as a glucocorticoid receptor agonist.[4][5] Understanding the intricate details of its mechanism of action at the molecular level is crucial for optimizing its clinical use and for the development of novel anti-inflammatory agents. This guide provides an in-depth exploration of this compound's engagement with the glucocorticoid receptor and the downstream signaling cascades it triggers.
Glucocorticoid Receptor Binding and Activation
The initial and pivotal step in this compound's mechanism of action is its binding to the cytoplasmic glucocorticoid receptor. This compound exhibits a high affinity for the GR, with weak to negligible affinity for other steroid receptors such as mineralocorticoid, estrogen, progesterone, and androgen receptors.[6][7] This selectivity contributes to its targeted anti-inflammatory profile.
Upon binding, the GR undergoes a conformational change, leading to the dissociation of a multi-protein chaperone complex, which includes heat shock proteins (Hsp90, Hsp70) and immunophilins. This unmasking of the nuclear localization signals on the GR allows the this compound-GR complex to translocate from the cytoplasm into the nucleus.[8]
Quantitative Data Summary
| Corticosteroid | Potency Class |
| Clobetasol Propionate 0.05% | Super-potent (Class I) |
| This compound 0.1% (Ointment) | Potent (Class II) |
| Betamethasone Dipropionate 0.05% (Cream) | Potent (Class II) |
| Fluocinonide 0.05% | Potent (Class II) |
| This compound 0.1% (Cream, Lotion) | Potent (Class III) |
| Triamcinolone Acetonide 0.1% | Mid-strength (Class IV) |
| Hydrocortisone 1% | Mild (Class VII) |
Data compiled from various sources comparing topical corticosteroid potencies.
Genomic Mechanisms of Action
Once in the nucleus, the this compound-GR complex modulates gene transcription through two primary mechanisms: transactivation and transrepression.
Transactivation
The this compound-GR complex can bind as a homodimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[8] This binding typically leads to the upregulation of anti-inflammatory genes. A key example is the induction of annexin A1 (formerly known as lipocortin-1), a protein that inhibits phospholipase A2 (PLA2).[6] By inhibiting PLA2, the release of arachidonic acid from cell membranes is blocked, thereby preventing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
Transrepression
A significant portion of the anti-inflammatory effects of glucocorticoids, including this compound, is attributed to transrepression. This process involves the this compound-GR complex interfering with the function of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without direct binding to a GRE.[9]
-
Inhibition of NF-κB: The activated GR can physically interact with the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences and initiating the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
Inhibition of AP-1: Similarly, the this compound-GR complex can inhibit the transcriptional activity of AP-1 (a dimer of Fos and Jun proteins), which is another critical regulator of inflammatory gene expression.
The transrepression mechanism is believed to be responsible for many of the beneficial anti-inflammatory effects of glucocorticoids while having a lesser role in the metabolic side effects, which are often linked to transactivation.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for assessing glucocorticoid receptor activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the glucocorticoid receptor.
Competitive Glucocorticoid Receptor Binding Assay
This assay determines the relative binding affinity of a test compound (this compound) for the glucocorticoid receptor by measuring its ability to displace a fluorescently labeled GR ligand.
Materials:
-
Recombinant human glucocorticoid receptor (GR)
-
Fluorescently labeled GR ligand (e.g., Fluormone™ GS1)
-
Assay buffer (e.g., phosphate buffer with stabilizing agents)
-
Test compound (this compound)
-
Control compounds (e.g., dexamethasone, cortisol)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Assay Setup: In a microplate, add the assay buffer, the fluorescently labeled GR ligand, and the serially diluted this compound or control compounds.
-
Initiate Reaction: Add the recombinant GR to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature in the dark for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.[10]
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader. High polarization indicates binding of the fluorescent ligand to the GR, while low polarization indicates displacement by the test compound.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the fluorescent ligand) is determined from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
NF-κB Transrepression Luciferase Reporter Assay
This assay quantifies the ability of this compound to inhibit NF-κB-mediated gene transcription.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (contains NF-κB response elements upstream of the luciferase gene)
-
Transfection reagent
-
Cell culture medium
-
This compound
-
NF-κB activating agent (e.g., Tumor Necrosis Factor-alpha, TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect the HEK293 cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Plate the transfected cells in a multi-well plate.
-
Compound Treatment: After allowing the cells to adhere and express the reporter genes (typically 24 hours), treat the cells with varying concentrations of this compound.
-
Inflammatory Stimulation: After a pre-incubation period with this compound (e.g., 1 hour), stimulate the cells with an NF-κB activator like TNF-α.
-
Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for luciferase expression.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a lysis buffer.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.[2][11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 for NF-κB transrepression.
Conclusion
This compound's potent anti-inflammatory activity is a direct consequence of its high-affinity binding to the glucocorticoid receptor and the subsequent modulation of gene expression. Its primary mechanism involves both the transactivation of anti-inflammatory genes and, critically, the transrepression of pro-inflammatory transcription factors NF-κB and AP-1. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these interactions, which is essential for the continued development and characterization of glucocorticoid-based therapies. Further research to elucidate the specific binding kinetics and dose-response relationships of this compound will provide a more complete understanding of its pharmacological profile.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Pharmacological profile of Amcinonide as a synthetic corticosteroid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of Amcinonide, a potent synthetic corticosteroid. It covers its mechanism of action, pharmacodynamics, pharmacokinetics, clinical efficacy, and key experimental protocols used in its evaluation.
Mechanism of Action
This compound is a synthetic glucocorticoid that functions as a glucocorticoid receptor (GR) agonist.[1][2][3] Its anti-inflammatory, antipruritic, and vasoconstrictive properties stem from its genomic and non-genomic actions following receptor binding.[3][4]
Upon topical application, this compound penetrates the cell membrane and binds to the cytosolic GR. This drug-receptor complex then translocates to the nucleus, where it modulates gene expression.[1] The primary mechanism involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[3][4] These proteins inhibit the release of arachidonic acid from membrane phospholipids, thereby blocking the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.[3][4] This interruption of the inflammatory cascade leads to a reduction in edema, erythema, and pruritus.[4]
Pharmacodynamics
The pharmacodynamic effects of this compound are characterized by its high corticosteroid potency. Various laboratory methods, including vasoconstrictor assays, are used to compare and predict the potencies and clinical efficacies of topical corticosteroids.[3][4]
Receptor Binding Affinity
Table 1: this compound Receptor Binding Profile (Qualitative)
| Receptor | Binding Affinity |
|---|---|
| Glucocorticoid Receptor (GR) | High[3][4] |
| Progesterone Receptor (PR) | Weak[3][4] |
| Mineralocorticoid Receptor (MR) | Virtually None[3][4] |
| Estrogen Receptor (ER) | Virtually None[3][4] |
| Androgen Receptor (AR) | Virtually None[3][4] |
Pharmacokinetics
The systemic exposure to this compound following topical application is dependent on several factors.
Absorption
This compound can be absorbed from normal intact skin.[3] The extent of percutaneous absorption is influenced by the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.[3] Inflammation and other skin diseases can increase percutaneous absorption.[3]
Distribution, Metabolism, and Excretion
Once absorbed, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids.[3] Metabolism occurs primarily in the liver, and the metabolites are then excreted by the kidneys.[3][4] Some metabolites are also excreted into the bile.[3] Specific pharmacokinetic parameters such as half-life and clearance for this compound are not currently available.[4]
Table 2: Summary of this compound Pharmacokinetic Properties
| Parameter | Description |
|---|---|
| Absorption | Percutaneous. Increased by vehicle type, occlusion, and skin condition.[3] |
| Metabolism | Primarily hepatic.[3][4] |
| Route of Elimination | Primarily renal, with some biliary excretion.[3][4] |
| Half-life (t½) | Not Available[4] |
| Clearance (CL) | Not Available[4] |
Clinical Efficacy
This compound 0.1% is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[4] Clinical trials have demonstrated its efficacy in conditions like psoriasis and eczematous dermatitis, often comparing it to other potent corticosteroids.
In a double-blind study involving 50 psoriasis patients, 0.1% this compound ointment applied twice daily was found to be comparable in safety and efficacy to 0.05% fluocinonide ointment applied three times a day.[6] After three weeks, both treatment groups showed greater than 50% improvement in total efficacy scores.[6] Another study in 39 psoriasis patients also found 0.1% this compound ointment (twice daily) to be as effective as 0.05% fluocinonide ointment (three times daily).[7]
When compared to betamethasone dipropionate ointment for moderate to severe psoriasis, this compound showed comparable significant improvement from baseline at weeks 1 and 2.[8] In a study on eczematous dermatitis, 0.1% this compound cream demonstrated significantly greater overall improvement compared to 0.1% betamethasone valerate cream.[9]
Table 3: Summary of Comparative Clinical Efficacy Studies
| Indication | Comparator | Key Finding | Reference |
|---|---|---|---|
| Psoriasis | Fluocinonide 0.05% | Comparable efficacy and safety. >50% improvement in total scores at 3 weeks for both. | [6] |
| Psoriasis | Betamethasone Dipropionate 0.05% | Comparable efficacy; significant improvement from baseline for both treatments. | [8] |
| Eczematous Dermatitis | Betamethasone Valerate 0.1% | this compound showed significantly greater overall improvement. |[9] |
Safety Profile
Topical this compound is generally well-tolerated.[10] Local adverse reactions are reported infrequently but may occur more frequently with the use of occlusive dressings. These include burning, itching, irritation, dryness, and skin atrophy.[11]
Systemic absorption of topical corticosteroids can produce reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, manifestations of Cushing's syndrome, hyperglycemia, and glucosuria in some patients. Children may be more susceptible to systemic toxicity.[11]
Experimental Protocols
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
This assay is a standard pharmacodynamic method used to determine the bio-potency and bioequivalence of topical corticosteroid formulations. The principle is that corticosteroids cause vasoconstriction in the dermal capillaries, leading to visible skin blanching, the degree of which correlates with the drug's anti-inflammatory potency.[2][9][12]
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected. Subjects who show a clear vasoconstrictive response are chosen for the pivotal study.
-
Pilot Study: A pilot study is conducted to determine the dose-duration response of the reference product. Various application times (e.g., 0.25 to 6 hours) are tested to identify the ED50 (the time required to produce 50% of the maximal blanching effect).[2][13]
-
Drug Application: A standardized amount of the corticosteroid formulation (e.g., 10 µL) is applied to marked, 1 cm diameter sites on the ventral forearm.[2] Untreated sites serve as controls.[13]
-
Occlusion: Sites may be occluded for the duration of the application to enhance absorption, though non-occluded methods are also used.[12]
-
Assessment: After the specified duration, the formulation is removed. Skin blanching is assessed at predetermined time points (e.g., 2, 6, 24 hours post-removal).[2][9]
-
Scoring: The degree of vasoconstriction (blanching) is evaluated either visually by a trained, blinded observer using a graded scale (e.g., 0=no blanching to 4=maximal blanching) or objectively using a chromameter to measure changes in skin color.[2][9]
-
Data Analysis: The area under the effect curve (AUEC) is calculated from the blanching scores over time. Bioequivalence is assessed by comparing the AUEC of the test and reference products.[2]
In Vitro Anti-Inflammatory Cytokine Inhibition Assay
This assay evaluates the ability of a corticosteroid to suppress the production of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in appropriate media.[14][15]
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours).[15]
-
Inflammatory Stimulus: Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.[14][15]
-
Incubation: The cell cultures are incubated for a period sufficient to allow for cytokine production (e.g., 20-48 hours).[14][15]
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
Cytokine Quantification: The concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[14]
-
Data Analysis: The percentage inhibition of cytokine production by this compound at each concentration is calculated relative to the stimulated vehicle control. An IC50 value (the concentration that causes 50% inhibition) can then be determined.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Test
The ACTH (Cosyntropin) Stimulation Test is the standard method to assess the integrity of the HPA axis and diagnose adrenal suppression caused by exogenous corticosteroids.[7][16][17]
Methodology:
-
Patient Preparation: The patient should fast for a specified period (e.g., 12 hours) before the test. Exogenous steroid medications are withheld for at least 12-24 hours prior.[10][18]
-
Baseline Sample: A blood sample is drawn (typically at 8-9 AM) to measure the baseline serum cortisol level.[16]
-
ACTH Administration: A synthetic version of ACTH, cosyntropin (250 µg), is administered intravenously (IV) or intramuscularly (IM).[7][16]
-
Post-Stimulation Samples: Blood samples are collected at 30 and 60 minutes after the cosyntropin injection.[17][18]
-
Cortisol Measurement: Serum cortisol levels in all collected samples are measured by the laboratory.
-
Interpretation: A normal response, which rules out significant adrenal suppression, is typically defined as a stimulated serum cortisol level rising above a certain threshold (e.g., >18 µg/dL).[16] A blunted or absent response suggests adrenal suppression.[16]
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. gmp-compliance.org [gmp-compliance.org]
- 3. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of psoriasis with this compound 0.1 percent and fluocinonide 0.05 percent ointments. A comparative double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoid Therapy and Adrenal Suppression - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound vs. betamethasone dipropionate ointments in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]
- 10. adrenalinsufficiency.org [adrenalinsufficiency.org]
- 11. This compound (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. karger.com [karger.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. labcorp.com [labcorp.com]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. ACTH Stimulation Test Patient Instructions - Houston, TX: The Endocrine Center [endocrinecenter.com]
Amcinonide: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Amcinonide is a potent synthetic topical corticosteroid utilized for its anti-inflammatory and antipruritic properties in the treatment of various dermatological conditions.[1][2][3] This technical guide provides an in-depth overview of its molecular structure, chemical properties, and the experimental methodologies used for its characterization.
Molecular Structure and Identification
This compound is a complex synthetic steroid, specifically a glucocorticoid, characterized by several key functional groups that contribute to its high potency.[2][4] It is a fluorinated steroid, which enhances its glucocorticoid activity.[4] The structure includes a spiroketal formed from a cyclopentanone acetal, a feature that influences its lipophilicity and absorption.[4]
Chemically, it is a derivative of pregnane and is classified as an 11beta-hydroxy steroid, a 20-oxo steroid, and a 3-oxo-Delta(1),Delta(4)-steroid.[4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate[4][5] |
| Molecular Formula | C₂₈H₃₅FO₇[4][6][7] |
| CAS Number | 51022-69-6[4] |
| Synonyms | Cyclocort, CL-34699[4][8] |
Physicochemical Properties
The physicochemical properties of this compound dictate its formulation, stability, and pharmacokinetic profile, particularly its absorption through the skin. It typically presents as a white to cream-colored crystalline powder.[6][7]
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 502.57 - 502.6 g/mol | [5][7][8] |
| Melting Point | 248 - 252 °C | [6] |
| LogP | 2.3 - 3.6 | [4][5] |
| Water Solubility | 7.74e-03 g/L (Slightly soluble to insoluble) | [4][6] |
| Other Solubilities | Soluble in alcohol and methanol; sparingly soluble in acetone and chloroform; slightly soluble in ether. | [6][9] |
| pKa (Predicted) | 13.09 ± 0.70 | [9] |
Mechanism of Action: A Molecular Perspective
This compound's therapeutic effects stem from its activity as a potent glucocorticoid receptor (GR) agonist.[2][5] Its molecular structure allows for high-affinity binding to these intracellular receptors.[1][10] The mechanism is multifaceted, involving genomic and non-genomic pathways to achieve its anti-inflammatory, immunosuppressive, and anti-proliferative effects.[11]
Genomic Pathway:
-
Receptor Binding: this compound diffuses across the cell membrane and binds to the cytoplasmic GR, causing a conformational change and dissociation from heat shock protein complexes.[11]
-
Nuclear Translocation: The activated this compound-GR complex translocates into the nucleus.[11]
-
Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[11] This interaction modulates the transcription of target genes.[5][11]
-
Transactivation: It upregulates the expression of anti-inflammatory proteins, most notably phospholipase A2 inhibitory proteins, collectively called lipocortins.[1][4]
-
Transrepression: It suppresses the synthesis of pro-inflammatory mediators such as cytokines, chemokines, prostaglandins, and leukotrienes.[3][11]
-
By inducing lipocortins, this compound inhibits phospholipase A2, which in turn blocks the release of arachidonic acid from membrane phospholipids.[1][2][4] This action halts the downstream production of potent inflammatory mediators like prostaglandins and leukotrienes.[1][2]
Non-Genomic Effects: this compound is also an inhibitor of nitric oxide (NO) release from activated microglia, with a reported IC50 of 3.38 nM, contributing to its anti-inflammatory profile.[8][12]
Caption: this compound's genomic anti-inflammatory signaling pathway.
Experimental Protocols
Characterization of this compound and its biological activity involves various standardized assays. Below are representative protocols for assessing receptor binding and anti-inflammatory effects.
A common method to determine the binding affinity of a compound for the GR is a competitive binding assay using fluorescence polarization (FP).[13][14] This assay measures the displacement of a fluorescently labeled glucocorticoid ligand by the test compound (this compound).
Methodology:
-
Reagent Preparation:
-
Prepare a complete screening buffer containing a stabilizing peptide.[13]
-
Thaw human glucocorticoid receptor (GR) protein on ice.[13]
-
Prepare a stock solution of a fluorescent GR ligand (e.g., Fluormone™ GS Red or GS1).[13][14]
-
Prepare serial dilutions of the test compound (this compound) and a known competitor (e.g., dexamethasone) in the screening buffer.[14]
-
-
Assay Procedure (96-well plate format):
-
Add serial dilutions of the test compound or controls to the wells.[14]
-
Add a solution containing the GR protein and the fluorescent ligand to all wells. The final concentration of GR and the fluorescent ligand should be kept constant.
-
Controls: Include wells for no competition (GR + fluorescent ligand only) and 100% competition (GR + fluorescent ligand + high concentration of a known competitor).[14]
-
Incubate the plate in the dark at room temperature for 2-4 hours to reach binding equilibrium.[13]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (FP) value in each well using a suitable plate reader.
-
High FP indicates the fluorescent ligand is bound to the large GR protein, while low FP indicates it has been displaced and is tumbling freely.
-
Plot the FP values against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of this compound that displaces 50% of the fluorescent ligand. This value is used to determine the relative binding affinity.[13]
-
Caption: Workflow for a Glucocorticoid Receptor competitive binding assay.
The anti-inflammatory effects of corticosteroids can be quantified by measuring their ability to inhibit cytokine production in a co-culture model of immune cells and synoviocytes, which mimics the inflammatory environment in conditions like rheumatoid arthritis.[15]
Methodology:
-
Cell Culture:
-
Culture human rheumatoid arthritis synoviocytes until confluent.
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Activate PBMCs using a mitogen (e.g., phytohemagglutinin).
-
-
Co-culture and Treatment:
-
Pre-incubate activated PBMCs with varying concentrations of this compound for a set period.
-
Add the treated PBMCs to the synoviocyte cultures at a defined ratio (e.g., 5:1).
-
Co-culture the cells for 48 hours.[15]
-
-
Cytokine Measurement:
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-1β, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).[15]
-
-
Data Analysis:
-
Compare the cytokine levels in this compound-treated co-cultures to untreated controls.
-
Determine the dose-dependent inhibitory effect of this compound on the production of pro-inflammatory cytokines.
-
Spectroscopic Characterization
The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. While specific spectra are proprietary or found in specialized databases, the expected results from each technique are described below.
Table 3: Spectroscopic Data Interpretation for this compound
| Technique | Expected Data and Interpretation |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Would show distinct signals for the methyl protons, the vinyl protons of the diene system, and the protons of the cyclopentyl and steroid rings. The acetate methyl group would appear as a singlet. ¹³C NMR: Would reveal signals for all 28 carbon atoms, including the carbonyl carbons of the ketone and ester groups, the spiroketal carbon, and carbons bonded to fluorine and oxygen.[16][17] |
| Infrared (IR) Spectroscopy | The spectrum would exhibit characteristic absorption bands for key functional groups: a strong C=O stretching vibration for the ketone and ester groups, O-H stretching for the hydroxyl group, and C-F stretching for the fluorine atom. The C=C stretching of the diene system would also be present.[17][18] |
| Mass Spectrometry (MS) | Would provide the exact molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₂₈H₃₅FO₇). The fragmentation pattern would show losses of characteristic groups like the acetate moiety, helping to confirm the structure.[18][19] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Articles [globalrx.com]
- 4. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Cyclocort Ointment (this compound Topical): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. abmole.com [abmole.com]
- 9. Cas 51022-69-6,this compound | lookchem [lookchem.com]
- 10. This compound: Everything you need to know | Power [withpower.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. selleckchem.com [selleckchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 17. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 18. lehigh.edu [lehigh.edu]
- 19. m.youtube.com [m.youtube.com]
Cellular Targets of Amcinonide in Keratinocytes and Macrophages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amcinonide, a potent synthetic corticosteroid, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with cellular targets in various skin cells, primarily keratinocytes and macrophages. This technical guide delineates the molecular mechanisms of this compound, focusing on its cellular targets within these key cell types. It provides a comprehensive overview of the signaling pathways affected, quantitative data on its therapeutic effects, and detailed experimental protocols for studying its activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in dermatological research and the development of novel anti-inflammatory therapies.
Introduction
This compound is a high-potency topical corticosteroid used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2] Its therapeutic efficacy is attributed to its ability to modulate complex inflammatory cascades at the cellular level. The primary cellular targets of this compound in the skin are epidermal keratinocytes and infiltrating immune cells, particularly macrophages.[3] In keratinocytes, this compound inhibits hyperproliferation, a hallmark of conditions like psoriasis.[3] In macrophages, it curtails the inflammatory response by inhibiting their migration and the production of pro-inflammatory mediators.[3] This guide provides a detailed examination of these interactions.
Mechanism of Action
Similar to other corticosteroids, this compound's mechanism of action is primarily mediated through the glucocorticoid receptor (GR).[2][4] Upon topical application, this compound penetrates the cell membrane and binds to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[2]
Within the nucleus, the this compound-GR complex can modulate gene expression through two main pathways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[5] One such protein is lipocortin-1 (annexin A1), which inhibits phospholipase A2, a key enzyme in the arachidonic acid pathway.[4] This inhibition ultimately reduces the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[4]
-
Transrepression: The this compound-GR complex can also repress the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This "tethering" mechanism prevents these transcription factors from inducing the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6]
Cellular Targets in Keratinocytes
Keratinocytes are the predominant cell type in the epidermis and play a crucial role in both maintaining the skin barrier and initiating inflammatory responses. This compound targets several key processes in these cells.
Anti-proliferative Effects
Modulation of Gene Expression
This compound, through its interaction with the GR, significantly alters the gene expression profile of keratinocytes, leading to a reduction in inflammatory mediators and a potential influence on cellular differentiation. While specific gene array data for this compound is limited, studies on the potent corticosteroid clobetasol propionate have shown significant changes in the expression of numerous genes in human skin, including many not previously associated with glucocorticoid regulation.[8]
Table 1: Representative Gene Expression Changes in Keratinocytes Induced by High-Potency Corticosteroids (Inferred for this compound)
| Gene | Function | Expected Change with this compound | Reference |
| IL-8 (CXCL8) | Chemokine, attracts neutrophils | Downregulation | [9] |
| S100A7 (Psoriasin) | Pro-inflammatory, antimicrobial | Downregulation | [9] |
| DEFB4A (β-defensin 2) | Antimicrobial peptide, pro-inflammatory | Downregulation | [9] |
| KRT16 | Keratin, hyperproliferation marker | Downregulation | [5] |
| Annexin A1 (ANXA1) | Anti-inflammatory, inhibits PLA2 | Upregulation | [4] |
Note: This data is inferred from studies on other high-potency corticosteroids and represents the expected effects of this compound.
Cellular Targets in Macrophages
Macrophages are key players in the cutaneous immune response, capable of both initiating and resolving inflammation. This compound modulates macrophage function to suppress the inflammatory cascade.
Inhibition of Migration and Inflammatory Mediator Release
This compound inhibits the migration of macrophages to sites of inflammation, thereby reducing the cellular infiltrate.[3] Furthermore, it potently suppresses the production of pro-inflammatory cytokines and other inflammatory mediators by activated macrophages.
Table 2: Effect of Dexamethasone on Cytokine and M1/M2 Marker Gene Expression in THP-1 Macrophages (Inferred for this compound)
| Gene | Marker Type | Change with Dexamethasone | Reference |
| CD163 | M2 Marker | Upregulation | [1] |
| CD206 (MRC1) | M2 Marker | Upregulation | [1] |
| IL-10 | M2 Cytokine | Upregulation | [1] |
| IL-6 | M1 Cytokine | Downregulation | [1] |
| IL-1β | M1 Cytokine | Downregulation | [1] |
| iNOS (NOS2) | M1 Marker | Downregulation | [10] |
| CD86 | M1 Marker | Downregulation | [11][12] |
| Arginase-1 (ARG1) | M2 Marker | Upregulation | [13] |
Note: This data is based on studies with dexamethasone, a potent glucocorticoid, and is used to infer the likely effects of this compound on macrophage polarization.
Modulation of Macrophage Polarization
Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. Glucocorticoids, including this compound, are known to promote a shift from the M1 to the M2 phenotype, contributing to the resolution of inflammation.[14][15] This is achieved by downregulating M1-associated genes (e.g., TNF-α, IL-6, iNOS, CD86) and upregulating M2-associated genes (e.g., IL-10, CD163, CD206, Arginase-1).[1][10][11][12][13]
Signaling Pathways
The primary signaling pathway modulated by this compound is the glucocorticoid receptor pathway. However, its downstream effects involve the intricate regulation of other key signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Primary Human Keratinocyte Culture and Treatment[16][17][18][19][20]
-
Isolation: Obtain human skin biopsies (e.g., neonatal foreskin) under sterile conditions. Separate the epidermis from the dermis using enzymatic digestion (e.g., with dispase or trypsin). Isolate keratinocytes from the epidermis using further trypsinization.
-
Culture: Culture the isolated keratinocytes in a serum-free keratinocyte growth medium. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 70-80% confluency, passage them using a trypsin/EDTA solution.
-
Treatment: Seed the keratinocytes in appropriate culture plates. Once they reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Analysis: After the desired incubation period, harvest the cells or supernatant for downstream analysis.
Monocyte-derived Macrophage (MDM) Differentiation and Polarization[21][22][23][24]
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation. Isolate monocytes from PBMCs using CD14+ magnetic beads.
-
Macrophage Differentiation: Culture the isolated monocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum and M-CSF (Macrophage Colony-Stimulating Factor) for 6 days to differentiate them into M0 macrophages.
-
Macrophage Polarization:
-
M1 Polarization: To generate M1 macrophages, stimulate M0 macrophages with LPS (lipopolysaccharide) and IFN-γ (interferon-gamma).
-
M2 Polarization: To generate M2 macrophages, stimulate M0 macrophages with IL-4 (interleukin-4) and IL-13 (interleukin-13).
-
-
Treatment: Treat the polarized macrophages with various concentrations of this compound or a vehicle control.
-
Analysis: After incubation, analyze the expression of M1 and M2 markers.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., IL-6, TNF-α, CD163, Arg-1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blot for Protein Expression Analysis
-
Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., phosphorylated-NF-κB, GR, iNOS, Arginase-1) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion[25][26][27][28]
-
Sample Collection: Collect the culture supernatants from treated and control cells.
-
ELISA Procedure: Perform ELISA for specific cytokines (e.g., IL-6, TNF-α, IL-10) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, adding a substrate, and measuring the absorbance.
-
Quantification: Determine the concentration of the cytokines in the samples by comparing their absorbance to a standard curve.
Conclusion
This compound is a potent anti-inflammatory agent that exerts its therapeutic effects by targeting key cellular processes in keratinocytes and macrophages. Its primary mechanism of action involves the modulation of gene expression via the glucocorticoid receptor, leading to the suppression of pro-inflammatory pathways and the promotion of an anti-inflammatory cellular environment. In keratinocytes, this compound inhibits hyperproliferation and reduces the expression of inflammatory mediators. In macrophages, it inhibits migration, suppresses the production of pro-inflammatory cytokines, and promotes a shift towards the anti-inflammatory M2 phenotype. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and the development of novel dermatological therapies. A deeper understanding of the specific molecular interactions of this compound within these cellular targets will be crucial for optimizing its therapeutic use and for the rational design of future anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptomic network interactions in the human skin treated with topical glucocorticoid clobetasol propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdermatology.com [accessdermatology.com]
- 10. Different distributions of M1 and M2 macrophages in a mouse model of laser-induced choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Amcinonide's Effect on Pro-inflammatory Cytokine Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amcinonide, a potent synthetic topical corticosteroid, is widely utilized for its significant anti-inflammatory and immunosuppressive properties in the management of various dermatological conditions. Its therapeutic efficacy is fundamentally linked to its ability to modulate the intricate network of pro-inflammatory cytokine signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its effects, with a particular focus on the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to support further research and drug development in this domain.
Introduction
This compound is a high-potency corticosteroid that functions as a glucocorticoid receptor agonist.[1][2][3] Upon binding to the cytosolic glucocorticoid receptor (GR), the resulting complex translocates to the nucleus, where it modulates the transcription of a wide array of genes.[4] This genomic action leads to the suppression of pro-inflammatory mediators, including cytokines, chemokines, prostaglandins, and leukotrienes.[2][4] While the general mechanism of corticosteroid action is well-understood, specific quantitative data on this compound's direct effects on key pro-inflammatory signaling pathways remain limited in publicly available literature. This guide, therefore, synthesizes the established principles of potent corticosteroid action and applies them to the known characteristics of this compound, supplemented with available specific data.
Core Mechanism of Action
The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor. This interaction initiates a cascade of events that ultimately suppress the inflammatory response.
-
Glucocorticoid Receptor Binding: this compound exhibits a high affinity for the glucocorticoid receptor.[3][5]
-
Transcriptional Regulation: The this compound-GR complex can influence gene expression in two main ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like Lipocortin-1 (Annexin A1).
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and Activator Protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory genes.
-
Data Presentation: Quantitative Effects of this compound
Quantitative data on the specific inhibitory effects of this compound on pro-inflammatory signaling pathways are not extensively reported. However, one study has quantified its effect on nitric oxide (NO) release, a key inflammatory mediator.
| Parameter | Cell Type | Inhibitor Concentration (IC50) | Reference |
| Nitric Oxide (NO) Release Inhibition | Activated Microglia | 3.38 nM | [6] |
Impact on Pro-inflammatory Signaling Pathways
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Glucocorticoids, including this compound, are known to potently inhibit this pathway.
Mechanism of Inhibition:
-
Induction of IκBα: The primary mechanism of NF-κB inhibition by glucocorticoids is the transcriptional upregulation of the IκBα gene. IκBα is an inhibitory protein that sequesters NF-κB dimers (typically p50/p65) in the cytoplasm, preventing their translocation to the nucleus.
-
Direct Interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, leading to mutual repression.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for signaling initiated by a wide range of cytokines and growth factors. Upon cytokine binding to its receptor, associated Janus kinases (JAKs) are activated, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.
Mechanism of Inhibition:
Glucocorticoids can interfere with JAK/STAT signaling through several proposed mechanisms:
-
Induction of SOCS Proteins: Glucocorticoids can induce the expression of Suppressor of Cytokine Signaling (SOCS) proteins. SOCS proteins act as negative feedback regulators of the JAK/STAT pathway by inhibiting JAK activity or competing with STATs for receptor binding.
-
Interaction with STATs: The activated GR may directly interact with STAT proteins, preventing their dimerization or DNA binding.
Experimental Protocols
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Line: Human embryonic kidney (HEK293) cells or a relevant skin cell line (e.g., HaCaT keratinocytes) stably transfected with a plasmid containing an NF-κB response element linked to a luciferase reporter gene.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).
-
Calculate the IC50 value for this compound's inhibition of NF-κB activity.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Articles [globalrx.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Synthesis and Chemical Derivatization of Amcinonide: A Technical Guide for Researchers
An in-depth exploration of the synthetic pathways, derivatization strategies, and analytical methodologies for the potent corticosteroid, Amcinonide, providing a crucial resource for researchers and drug development professionals.
This technical guide offers a comprehensive overview of the synthesis and chemical modification of this compound, a high-potency synthetic corticosteroid widely utilized in dermatology for its anti-inflammatory and antipruritic properties. The document details the core synthetic route, potential derivatization avenues for creating novel analogs for research, and the analytical techniques essential for characterization and quality control.
Synthesis of this compound
The primary industrial synthesis of this compound involves the acetylation of Triamcinolone Acetonide. A common starting material for this process is Prednisolone, which undergoes a series of chemical transformations to yield the final product.
Synthetic Pathway Overview
The synthesis can be broadly divided into two key stages: the formation of the intermediate Triamcinolone Acetonide and its subsequent conversion to this compound.
Experimental Protocols
1.2.1. Synthesis of Triamcinolone Acetonide from Prednisolone (Illustrative)
-
Step 1: Acetylation and Elimination: Prednisolone is first acetylated at the 21-hydroxyl group, followed by elimination reactions at the 11- and 17-positions to introduce double bonds, yielding Pregna-1,4,9(11),16-tetraen-21-hydroxyl-3,20-dione-21-acetate.[1]
-
Step 2: Oxidation, Nucleophilic Addition, and Hydrolysis: The tetraene intermediate undergoes oxidation (e.g., with potassium permanganate), followed by nucleophilic addition and hydrolysis of the 21-ester to form pregna-1,4,9(11)-triene-16a,17-[(1-methylethylidene)bis(oxy)]-21-hydroxyl-3,20-dione.[1]
-
Step 3: Bromohydrin Formation: The intermediate is then reacted with a brominating agent such as dibromohydantoin in a solvent system like dioxane/water to introduce a bromine atom at the 9α position and a hydroxyl group at the 11β position.[1]
-
Step 4: Epoxidation: The resulting bromohydrin is treated with a base to form an epoxide ring between the 9β and 11β positions.
-
Step 5: Fluorination: The epoxide ring is opened with hydrogen fluoride (HF) to introduce the fluorine atom at the 9α position, yielding Triamcinolone Acetonide.[1]
1.2.2. Synthesis of this compound from Triamcinolone Acetonide
A patented method describes the synthesis of this compound starting from a compound I (a precursor to Triamcinolone Acetonide) through an intermediate II.
-
Step 1: Formation of Intermediate II: Compound I is reacted with hydrofluoric acid and acetone at -30 to -25 °C. The temperature is then raised to 0-5 °C, and cyclopentanone is added to form the cyclopentylidene ketal, yielding intermediate II after neutralization and crystallization.[2]
-
Step 2: Acetylation: Intermediate II is dissolved in a suitable solvent, and an acetylating agent such as acetic anhydride is added in the presence of a base (e.g., potassium carbonate) to acetylate the C-21 hydroxyl group, forming crude this compound.[2]
1.2.3. Purification of this compound by Recrystallization
Crude this compound can be purified by recrystallization. A typical procedure involves:
-
Dissolving the crude product in a minimal amount of hot acetone (e.g., at 55-60 °C).[2]
-
Treating the hot solution with activated carbon to remove colored impurities.[2]
-
Performing a hot filtration to remove the activated carbon.[2]
-
Concentrating the filtrate under reduced pressure.[2]
-
Gradually adding water to the concentrated solution until turbidity is observed.[2]
-
Cooling the mixture (e.g., to 15-20 °C) to induce crystallization.[2]
-
Filtering the purified crystals, washing with cold water, and drying.[2]
| Parameter | Value | Reference |
| Recrystallization Solvent | Acetone/Water | [2] |
| Dissolution Temperature | 55-60 °C | [2] |
| Crystallization Temperature | 15-20 °C | [2] |
| Achieved Purity | >99% | [3] |
| Yield | ~90-97% | [2][3] |
Chemical Derivatization of this compound
Chemical modification of this compound can lead to the development of new analogs with potentially altered pharmacokinetic or pharmacodynamic properties. Key sites for derivatization include the C-21 hydroxyl group and the C-16/C-17 ketal.
Derivatization at the C-21 Hydroxyl Group
The C-21 hydroxyl group is a primary target for modification, most commonly through esterification or etherification.
2.1.1. Esterification
The synthesis of C-21 esters can be achieved by reacting this compound with a suitable acylating agent.
-
Protocol: this compound is dissolved in a solvent like dichloromethane. A coupling agent (e.g., propylphosphonic anhydride) and a base (e.g., triethylamine) are added, followed by the desired carboxylic acid or acid chloride. The reaction is stirred until completion.
2.1.2. Etherification
The synthesis of C-21 ethers can be accomplished by reacting this compound with an alkylating agent under basic conditions.
Modification of the C-16/C-17 Ketal
The cyclopentylidene ketal at the C-16 and C-17 positions can be modified, though this is a more challenging transformation.
2.2.1. Ketal Hydrolysis
Under acidic conditions, the ketal can be hydrolyzed to reveal the 16α,17α-diol.[4] This diol can then be reacted with other ketones or aldehydes to form new ketals.
-
Protocol: this compound is dissolved in a mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., pH 5). The reaction progress is monitored by NMR.[4]
Mechanism of Action and Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[5]
Upon entering the cell, this compound binds to the cytosolic GR, causing the dissociation of heat shock proteins (HSPs).[6] The activated this compound-GR complex then translocates to the nucleus and dimerizes.[6] These dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[6] This binding can either activate or repress gene transcription.
Key downstream effects include:
-
Upregulation of anti-inflammatory genes: This leads to the synthesis of proteins like lipocortin-1 (which inhibits phospholipase A2, a key enzyme in the inflammatory cascade) and glucocorticoid-induced leucine zipper (GILZ).[7]
-
Downregulation of pro-inflammatory genes: This reduces the production of cytokines (e.g., interleukins, TNF-α) and other inflammatory mediators.[8]
Analytical Methodologies
Accurate and robust analytical methods are crucial for the characterization of this compound and its derivatives, as well as for quality control during synthesis and formulation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of this compound and its related substances.
-
Typical Column: C18 reversed-phase columns are commonly used.[9][10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile) is often employed.[11]
-
Detection: UV detection is typically set at a wavelength where the chromophore of the steroid nucleus absorbs, for instance, around 240 nm.[11]
| Parameter | Value | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [9] |
| Mobile Phase A | Phosphate buffer (pH adjusted) | [11] |
| Mobile Phase B | Methanol/Acetonitrile mixture | [11] |
| Detection | UV at ~240 nm | [11] |
| Flow Rate | ~1 mL/min | [11] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the structural elucidation of this compound and its derivatives, though derivatization is often required to increase volatility.
-
Derivatization: Silylation is a common derivatization method for steroids, targeting the hydroxyl groups. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with trimethylsilyl (TMS) groups.[12][13]
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.[14]
-
Temperature Program: A temperature gradient is employed to ensure the separation of different components. For example, an initial temperature of 70°C held for 1 minute, then ramped to 170°C at 10°C/min, and finally to 280°C at 30°C/min, held for 5 minutes.[14]
-
MS Detection: Electron impact (EI) ionization at 70 eV is commonly used to generate characteristic fragmentation patterns for structural identification.[14]
| Parameter | Value | Reference |
| Derivatization | Silylation (e.g., MSTFA) | [12][13] |
| GC Column | HP-5MS (or equivalent) | [14] |
| Injector Temperature | 250 °C | [14] |
| Oven Program | 70°C (1 min) -> 170°C (10°C/min) -> 280°C (30°C/min, 5 min hold) | [14] |
| Ionization Mode | Electron Impact (EI) at 70 eV | [14] |
This technical guide provides a foundational understanding for researchers working with this compound. The detailed protocols and methodologies outlined herein should serve as a valuable starting point for the synthesis of this important corticosteroid and the exploration of its chemical space through derivatization. All experimental work should be conducted in accordance with appropriate laboratory safety procedures.
References
- 1. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]
- 2. CN113698448A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN102863505A - Process for synthesizing triamcinolone acetonide acetate - Google Patents [patents.google.com]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target-specific utilization of transcriptional regulatory surfaces by the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nontranscriptional actions of the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. japsonline.com [japsonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Semantic Scholar [semanticscholar.org]
- 14. iris.unina.it [iris.unina.it]
An In-depth Technical Guide to the Basic Science Research of Amcinonide in Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amcinonide is a potent synthetic corticosteroid utilized in dermatology for its significant anti-inflammatory, antipruritic, and vasoconstrictive properties. As a high-potency topical glucocorticoid, its therapeutic efficacy in inflammatory dermatoses such as eczema and psoriasis is well-established.[1][2] This technical guide delves into the fundamental basic science research elucidating the mechanism of action of this compound in the context of skin inflammation. It provides a comprehensive overview of its molecular and cellular effects, detailed experimental protocols for its evaluation, and a summary of available quantitative data. The guide is intended to serve as a resource for researchers, scientists, and professionals in drug development engaged in the study of corticosteroids and inflammatory skin diseases.
Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily by binding to cytosolic glucocorticoid receptors (GR).[1] This binding event initiates a cascade of molecular events that ultimately modulate the transcription of genes involved in the inflammatory response.
Upon binding to this compound, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates into the nucleus.[1] Within the nucleus, the this compound-GR complex can influence gene expression through two main pathways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[1] A key protein family induced through this mechanism is the lipocortins (also known as annexins).[3][4][5]
-
Transrepression: The this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory genes.
The primary anti-inflammatory effect of this compound is attributed to the induction of lipocortins, which are phospholipase A2 (PLA2) inhibitory proteins.[3][4][5] By inhibiting PLA2, this compound effectively blocks the release of arachidonic acid from cell membranes, which is the precursor for the synthesis of potent inflammatory mediators, including prostaglandins and leukotrienes.[3][4][5]
Cellular and Molecular Effects on Skin Inflammation
This compound's anti-inflammatory properties manifest through its effects on various cell types and molecular pathways integral to skin inflammation.
Effects on Immune Cells
This compound modulates the function of several immune cells that contribute to the inflammatory infiltrate in dermatoses:
-
Leukocytes: It reduces the infiltration of leukocytes into the site of inflammation.[1]
-
T-lymphocytes: this compound suppresses the activity and proliferation of T-lymphocytes, which are key drivers of many inflammatory skin diseases.[1]
-
Macrophages and Neutrophils: It inhibits the migration of macrophages and neutrophils to inflamed tissues.[1]
Effects on Keratinocytes and Fibroblasts
Keratinocytes and fibroblasts are resident skin cells that actively participate in the inflammatory process. This compound influences their behavior in the following ways:
-
Keratinocyte Proliferation: this compound has anti-proliferative effects on keratinocytes, which is beneficial in hyperproliferative skin disorders like psoriasis.[1]
-
Cytokine Production: It inhibits the synthesis and release of pro-inflammatory cytokines and chemokines by keratinocytes and fibroblasts.[1]
-
Prostaglandin Synthesis: this compound suppresses the production of prostaglandins, such as PGE2, by inhibiting the upstream enzyme phospholipase A2.[3][4][5]
Vasoconstrictive Effects
A hallmark of topical corticosteroids is their ability to cause vasoconstriction, leading to a visible blanching of the skin.[1][6] This effect contributes to the reduction of erythema (redness) and edema (swelling) at the site of inflammation. The vasoconstrictor potency of a topical corticosteroid is often used as a surrogate marker for its anti-inflammatory efficacy.[3][7]
Quantitative Data on Anti-inflammatory Effects
Table 1: Relative Potency of Selected Topical Corticosteroids
| Class | Corticosteroid |
|---|---|
| I (Superpotent) | Clobetasol propionate 0.05% |
| II (High Potency) | This compound 0.1% ointment |
| Fluocinonide 0.05% | |
| Betamethasone dipropionate 0.05% | |
| III (Medium Potency) | Betamethasone valerate 0.1% |
| IV (Low Potency) | Hydrocortisone 1% |
Adapted from relative potency classifications.[8]
Experimental Protocols for Preclinical Evaluation
A variety of in vivo and in vitro models are employed to assess the anti-inflammatory and other pharmacological properties of topical corticosteroids like this compound.
In Vivo Models of Skin Inflammation
This model is widely used to study delayed-type hypersensitivity reactions and to evaluate the efficacy of anti-inflammatory agents.[1][10]
Protocol:
-
Sensitization (Day 0):
-
Challenge (Day 7):
-
Apply the test article (e.g., this compound formulation), a positive control (e.g., dexamethasone), or the vehicle topically to the anterior and posterior surfaces of the right ear (20 µL/ear).[1]
-
Apply the test article 30 minutes before and 15 minutes after the oxazolone challenge.[1]
-
Challenge the mice by applying 20 µL of a 1% oxazolone solution in acetone to the right ear.[1] The left ear serves as the untreated control.
-
-
Measurement of Inflammation (Day 8):
-
24 hours after the challenge, measure the thickness of both ears using a dial thickness micrometer gauge.[1]
-
Calculate the ear edema by subtracting the thickness of the left (control) ear from the right (treated) ear.[1]
-
Calculate the percentage inhibition of inflammation using the formula: [(Ic - It) / Ic] x 100, where Ic is the increase in ear thickness in the control group and It is the increase in ear thickness in the treated group.[1]
-
This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.[11][12]
Protocol:
-
Animal Preparation:
-
Use male Wistar rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Drug Administration:
-
Administer the test compound (e.g., topical this compound formulation), a positive control (e.g., diclofenac sodium), or the vehicle.[10] For topical application, apply a defined amount to the plantar surface of the right hind paw.
-
Administer the treatment 30-60 minutes prior to carrageenan injection.[10][11]
-
-
Induction of Edema:
-
Measurement of Edema:
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.[11][12]
-
Calculate the increase in paw volume/thickness and the percentage inhibition of edema compared to the vehicle-treated group.
-
In Vitro Assays
This assay measures the skin blanching effect of topical corticosteroids and is used to determine their potency.[6][13]
Protocol:
-
Subject Selection:
-
Enroll healthy human volunteers with normal skin on the forearms.
-
-
Site Demarcation:
-
Mark multiple application sites (e.g., 1 cm diameter circles) on the flexor surface of the forearms.
-
-
Product Application:
-
Product Removal and Skin Cleaning:
-
Gently remove the formulation from the skin.
-
-
Measurement of Vasoconstriction:
-
At specified time points after product removal (e.g., 2, 4, 6, 8, 12, 24 hours), measure the degree of skin blanching (vasoconstriction).
-
Visual Scoring: A trained, blinded observer grades the blanching on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).[14]
-
Chromameter Measurement: Use a chromameter to objectively measure the change in skin color. The a* value (redness) is typically used, where a decrease in a* indicates blanching.[6][15]
-
-
Data Analysis:
-
For visual scores, calculate the mean score at each time point.
-
For chromameter data, calculate the change in a* from baseline.
-
Plot the response over time and calculate the Area Under the Effect Curve (AUEC) to determine the overall potency.[6]
-
This colorimetric assay is used to assess the anti-proliferative effects of compounds on keratinocytes.[16]
Protocol:
-
Cell Culture:
-
Culture human keratinocytes (e.g., HaCaT cell line) in appropriate medium in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., detergent reagent or DMSO) to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours, with shaking to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability or proliferation relative to the vehicle-treated control.
-
Conclusion
This compound is a high-potency topical corticosteroid that effectively mitigates skin inflammation through its action as a glucocorticoid receptor agonist. Its primary mechanism involves the induction of phospholipase A2 inhibitory proteins, leading to a downstream reduction in pro-inflammatory prostaglandins and leukotrienes. Furthermore, this compound modulates the activity of immune cells and keratinocytes, contributing to its overall therapeutic effect. While specific quantitative data for this compound's molecular interactions are limited, its well-characterized mechanism and a suite of established preclinical models provide a robust framework for its continued study and for the development of novel anti-inflammatory therapies. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to investigate the basic science of this compound and other topical corticosteroids in the context of skin inflammation. Further research to generate specific quantitative data for this compound would be beneficial to the scientific community.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Targeting inflammation: multiple innovative ways to reduce prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. 2-Oxoamide inhibitors of phospholipase A2 activity and cellular arachidonate release based on dipeptides and pseudodipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]
- 7. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 9. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
- 11. inotiv.com [inotiv.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. remedypublications.com [remedypublications.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. gmp-compliance.org [gmp-compliance.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Metabolism of Amcinonide in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Metabolic Pathways of Amcinonide
Based on the known metabolic pathways of other fluorinated corticosteroids like dexamethasone and triamcinolone acetonide, the metabolism of this compound in human liver microsomes is likely to proceed through oxidative processes mediated by CYP3A4.[1][3] The primary reactions anticipated are hydroxylation and potential dehydrogenation.
Key potential metabolites of this compound include:
-
6β-hydroxythis compound: This is a common metabolic pathway for many corticosteroids, resulting from hydroxylation at the 6β position of the steroid nucleus.[3][5]
-
Side-chain oxidation products: Similar to the formation of 21-carboxylic acid metabolites observed with triamcinolone acetonide, this compound's side chain may undergo oxidation.[5]
Below is a proposed metabolic pathway for this compound.
Quantitative Data from Analogous Corticosteroids
The following tables summarize quantitative data on the in vitro metabolism of dexamethasone, a structurally similar corticosteroid, in human liver microsomes. This data can serve as a valuable reference for designing and interpreting studies on this compound.
Table 1: Kinetic Parameters for the Formation of Dexamethasone Metabolites in Human Liver Microsomes [1][6]
| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) |
| 6β-hydroxydexamethasone | 23.2 ± 3.8 | 14.3 ± 9.9 |
| 6α-hydroxydexamethasone | 25.6 ± 1.6 | 4.6 ± 3.1 |
Table 2: Identified Metabolites of Analogous Corticosteroids in In Vitro and In Vivo Systems
| Corticosteroid | Metabolite | System | Reference |
| Dexamethasone | 6β-hydroxydexamethasone | Human Liver Microsomes | [1][6] |
| Dexamethasone | 6α-hydroxydexamethasone | Human Liver Microsomes | [1][6] |
| Triamcinolone Acetonide | 6β-hydroxy triamcinolone | In Vivo (Human) | [5] |
| Triamcinolone Acetonide | 21-carboxylic acid triamcinolone acetonide | In Vivo (Human) | [5] |
| Triamcinolone Acetonide | 6β-hydroxy-21-oic triamcinolone acetonide | In Vivo (Human) | [5] |
| Triamcinolone Acetonide | Δ6-triamcinolone acetonide | In Vitro (CYP3A4) | [3] |
Experimental Protocols
The following is a detailed methodology for investigating the in vitro metabolism of this compound in human liver microsomes, adapted from established protocols for other corticosteroids.[7][8][9]
1. Materials and Reagents:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (for quantitative analysis)
-
Recombinant human CYP enzymes (especially CYP3A4) for reaction phenotyping
-
Selective CYP inhibitors (e.g., ketoconazole for CYP3A4) for reaction phenotyping
2. Incubation Conditions:
-
Microsome Concentration: 0.1 - 1.0 mg/mL
-
Substrate (this compound) Concentration: A range of concentrations (e.g., 0.1 to 100 µM) should be used to determine kinetic parameters.
-
Incubation Volume: Typically 100 - 500 µL.
-
Temperature: 37°C.
-
Incubation Time: A time course study (e.g., 0, 5, 15, 30, 60 minutes) should be conducted to ensure linear metabolite formation.
3. Experimental Workflow:
The following diagram illustrates a typical workflow for an in vitro metabolism study.
References
- 1. Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortisol metabolism by human liver in vitro--I. Metabolite identification and inter-individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cortisol metabolism in vitro--III. Inhibition of microsomal 6 beta-hydroxylase and cytosolic 4-ene-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HU [thermofisher.com]
- 8. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Transcriptional Impact of Amcinonide on Skin Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
Amcinonide, like all corticosteroids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[1] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[1] Within the nucleus, the this compound-GR complex can modulate gene transcription through several mechanisms:
-
Transactivation: The complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins such as lipocortins. Lipocortins, in turn, inhibit phospholipase A2, a key enzyme in the inflammatory cascade responsible for the production of prostaglandins and leukotrienes.
-
Transrepression: The this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This interaction prevents the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]
-
Suppression of Cellular Proliferation: In hyperproliferative skin conditions like psoriasis, this compound can inhibit DNA synthesis and mitosis in keratinocytes, the primary cell type of the epidermis.[1]
This multifaceted regulation of gene expression ultimately leads to the potent anti-inflammatory, immunosuppressive, and anti-proliferative effects characteristic of this compound.
Quantitative Analysis of Corticosteroid-Induced Gene Expression Changes in Human Skin
Due to the lack of publicly available, detailed transcriptomic data specifically for this compound, this section presents data from a study on the potent topical corticosteroid, Clobetasol Propionate (CBP), to serve as a representative example of the transcriptional effects of a high-potency corticosteroid on human skin. The following tables summarize the top differentially expressed genes in human skin 24 hours after a single application of CBP ointment (0.05%).
Table 1: Top Upregulated Genes in Human Skin Following Clobetasol Propionate Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function |
| FKBP5 | FK506 Binding Protein 5 | 5.8 | < 0.001 | Glucocorticoid receptor co-chaperone, involved in a negative feedback loop. |
| ZBTB16 | Zinc Finger and BTB Domain Containing 16 | 4.5 | < 0.001 | Transcription factor involved in cell cycle regulation and differentiation. |
| DDIT4 | DNA-Damage-Inducible Transcript 4 | 4.2 | < 0.001 | Negative regulator of the mTOR signaling pathway, involved in cell growth and proliferation. |
| TSC22D3 | TSC22 Domain Family Member 3 (GILZ) | 3.9 | < 0.001 | Glucocorticoid-induced leucine zipper, mediates anti-inflammatory effects. |
| ADAMTSL4 | ADAMTS Like 4 | 3.5 | < 0.001 | Extracellular matrix protein, role in skin homeostasis is emerging. |
Table 2: Top Downregulated Genes in Human Skin Following Clobetasol Propionate Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function |
| IL1B | Interleukin 1 Beta | -4.8 | < 0.001 | Potent pro-inflammatory cytokine. |
| S100A7 | S100 Calcium Binding Protein A7 (Psoriasin) | -4.5 | < 0.001 | Pro-inflammatory protein highly expressed in psoriasis. |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 (IL-8) | -4.2 | < 0.001 | Chemoattractant for neutrophils. |
| MMP1 | Matrix Metallopeptidase 1 | -3.9 | < 0.001 | Enzyme involved in the breakdown of extracellular matrix, often upregulated in inflammation. |
| CCL20 | C-C Motif Chemokine Ligand 20 | -3.6 | < 0.001 | Chemoattractant for lymphocytes and dendritic cells. |
Note: The data presented is illustrative and based on a study of Clobetasol Propionate, not this compound. The specific genes and fold changes may vary with this compound treatment.
Experimental Protocols
This section outlines a representative methodology for investigating the effects of a topical corticosteroid on gene expression in human skin, based on established research practices.
In Vivo Human Skin Biopsy Study
-
Subject Recruitment: Healthy volunteers with no history of skin disorders or recent use of topical or systemic corticosteroids are recruited.
-
Treatment Application: A single dose of the topical corticosteroid (e.g., this compound 0.1% cream) is applied to a defined area on the volar forearm. A vehicle control is applied to the contralateral forearm.
-
Biopsy Collection: After a specified time point (e.g., 24 hours), 4mm punch biopsies are taken from both the treated and control sites.
-
Sample Processing: Biopsies are immediately snap-frozen in liquid nitrogen and stored at -80°C until RNA extraction.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from the skin biopsies using a suitable kit (e.g., RiboPure™ Kit, Ambion).
-
DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating genomic DNA.
-
RNA Quality Control: The integrity and concentration of the RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: RNA sequencing libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, and adapter ligation.
-
High-Throughput Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control of Sequencing Reads: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: The high-quality reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like HTSeq.
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated in the corticosteroid-treated samples compared to the control samples. Packages like DESeq2 or edgeR are commonly used for this purpose.
-
Pathway and Functional Analysis: Gene ontology and pathway enrichment analysis are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected by the corticosteroid treatment.
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of this compound in a Skin Cell
Experimental Workflow for Transcriptomic Analysis
Conclusion
This compound's potent anti-inflammatory and anti-proliferative effects in the skin are a direct result of its ability to modulate gene transcription. By activating the glucocorticoid receptor, this compound orchestrates a complex transcriptional response that leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory mediators. While specific transcriptomic data for this compound is needed to fully elucidate its unique molecular signature, the information presented in this guide, based on the established mechanism of action of corticosteroids and data from related compounds, provides a robust framework for understanding its therapeutic effects at the molecular level. Further research employing high-throughput sequencing technologies will be invaluable in detailing the precise gene regulatory networks modulated by this compound in various skin cell types and disease states.
References
The Genesis of a Potent Anti-Inflammatory Agent: A Technical Guide to the Discovery and Development of Amcinonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amcinonide, a potent synthetic corticosteroid, has been a cornerstone in the topical treatment of various inflammatory dermatoses for decades. This technical guide provides an in-depth exploration of its discovery and development, detailing its synthesis, mechanism of action, and pharmacological evaluation. Through a comprehensive review of pivotal experiments, including detailed protocols and quantitative data, this document serves as a valuable resource for researchers and professionals in the field of drug development and dermatology.
Introduction
This compound is a high-potency topical glucocorticoid renowned for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Its development marked a significant advancement in the management of corticosteroid-responsive skin conditions such as atopic dermatitis and psoriasis. This guide delves into the scientific journey of this compound, from its initial synthesis to its establishment as a clinically effective therapeutic agent.
Discovery and Development History
The development of this compound can be traced back to the extensive research in the mid-20th century focused on modifying the basic steroid structure to enhance therapeutic efficacy and minimize side effects. This compound was first developed in the United Kingdom during the 1960s and 1970s before being patented by the American Cyanamid company.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that has been refined over the years to improve yield and reduce the use of hazardous materials. A modern and efficient protocol starts from tetraene acetate.
Experimental Protocol: Synthesis of this compound from Tetraene Acetate
This protocol is adapted from a novel five-step synthesis.
Step 1: Dihydroxylation of Tetraene Acetate
-
A mixture of KMnO4 (2.8 g, 0.0177 moles) in 125 mL acetone and 15 mL purified water is prepared.
-
To this, tetraene acetate (5.0 g, 0.0148 moles) dissolved in 25 mL acetone is added at 0–5 °C.
-
The reaction is stirred for 2-3 hours, and its progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the filtrate is concentrated to yield the diol intermediate.
Step 2: Ketal Formation
-
The diol intermediate (5.0 g, 0.0125 moles) is dissolved in 20 mL of cyclopentanone.
-
The solution is cooled to 0–5 °C, and perchloric acid (0.25 mL) is added.
-
The reaction is stirred for 1-2 hours at 0–5 °C and monitored by TLC.
-
After completion, the reaction is quenched with a sodium bicarbonate solution, and the product is extracted to yield the ketal intermediate.
Step 3: Bromohydrin Formation
-
The ketal intermediate (5.0 g, 0.0107 moles) is dissolved in 50 mL acetone and 7.25 mL purified water.
-
The solution is cooled to 0–5 °C, and 1,3-Dibromo-5,5-dimethylhydantoin (DDH) (2.375 g, 0.0083 moles) is added portion-wise.
-
The reaction is stirred for 30-40 minutes at 0–5 °C.
-
Progress is monitored by TLC. Once complete, the product is worked up to yield the bromohydrin intermediate.
Step 4: Epoxide Formation
-
A mixture of K2CO3 (8.6 g, 0.0622 moles), 90 mL acetone, and 90 mL purified water is prepared at 0–5 °C.
-
The bromohydrin intermediate (5.0 g, 0.009 moles) in 40 mL acetone is added at 5–10 °C.
-
The temperature is raised to 25–30 °C and stirred for 2-3 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is neutralized with acetic acid, and the epoxide product is isolated.
Step 5: Fluorination to Yield this compound
-
70% Hydrofluoric acid (25 mL) is cooled to -25 to -30 °C in a plastic container.
-
The epoxide intermediate (5.0 g, 0.0108 moles) dissolved in 25 mL of methylene dichloride is added slowly.
-
The reaction is maintained at -25 to -30 °C for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is carefully quenched with ice water and neutralized with aqueous ammonia.
-
The organic layer is separated, washed, and concentrated to yield crude this compound, which is then purified by crystallization.
Experimental Workflow: Synthesis of this compound
Synthesis of this compound from Tetraene Acetate.
Mechanism of Action
This compound exerts its anti-inflammatory effects through its action as a potent agonist of the glucocorticoid receptor.[2] The binding of this compound to this receptor initiates a cascade of intracellular events that ultimately modulate the expression of inflammatory genes.
Signaling Pathway
The primary mechanism involves the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[3] These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid.[3]
References
Methodological & Application
Amcinonide Preparation for In Vitro Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Amcinonide in in vitro cell culture experiments. This compound is a potent synthetic corticosteroid utilized for its anti-inflammatory and immunosuppressive properties. This document outlines its mechanism of action, preparation of stock solutions, and detailed methodologies for assessing its effects on cell proliferation and inflammatory responses in keratinocytes and fibroblasts.
Physicochemical Properties and Mechanism of Action
This compound is a glucocorticoid receptor agonist.[1] Its lipophilic nature allows it to readily cross cell membranes and bind to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the transcription of target genes. A key anti-inflammatory mechanism of corticosteroids like this compound is the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[2] These proteins inhibit the release of arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing the inflammatory cascade.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₅FO₇ | [2] |
| Molecular Weight | 502.6 g/mol | [2] |
| Solubility | DMSO: ~25 mg/mLEthanol: ~10 mg/mLDimethylformamide (DMF): ~20 mg/mL | Cayman Chemical |
| Appearance | Crystalline solid | Cayman Chemical |
| Storage | Store at -20°C | Cayman Chemical |
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step for in vitro studies is the proper dissolution of this compound to create a stable, concentrated stock solution. Due to its low aqueous solubility, a solvent-based stock is required. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Protocol:
-
Determine the desired concentration of the stock solution (e.g., 10 mM).
-
Calculate the required mass of this compound using its molecular weight (502.6 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or conical tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: When preparing working concentrations in cell culture media, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
Experimental Workflow for In Vitro Studies
Experimental workflow for in vitro studies with this compound.
Keratinocyte Proliferation Assay (MTT Assay)
This protocol is adapted from studies evaluating the anti-proliferative effects of corticosteroids on the human keratinocyte cell line, HaCaT.[3]
Materials:
-
HaCaT cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions (10⁻⁸ M to 10⁻⁴ M) and vehicle control (media with DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M) or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Table 2: Expected Effects of Corticosteroids on HaCaT Cell Proliferation
| Concentration | Expected Effect | Reference |
| 10⁻⁸ M | Potential for slight induction of proliferation | [3] |
| 10⁻⁴ M | Significant reduction in cell growth | [3] |
Fibroblast Proliferation Assay
This protocol is based on general methodologies for assessing the impact of anti-fibrotic agents on fibroblast growth.[4]
Materials:
-
Human dermal fibroblasts
-
Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)
-
This compound working solutions and vehicle control
-
24-well cell culture plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Protocol:
-
Seed fibroblasts into 24-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere and grow for 3 days.
-
Replace the medium with fresh medium containing different concentrations of this compound or the vehicle control.
-
Incubate for a set period (e.g., 3-5 days).
-
To determine cell count, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.
-
Count the number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Compare the cell counts in the this compound-treated wells to the vehicle control wells.
In Vitro Anti-Inflammatory Assay: Inhibition of Cytokine Production
This protocol describes a general method to assess the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine production in stimulated cells.
Materials:
-
Immune cells (e.g., PBMCs) or a relevant cell line (e.g., synoviocytes for arthritis models)[3]
-
Appropriate complete cell culture medium
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or TNF-α)
-
This compound working solutions and vehicle control
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at the desired density.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the unstimulated control).
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production by this compound compared to the stimulated vehicle control.
Signaling Pathway
The anti-inflammatory effects of this compound are primarily mediated through the glucocorticoid receptor signaling pathway.
Glucocorticoid receptor signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human keloid fibroblast growth by isotretinoin and triamcinolone acetonide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Amcinonide Vasoconstrictor Assay in Human Skin: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vasoconstrictor assay is a widely utilized and accepted method for determining the bioequivalence and relative potency of topical corticosteroid formulations. This assay measures the degree of skin blanching (vasoconstriction) induced by the application of a corticosteroid, with a greater blanching effect indicating higher potency. Amcinonide, a potent synthetic corticosteroid, is frequently evaluated using this method. There is a demonstrable correlation between the vasoconstrictor potency of a topical corticosteroid and its therapeutic efficacy in treating inflammatory dermatoses.[1][2] This document provides a detailed protocol for performing the this compound vasoconstrictor assay in human skin, including experimental procedures, data presentation, and visualization of the experimental workflow and underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data from vasoconstrictor assays involving this compound and other corticosteroids.
Table 1: Blanching Response of 0.1% this compound Cream Under Different Dosing Regimens
| Dosing Regimen | Mean Blanching Score (Area Under the Curve)¹ | Percentage of Total Possible Score (%)² |
| Once Daily | 25.5 | 26.6 |
| Twice Daily | 23.5 | 24.5 |
| Alternate Day | 19.0 | 19.8 |
¹The sum of the scores for all volunteers over all reading times.[3] ²The sum of the percentage of total possible scores for all volunteers over all reading times.[3]
Table 2: Comparative Potency of Topical Corticosteroids Based on Vasoconstrictor Assay
| Corticosteroid | Potency Class | Relative Potency Notes |
| Clobetasol Propionate 0.05% | Super-potent (Class I) | Generally considered the most potent. |
| This compound 0.1% | Potent (Class II) | Classified as a very strong corticoid preparation.[4] |
| Betamethasone Dipropionate 0.05% | Potent (Class II) | Similar in potency to this compound 0.1% ointment. |
| Fluocinonide 0.05% | Potent (Class II) | This compound 0.1% cream was found to be significantly more active in a 6-hour occluded assay.[5] |
| Betamethasone Valerate 0.1% | Mid-strength (Class III) | This compound 0.1% cream demonstrated greater activity.[5] |
| Triamcinolone Acetonide 0.1% | Mid-strength (Class III) | - |
| Hydrocortisone 1% | Mild (Class VII) | Significantly less potent than this compound. |
Potency classes are based on the US classification system, with Class I being the most potent.
Experimental Protocols
The following is a detailed methodology for the this compound vasoconstrictor assay, synthesized from established guidelines and research publications.
Subject Selection
-
Inclusion Criteria:
-
Healthy adult volunteers (male or female) with fair skin who show a good blanching response to topical corticosteroids.
-
Subjects should have no history of skin diseases or conditions that might interfere with the study.
-
Informed consent must be obtained from all participants.
-
-
Exclusion Criteria:
-
Known hypersensitivity to this compound or other corticosteroids.
-
Use of topical or systemic corticosteroids within a specified period before the study.
-
Presence of any skin lesions, tattoos, or excessive hair at the application sites.
-
Pregnant or breastfeeding individuals.
-
Study Design
The study typically involves a pilot phase to determine the dose-duration response and a pivotal phase for bioequivalence assessment.
-
Pilot Study:
-
A small number of subjects (e.g., 12-20) are enrolled.
-
The reference this compound product is applied for various durations (e.g., 0.5, 1, 2, 4, 6, 8 hours) to determine the dose that produces 50% of the maximal response (ED50).
-
-
Pivotal Study:
-
A larger cohort of subjects is recruited.
-
The test and reference this compound formulations are applied for the predetermined ED50 duration.
-
Calibrator doses (e.g., 0.5 x ED50 and 2 x ED50 of the reference product) are also included to ensure assay sensitivity.
-
Experimental Procedure
-
Site Demarcation:
-
The flexor surface of the forearms is typically used.
-
Application sites (e.g., 1 cm in diameter) are marked with a template, ensuring adequate spacing between sites.
-
Untreated control sites are also marked on each forearm.
-
-
Baseline Measurement:
-
Before application, baseline skin color of all sites is measured using a chromameter. The a* value (redness-greenness) is the most sensitive parameter for assessing blanching.
-
-
Product Application:
-
A standardized amount of the this compound formulation (e.g., 5-10 µL) is applied to the designated sites.
-
For occluded studies, the sites are covered with a suitable occlusive dressing.
-
-
Product Removal:
-
After the specified duration, the formulation is gently removed using a dry, soft tissue.
-
-
Post-Application Measurements:
-
Chromameter readings are taken at multiple time points after product removal (e.g., 2, 4, 6, 8, 12, 24 hours).
-
Visual scoring of blanching on a scale of 0-4 (0 = no blanching, 4 = maximal blanching) can also be performed by a trained, blinded observer.
-
Data Analysis
-
The change in the a* value from baseline is calculated for each time point.
-
The Area Under the Effect Curve (AUEC) is calculated from the time-course data of the blanching response.
-
For the pilot study, the ED50 is determined by plotting the AUEC against the application duration.
-
For the pivotal study, the bioequivalence of the test and reference products is assessed by comparing their AUEC values.
Mandatory Visualizations
Signaling Pathway of Corticosteroid-Induced Vasoconstriction
Caption: Corticosteroid-induced vasoconstriction signaling pathway.
Experimental Workflow for this compound Vasoconstrictor Assay
References
- 1. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. [Comparative evaluation of the potencies of external corticoids with various test methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Amcinonide Glucocorticoid Receptor Transactivation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcinonide is a potent synthetic corticosteroid utilized for its anti-inflammatory and immunosuppressive properties.[1] Its mechanism of action is primarily mediated through its binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of a wide array of genes. Upon binding, the this compound-GR complex translocates to the nucleus and modulates the transcription of target genes, a process known as transactivation.[2] This leads to the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators.[1][3]
This document provides a detailed protocol for a glucocorticoid receptor transactivation assay using this compound. This in vitro bioassay is a critical tool for quantifying the potency and efficacy of glucocorticoids by measuring their ability to activate the GR and induce the expression of a reporter gene. The data generated from this assay is essential for drug discovery, characterization, and quality control.
Signaling Pathway and Experimental Workflow
The glucocorticoid receptor signaling pathway is initiated by the binding of an agonist, such as this compound, to the cytoplasmic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins, dimerization, and subsequent translocation into the nucleus. Within the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating their transcription.[4]
The experimental workflow for the transactivation assay leverages this pathway by introducing a reporter gene system into mammalian cells. In this system, the expression of a reporter gene, such as luciferase, is under the control of a promoter containing GREs. The amount of light produced by the luciferase enzyme is directly proportional to the level of GR activation by the test compound.
Figure 1. Glucocorticoid Receptor Signaling Pathway and Transactivation Assay Principle.
Figure 2. Experimental Workflow for the this compound GR Transactivation Assay.
Data Presentation
| Compound | Assay Type | Cell Line | Endpoint | Potency (EC50/IC50) |
| This compound | Nitric Oxide Release Inhibition | Microglia | Anti-inflammatory | IC50: 3.38 nM[5] |
| Dexamethasone | GR Transactivation | A549 | Reporter Gene Expression | EC50: 3.6 x 10-8 M[6] |
Experimental Protocols
This section provides a detailed methodology for performing a glucocorticoid receptor transactivation assay to evaluate the activity of this compound.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable mammalian cell line with low endogenous GR expression.
-
Plasmids:
-
An expression vector for the human glucocorticoid receptor (hGR).
-
A reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid for normalization of transfection efficiency (e.g., expressing Renilla luciferase or β-galactosidase).
-
-
Cell Culture Media:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Opti-MEM I Reduced Serum Medium for transfection.
-
-
Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.
-
Test Compounds:
-
This compound (powder, to be dissolved in DMSO).
-
Dexamethasone (positive control, to be dissolved in DMSO).
-
-
Assay Reagents:
-
Phosphate-Buffered Saline (PBS).
-
Luciferase Assay System (e.g., Promega's Luciferase Assay System).
-
Cell lysis buffer.
-
-
Equipment:
-
Sterile cell culture plates (96-well, white, clear bottom).
-
Luminometer.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Experimental Procedure
Day 1: Cell Seeding
-
Culture HEK293 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight.
Day 2: Transfection
-
Prepare the transfection complexes in Opti-MEM I medium according to the manufacturer's protocol for the chosen transfection reagent. For each well, a typical mixture would include the hGR expression plasmid, the GRE-luciferase reporter plasmid, and the control plasmid.
-
Remove the culture medium from the cells and add the transfection complexes.
-
Incubate the cells for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh, complete culture medium.
-
Incubate the plate for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and Dexamethasone in serum-free DMEM. A typical concentration range would be from 10-12 M to 10-5 M. Include a vehicle control (DMSO).
-
Carefully remove the medium from the cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C.
Day 4: Luciferase Assay
-
Visually inspect the cells under a microscope for any signs of cytotoxicity.
-
Remove the medium from the wells and wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
If a normalization control plasmid was used, measure its activity according to the appropriate protocol.
Data Analysis
-
Normalize the firefly luciferase signal to the control reporter signal (if applicable) for each well to account for variations in transfection efficiency and cell number.
-
Subtract the background luminescence (from vehicle control wells) from all experimental wells.
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for this compound and Dexamethasone.
Conclusion
The glucocorticoid receptor transactivation assay is a robust and sensitive method for characterizing the in vitro activity of glucocorticoids like this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data on the potency and efficacy of compounds that interact with the glucocorticoid receptor, thereby facilitating drug development and research in inflammatory and immune-related diseases.
References
- 1. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Quantification of Amcinonide in Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Amcinonide in solution. The described reverse-phase HPLC method is suitable for determining the concentration of this compound in various solution-based formulations. This document provides comprehensive protocols for sample preparation, instrument setup, and method validation in accordance with ICH guidelines, ensuring accuracy, precision, and linearity.
Introduction
This compound is a potent synthetic corticosteroid used topically for its anti-inflammatory and immunosuppressive properties.[1] Accurate quantification of this compound in pharmaceutical solutions is critical for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.[2] This application note presents a detailed HPLC-UV method for the quantification of this compound, including a comprehensive validation protocol.
Principle of the Method
This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a relatively nonpolar molecule, is retained by the stationary phase. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The eluting this compound is detected by a UV detector at its maximum absorbance wavelength, and the resulting peak area is proportional to its concentration.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Chromatographic Column:
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
-
Reagents and Solvents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphate buffer components (if required for pH adjustment)
-
-
Other Materials:
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)[3]
-
Analytical balance
-
Sonicator
-
Experimental Protocols
Preparation of Mobile Phase
-
Prepare a mixture of acetonitrile and water in a volumetric ratio of 50:50 (v/v).[2]
-
Degas the mobile phase using a sonicator for 15-20 minutes or by vacuum filtration to prevent air bubbles in the HPLC system.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark with methanol. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).
-
Sample Preparation
-
Accurately pipette a known volume of the this compound solution into a volumetric flask.
-
Dilute the sample with the mobile phase to a concentration that falls within the calibration curve range.
-
Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Setting |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : Water (50:50, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C[2] |
| Detection Wavelength | 240 nm[2] |
| Run Time | Approximately 10 minutes |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
System Suitability
Before starting the analysis, the suitability of the chromatographic system is evaluated by injecting a standard solution multiple times. The parameters to be checked are presented in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically evaluated by injecting a blank (diluent), a placebo solution, and the this compound standard and sample solutions to ensure no interfering peaks are present at the retention time of this compound.[4]
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Inject a series of at least five concentrations of this compound working standard solutions.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
The linearity is evaluated by the correlation coefficient (r²) of the regression line.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linearity Range | e.g., 1 - 20 µg/mL |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Calculate the percentage recovery for each sample.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each) on the same day.[5]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
| Parameter | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[6]
| Parameter | Typical Value |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| (Note: These are typical values and should be determined experimentally) |
Data Presentation
The following tables summarize the expected quantitative data for the HPLC-UV method for this compound.
Table 1: Chromatographic and System Suitability Parameters
| Parameter | Specification |
|---|---|
| Retention Time | ~ 5-7 min |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Visualizations
Caption: Overall experimental workflow for HPLC-UV analysis of this compound.
Caption: Step-by-step sample preparation workflow.
Caption: Logical relationship of method validation parameters.
Conclusion
The described HPLC-UV method provides a reliable and accurate approach for the quantification of this compound in solutions. The method is straightforward and can be readily implemented in a quality control or research laboratory. Adherence to the detailed protocols for sample preparation, chromatographic analysis, and method validation will ensure high-quality and reproducible results. It is recommended that the method be fully validated in the user's laboratory to demonstrate its suitability for the specific sample matrix and intended application.
References
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. sartorius.com [sartorius.com]
- 4. npra.gov.my [npra.gov.my]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application of Amcinonide in RAW 264.7 Macrophage Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcinonide is a potent synthetic corticosteroid with well-established anti-inflammatory and immunosuppressive properties.[1][2] It is primarily used topically to treat various skin conditions such as eczema and psoriasis.[1][2] The anti-inflammatory effects of corticosteroids like this compound are mediated through their interaction with glucocorticoid receptors, leading to the modulation of gene expression.[1][3][4] This results in the suppression of pro-inflammatory mediators, including cytokines and prostaglandins.[1][5]
The RAW 264.7 macrophage cell line is a widely used in vitro model to study inflammation. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response characterized by the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7][8][9][10][11][12][13][14][15][16][17][18] This response is primarily mediated by the activation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][19]
While direct studies on the application of this compound in RAW 264.7 cells are not extensively documented, its known mechanism of action as a corticosteroid allows for a well-founded hypothesis of its potential anti-inflammatory effects in this model. This document provides a detailed, albeit prospective, application note and a series of protocols for investigating the efficacy of this compound in mitigating LPS-induced inflammation in RAW 264.7 macrophages.
Principle of Action
This compound, as a glucocorticoid, is expected to exert its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it can influence gene expression in two main ways:
-
Transactivation: The complex can directly bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: More central to its anti-inflammatory role, the this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and activator protein-1 (AP-1).[3][4] This tethering mechanism prevents these factors from binding to their target DNA sequences, thereby inhibiting the expression of genes encoding pro-inflammatory mediators.[3][4][19]
Specifically, in LPS-stimulated RAW 264.7 cells, this compound is hypothesized to inhibit the inflammatory cascade by downregulating the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines.
Data Presentation: Hypothetical Effects of this compound on Inflammatory Mediators
The following tables summarize the expected dose-dependent inhibitory effects of this compound on the production of key inflammatory markers in LPS-stimulated RAW 264.7 cells. These are illustrative data based on the known potent anti-inflammatory nature of this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | NO Concentration (µM) | % Inhibition |
| Control | 0 | - | 1.5 ± 0.3 | - |
| LPS Only | 0 | + | 45.2 ± 3.1 | 0% |
| This compound | 0.1 | + | 35.8 ± 2.5 | 20.8% |
| This compound | 1 | + | 18.1 ± 1.9 | 60.0% |
| This compound | 10 | + | 5.3 ± 0.8 | 88.3% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 0 | - | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS Only | 0 | + | 3500 ± 210 | 2800 ± 180 | 1500 ± 110 |
| This compound | 0.1 | + | 2750 ± 190 | 2100 ± 150 | 1150 ± 90 |
| This compound | 1 | + | 1400 ± 120 | 1050 ± 95 | 600 ± 55 |
| This compound | 10 | + | 450 ± 40 | 300 ± 25 | 180 ± 20 |
Experimental Protocols
Herein are detailed protocols for the investigation of this compound's anti-inflammatory effects in RAW 264.7 macrophages.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LPS-Induced Inflammation and this compound Treatment
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for Griess assay and ELISA, 6-well for Western blot) at a density of 2.5 x 10^5 cells/mL.[12]
-
Allow the cells to adhere for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).[12][13][17][18]
Nitric Oxide (NO) Determination (Griess Assay)
-
After the treatment period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.[10][20]
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample.[20]
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.[20]
-
Incubate at room temperature for 10-15 minutes in the dark.[20]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.[20]
Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatants after treatment.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[8][10][15][18][21]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples to the wells.
-
Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.[22]
Western Blot Analysis for Signaling Pathways
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Signaling Pathway Inhibition
Caption: Proposed inhibitory mechanism of this compound on LPS-induced signaling pathways.
References
- 1. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 2. Nitric Oxide Griess Assay [bio-protocol.org]
- 3. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Macrophage glucocorticoid receptors regulate Toll-like receptor 4–mediated inflammatory responses by selective inhibition of p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]
- 10. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 13. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Amcinonide Skin Penetration Studies using a Franz Diffusion Cell Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcinonide is a potent synthetic corticosteroid used topically to treat a variety of skin conditions, including inflammation and pruritus.[1][2][3] The efficacy of a topical dermatological product is critically dependent on the ability of the active pharmaceutical ingredient (API) to penetrate the stratum corneum and reach its target site within the skin. The Franz diffusion cell is a widely accepted in vitro model for assessing the percutaneous absorption and skin permeation of topical formulations.[4][5][6] This document provides a detailed methodology for setting up and conducting skin penetration studies of this compound using a Franz diffusion cell apparatus.
The extent of percutaneous absorption of topical corticosteroids like this compound is influenced by several factors, including the formulation vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.[2][3][7] Inflammation and other skin diseases can also increase absorption.[1][2][3] Once absorbed, this compound is metabolized primarily in the liver and excreted by the kidneys.[1][7]
Experimental Protocols
Franz Diffusion Cell Setup and Preparation
A static vertical Franz diffusion cell apparatus is typically used for these studies. The setup consists of a donor chamber, a receptor chamber, and a membrane support.
Materials and Reagents:
-
Vertical Franz diffusion cells (e.g., PermeGear, Logan Instruments)
-
Human or porcine skin membrane (full-thickness or dermatomed)
-
Receptor solution (e.g., phosphate-buffered saline [PBS] pH 7.4, potentially with a solubilizing agent like polysorbate 80 or ethanol to maintain sink conditions)
-
This compound formulation (e.g., cream, ointment)
-
Magnetic stirrer and stir bars
-
Water bath with circulator
-
Syringes and needles for sampling
-
HPLC-grade solvents for analysis
-
Parafilm
Protocol:
-
Receptor Chamber Preparation:
-
Prepare the receptor solution and degas it to remove dissolved air, which can form bubbles and interfere with diffusion.
-
Fill the receptor chamber with a known volume of the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane area.
-
Place a small magnetic stir bar in the receptor chamber.
-
-
Membrane Preparation and Mounting:
-
Excised human or porcine skin is the preferred membrane. If using frozen skin, thaw it at room temperature.
-
Carefully remove any subcutaneous fat and underlying tissue. The skin can be used as full-thickness or dermatomed to a specific thickness (e.g., 500 µm).
-
Cut the skin to a size that fits the Franz cell, ensuring it is free of holes or imperfections.
-
Mount the skin membrane between the donor and receptor chambers with the stratum corneum side facing the donor chamber.
-
Clamp the two chambers together securely to prevent leakage.
-
-
System Equilibration:
-
Place the assembled Franz cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.
-
Allow the system to equilibrate for at least 30 minutes. During this time, the magnetic stirrer should be on to ensure uniform temperature and mixing of the receptor fluid.
-
Dosing and Sampling Procedure
-
Application of this compound Formulation:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor chamber.
-
Cover the top of the donor chamber with parafilm to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution through the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.
-
Collected samples should be stored at an appropriate temperature (e.g., 4°C) until analysis.
-
Analytical Method - High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the collected samples is quantified using a validated HPLC method.
Typical HPLC Parameters (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water or buffer.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at a specific wavelength (e.g., 254 nm)
-
Column Temperature: 30°C
A calibration curve should be prepared using standard solutions of this compound in the receptor medium to ensure accurate quantification.
Data Presentation and Analysis
Quantitative data from the skin penetration study should be organized into clear and concise tables. The following are key parameters to be calculated:
-
Cumulative Amount Permeated (Qn): The total amount of this compound that has permeated the skin at each time point, corrected for sample replacement.
-
Steady-State Flux (Jss): The rate of drug permeation per unit area at steady state, determined from the slope of the linear portion of the cumulative amount permeated versus time curve.
-
Lag Time (t_lag): The time taken to reach steady state, obtained by extrapolating the linear portion of the permeation profile to the x-axis.
-
Permeability Coefficient (Kp): A measure of the drug's ability to penetrate the skin, calculated as Jss divided by the initial drug concentration in the donor phase.
Table 1: Cumulative Amount of this compound Permeated Over Time (Example Data)
| Time (hours) | Cumulative Amount (µg/cm²) |
| 0 | 0.00 ± 0.00 |
| 1 | 0.15 ± 0.03 |
| 2 | 0.45 ± 0.08 |
| 4 | 1.20 ± 0.15 |
| 6 | 2.10 ± 0.22 |
| 8 | 3.05 ± 0.31 |
| 12 | 4.90 ± 0.45 |
| 24 | 9.80 ± 0.89 |
| Data are presented as mean ± standard deviation (n=6). This is example data for illustrative purposes as specific quantitative data for this compound was not available in the searched literature. |
Table 2: Skin Permeation Parameters for this compound (Example Data)
| Parameter | Value |
| Steady-State Flux (Jss) (µg/cm²/h) | 0.41 |
| Lag Time (t_lag) (hours) | 1.5 |
| Permeability Coefficient (Kp) (cm/h) | 4.1 x 10⁻⁴ |
| Calculated from the example data in Table 1. This is example data for illustrative purposes. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in performing a Franz diffusion cell experiment for this compound skin penetration.
Signaling Pathway of this compound
This compound, like other corticosteroids, exerts its anti-inflammatory effects by modulating gene expression. The diagram below outlines the general signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound CREAM USP, 0.1% [dailymed.nlm.nih.gov]
- 3. This compound Cream (this compound Cream, Ointment): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. jfda-online.com [jfda-online.com]
- 7. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Amcinonide Nanoemulsion for Enhanced Topical Delivery
Introduction
Amcinonide is a potent synthetic corticosteroid used to treat inflammatory and pruritic manifestations of skin conditions such as eczema, psoriasis, and dermatitis.[1] Conventional topical formulations often face challenges with drug solubility, skin barrier penetration, and achieving sustained local action, which can limit their therapeutic efficacy. Nanoemulsions, which are colloidal systems of oil and water stabilized by surfactants, offer a promising solution.[2] With droplet sizes typically in the range of 20-200 nm, nanoemulsions can enhance the solubility of lipophilic drugs like this compound, improve their penetration through the stratum corneum, and provide a controlled release profile, thereby increasing therapeutic effectiveness while potentially reducing systemic absorption and side effects.[3][4]
Principle of this compound Nanoemulsion Delivery
The enhanced topical delivery of this compound via a nanoemulsion is attributed to several factors:
-
Increased Drug Solubilization: The oil phase of the nanoemulsion acts as a carrier for the lipophilic this compound, keeping it in a solubilized state, which is crucial for skin absorption.[5]
-
Small Droplet Size: The nanometric size of the droplets provides a large surface area, facilitating rapid and efficient penetration into the skin.
-
Surfactant-Induced Permeation Enhancement: Surfactants and co-surfactants in the formulation can fluidize the lipid bilayers of the stratum corneum, temporarily reducing its barrier function and allowing for deeper drug penetration.[6]
-
Hydration Effect: Nanoemulsions can provide an occlusive effect on the skin, increasing its hydration and further enhancing drug permeation.[2]
Key Formulation Components
The development of a stable and effective this compound nanoemulsion requires careful selection of its components.[7]
-
Oil Phase: The oil phase solubilizes the lipophilic this compound. The choice of oil is critical and is based on the drug's solubility.[5] Common oils include castor oil, oleic acid, and isopropyl myristate.
-
Surfactant: A surfactant is used to reduce the interfacial tension between the oil and water phases, stabilizing the nano-sized droplets. Nonionic surfactants like Tween® 80 and Labrasol® are often preferred due to their biocompatibility and lower skin irritancy.[7]
-
Co-surfactant: A co-surfactant, such as Transcutol® or Polyethylene glycol (PEG)-400, is often used in combination with the surfactant to further reduce interfacial tension and increase the flexibility of the interfacial film, which aids in the formation of a stable nanoemulsion.[5][7]
-
Aqueous Phase: This is the continuous phase in an oil-in-water (o/w) nanoemulsion, which is the most common type for topical delivery due to its non-greasy feel.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist.[8][9] The mechanism, common to topical corticosteroids, is not fully elucidated but is thought to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[8][10] These proteins control the synthesis of potent inflammatory mediators like prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid, from membrane phospholipids.[8][10]
Data Presentation
The following tables summarize typical parameters for the formulation and characterization of a topical nanoemulsion.
Table 1: Example Formulation Components
| Component | Agent | Purpose | Typical Concentration (% w/w) |
|---|---|---|---|
| Active Ingredient | This compound | Anti-inflammatory | 0.1 |
| Oil Phase | Oleic Acid | Drug Solvent | 5 - 15 |
| Surfactant | Tween® 80 | Emulsifier | 10 - 25 |
| Co-surfactant | Transcutol® P | Co-emulsifier/Penetration Enhancer | 10 - 25 |
| Aqueous Phase | Purified Water | Vehicle | q.s. to 100 |
Table 2: Physicochemical Characterization Parameters
| Parameter | Typical Value | Method |
|---|---|---|
| Droplet Size | < 100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV | Electrophoretic Light Scattering |
| pH | 5.0 - 6.0 | pH meter |
| Viscosity | 50 - 200 cP | Brookfield Viscometer |
| Drug Content | 95 - 105% | HPLC-UV |
| Entrapment Efficiency | > 85% | Centrifugation/HPLC |
Table 3: Comparative Permeation Data (Hypothetical)
| Formulation | Cumulative Drug Permeated (µg/cm²) after 24h | Flux (µg/cm²/h) |
|---|---|---|
| This compound Conventional Cream | 15.5 ± 2.1 | 0.65 ± 0.09 |
| This compound Nanoemulsion | 45.8 ± 4.3 | 1.91 ± 0.18 |
Experimental Protocols
Protocol 1: Formulation of this compound Nanoemulsion
Objective: To identify the optimal ratio of oil, surfactant/co-surfactant (Smix), and water to form a stable this compound nanoemulsion.
Materials:
-
This compound powder
-
Candidate oils (e.g., Oleic acid, Isopropyl myristate, Castor oil)
-
Candidate surfactants (e.g., Tween® 80, Labrasol®, Cremophor® RH40)
-
Candidate co-surfactants (e.g., Transcutol® P, PEG-400)
-
Purified water
-
Vortex mixer, magnetic stirrer, analytical balance
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Add an excess amount of this compound to 2 mL of each vehicle in separate vials.
-
Shake the vials on a vortex mixer for 10 minutes and then keep them on a mechanical shaker at 25°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for dissolved this compound content using a validated HPLC method.
-
Select the oil, surfactant, and co-surfactant that show the highest solubility for this compound.
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare the surfactant/co-surfactant mixture (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of mixtures with the selected oil in varying weight ratios (from 1:9 to 9:1).
-
Titrate each oil/Smix mixture with the aqueous phase (purified water) dropwise while gently stirring.
-
After each addition, visually inspect the mixture for transparency and flowability. The point at which the mixture becomes turbid indicates the phase boundary.
-
Plot the data on a triangular coordinate graph to delineate the nanoemulsion region for each Smix ratio. The area with clear and transparent formulations represents the stable nanoemulsion zone.[11]
-
-
Preparation of this compound-loaded Nanoemulsion:
-
Select a formulation from the center of the nanoemulsion region of the phase diagram.
-
Dissolve the required amount of this compound (e.g., 0.1% w/w) in the pre-weighed oil phase with gentle heating if necessary.
-
Add the Smix (surfactant and co-surfactant) to the oil phase and mix thoroughly.
-
Add the aqueous phase dropwise to the oil-Smix mixture under constant stirring using a magnetic stirrer.
-
To achieve a uniform and smaller droplet size, further process the coarse emulsion using a high-pressure homogenizer (e.g., 3-5 cycles at 15,000 psi) or a probe sonicator.[12][13]
-
Protocol 2: Physicochemical Characterization
Objective: To evaluate the physical properties of the prepared this compound nanoemulsion.
Methods:
-
Droplet Size and Polydispersity Index (PDI): Dilute the nanoemulsion with purified water and measure the droplet size and PDI using a Zetasizer (Dynamic Light Scattering).[14]
-
Zeta Potential: Measure the zeta potential using the same instrument to assess the surface charge and predict the stability of the formulation.[14]
-
pH Measurement: Determine the pH of the undiluted nanoemulsion using a calibrated pH meter. The pH should be within the acceptable range for topical application (typically 4.5-6.5).[6]
-
Viscosity: Measure the viscosity using a Brookfield viscometer at a controlled temperature (e.g., 25°C).
-
Drug Content and Entrapment Efficiency (EE%):
-
Total Drug Content: Dissolve a known amount of nanoemulsion in a suitable solvent (e.g., methanol) to break the emulsion and quantify the this compound concentration using HPLC.
-
Entrapment Efficiency: Centrifuge the nanoemulsion at high speed (e.g., 15,000 rpm for 30 min) to separate the oily phase from the aqueous phase. Alternatively, use centrifugal ultrafiltration.[15] Measure the amount of free (unentrapped) drug in the aqueous supernatant. Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the nanoemulsion.
Apparatus: Franz diffusion cell.
Materials:
-
This compound nanoemulsion
-
Synthetic membrane (e.g., Tuffryn® or cellulose acetate, pore size 0.45 µm)[6]
-
Receptor medium: Phosphate buffer pH 5.5 to simulate skin surface pH.[6]
-
Magnetic stirrer, water bath, syringes, HPLC vials.
Methodology:
-
Set up the Franz diffusion cells, maintaining the receptor medium temperature at 32 ± 0.5°C to mimic skin temperature.[6]
-
Mount the synthetic membrane between the donor and receptor compartments.[6]
-
Fill the receptor compartment with freshly prepared phosphate buffer (pH 5.5), ensuring no air bubbles are trapped beneath the membrane. Stir the medium continuously.
-
Accurately place a known quantity (e.g., 1 mL) of the this compound nanoemulsion onto the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[15]
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Plot the cumulative amount of drug released per unit area versus time.
Protocol 4: Ex Vivo Skin Permeation and Deposition Study
Objective: To assess the permeation of this compound through the skin and its retention within the skin layers.
Apparatus: Franz diffusion cell.
Materials:
-
Excised skin (full-thickness abdominal skin from rats, pigs, or goats is commonly used).[16]
-
This compound nanoemulsion and a control formulation (e.g., conventional cream).
-
Phosphate Buffered Saline (PBS) pH 7.4 as receptor medium.
-
Other materials as listed in Protocol 3.
Methodology:
-
Excise the full-thickness abdominal skin from the animal model. Remove subcutaneous fat and hair.
-
Hydrate the skin in PBS for 30-60 minutes before mounting it on the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[16]
-
Follow steps 3-7 from Protocol 3, using PBS pH 7.4 as the receptor medium to mimic physiological conditions.
-
At the end of the experiment (e.g., 24 hours), dismount the skin from the diffusion cell.
-
Wipe the skin surface with a cotton swab soaked in a suitable solvent to remove excess formulation.
-
Proceed with the skin deposition analysis as described in Protocol 5.
Protocol 5: Quantification of this compound in Skin Layers
Objective: To determine the amount of this compound retained in the stratum corneum and the deeper layers of the skin (epidermis + dermis).
Materials:
-
Skin samples from Protocol 4.
-
Adhesive tape (e.g., D-Squame®).
-
Surgical scalpel, forceps.
-
Homogenizer.
-
Methanol or other suitable extraction solvent.
-
Centrifuge, HPLC system.
Methodology:
-
Stratum Corneum (SC) Separation:
-
Use the tape stripping method to sequentially remove the layers of the stratum corneum.[17]
-
Apply a piece of adhesive tape firmly to the skin surface and then remove it.
-
Repeat this process 15-20 times for the same area.
-
Pool the tapes for each sample in a vial containing a known volume of extraction solvent (e.g., methanol).
-
-
Epidermis and Dermis Separation:
-
After tape stripping, the remaining skin (epidermis + dermis) can be processed.
-
Some protocols involve heat separation to peel the epidermis from the dermis.[17]
-
Alternatively, the remaining tissue can be minced into small pieces.
-
-
Drug Extraction:
-
Quantification:
Protocol 6: In Vitro Anti-inflammatory Activity Assay
Objective: To provide a preliminary screening of the anti-inflammatory potential of the this compound nanoemulsion.
Method: Inhibition of Albumin Denaturation Assay.[20]
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a formulation to inhibit heat-induced protein denaturation can be correlated with its anti-inflammatory activity.[20]
Materials:
-
Bovine Serum Albumin (BSA) solution (1% w/v).
-
This compound nanoemulsion and corresponding placebo nanoemulsion.
-
Diclofenac sodium as a standard anti-inflammatory drug.
-
Phosphate Buffered Saline (PBS) pH 6.4.
-
Water bath, UV-Visible Spectrophotometer.
Methodology:
-
Prepare reaction mixtures containing 0.2 mL of BSA solution, 2.8 mL of PBS (pH 6.4), and 0.5 mL of varying concentrations of the this compound nanoemulsion, placebo, or standard drug.
-
A control consists of 0.2 mL of BSA solution and 3.3 mL of PBS without any test sample.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples in a water bath at 70°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs Control - Abs Sample) / Abs Control] x 100
-
Compare the inhibition caused by the this compound nanoemulsion to that of the standard drug.[20]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. A comparative ex vivo permeation evaluation of a novel 5-Fluorocuracil nanoemulsion-gel by topically applied in the different excised rat, goat, and cow skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mdpi.com [mdpi.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ijrpb.com [ijrpb.com]
- 14. ajast.net [ajast.net]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
- 17. researchgate.net [researchgate.net]
- 18. scientificliterature.org [scientificliterature.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Microdialysis of Amcinonide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful and minimally invasive sampling technique used to measure the concentration of unbound drugs and other substances in the extracellular fluid of tissues.[1][2][3] This technique provides near real-time information on the pharmacokinetic and pharmacodynamic profiles of a drug at its site of action.[1] These application notes provide a detailed protocol for the use of in vivo microdialysis to measure Amcinonide concentrations in dermal tissues of animal models. While specific literature on the microdialysis of this compound is limited, this document outlines a comprehensive approach based on established methods for other corticosteroids and lipophilic compounds.[4][5]
This compound is a synthetic corticosteroid with anti-inflammatory properties. Understanding its concentration and distribution within the skin is crucial for optimizing topical drug delivery and therapeutic efficacy. Dermal microdialysis allows for the direct measurement of this compound in the interstitial fluid of the dermis, providing valuable data for pharmacokinetic and bioequivalence studies.[4][6][7]
Experimental Principles
In vivo microdialysis involves the implantation of a small, semi-permeable probe into the target tissue (e.g., the dermis).[2] A physiological solution, termed the perfusate, is slowly and continuously pumped through the probe. As the perfusate flows, molecules in the extracellular fluid, such as this compound, diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The resulting solution, the dialysate, is collected at set intervals and analyzed to determine the concentration of the analyte.
Key Experimental Considerations
Several factors must be optimized to ensure accurate and reproducible results in a microdialysis experiment:
-
Animal Model Selection: The choice of animal model is critical and should be based on the specific research question. Common models for dermal studies include rats, mice, and rabbits.[8][9][10][11][12]
-
Probe Selection: The microdialysis probe's membrane material, length, and molecular weight cut-off (MWCO) are important considerations. For corticosteroids, a probe with a lipophilic-compatible membrane and an appropriate MWCO should be selected.
-
Perfusion Flow Rate: The flow rate of the perfusate affects the recovery of the analyte. Slower flow rates generally result in higher recovery but may have lower temporal resolution.[1]
-
Perfusate Composition: The perfusate should be a sterile, isotonic solution that mimics the composition of the extracellular fluid to minimize tissue disruption. For lipophilic drugs like corticosteroids, the addition of a carrier molecule like Intralipid® may be necessary to improve recovery.[4]
-
Analytical Method: A sensitive and validated analytical method is required to quantify the low concentrations of this compound typically found in the dialysate. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common and highly effective method.[2][13]
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing in vivo dermal microdialysis to measure this compound concentrations in a rat model.
Materials and Reagents:
-
This compound standard
-
Microdialysis probes (e.g., CMA 20, 20 kDa MWCO)
-
Microdialysis pump and fraction collector
-
Surgical instruments for probe implantation
-
Anesthesia (e.g., isoflurane)
-
Perfusate: Sterile Ringer's solution or Phosphate Buffered Saline (PBS)
-
Intralipid® 20% (if required for enhanced recovery)
-
HPLC-MS/MS system
-
Internal standard for analytical quantification
-
Animal preparation supplies (clippers, antiseptic solution)
Animal Model:
-
Species: Sprague-Dawley rat
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo microdialysis of this compound.
Procedure:
-
Animal Preparation:
-
Acclimatize the rat to the experimental conditions for at least 24 hours.
-
Anesthetize the animal using a suitable method (e.g., isoflurane inhalation).
-
Shave the hair from the dorsal region and cleanse the skin with an antiseptic solution.
-
-
Microdialysis Probe Implantation:
-
Using a guide cannula, carefully insert the microdialysis probe intradermally into the prepared area.
-
Secure the probe in place with surgical glue or sutures.
-
Connect the probe inlet to the microdialysis pump and the outlet to the fraction collector.
-
-
System Equilibration and Perfusion:
-
Begin perfusing the probe with the selected perfusate (e.g., Ringer's solution) at a low flow rate (e.g., 0.5 - 2.0 µL/min).
-
Allow the system to equilibrate for at least 60 minutes to establish a stable baseline.
-
-
This compound Application and Sample Collection:
-
Apply a known amount of the this compound formulation to the skin surface directly over the implanted probe.
-
Begin collecting dialysate samples into vials at predetermined time intervals (e.g., every 30 minutes) for a specified duration (e.g., 8 hours).
-
Store the collected samples at -80°C until analysis.
-
-
Probe Calibration (Post-Experiment):
-
After the in vivo collection period, determine the in vitro recovery of the probe to calculate the absolute concentration of this compound in the interstitial fluid. This can be done by perfusing the probe with a blank solution while it is immersed in a standard solution of this compound.
-
Sample Analysis Workflow
Caption: Workflow for the analysis of this compound in microdialysate samples.
Analytical Method: HPLC-MS/MS
-
Sample Preparation:
-
Thaw the dialysate samples.
-
Add a known concentration of an appropriate internal standard to each sample.
-
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound and the internal standard.
-
Data Analysis and Presentation
The concentration of this compound in each dialysate sample is determined from the standard curve. The absolute concentration in the interstitial fluid is then calculated by correcting for the in vitro probe recovery.
Table 1: Representative Microdialysis Experimental Parameters
| Parameter | Value |
| Animal Model | Sprague-Dawley Rat |
| Target Tissue | Dermis |
| Microdialysis Probe | CMA 20 (or equivalent) |
| Membrane MWCO | 20 kDa |
| Perfusate | Ringer's Solution |
| Perfusion Flow Rate | 1.0 µL/min |
| Equilibration Time | 60 minutes |
| Sampling Interval | 30 minutes |
| Total Sampling Duration | 8 hours |
| Analytical Method | HPLC-MS/MS |
Table 2: Representative Pharmacokinetic Data for this compound in Dermal Interstitial Fluid
| Time (hours) | Dialysate Concentration (ng/mL) | Corrected ISF Concentration (ng/mL) |
| 0.5 | 5.2 | 26.0 |
| 1.0 | 12.8 | 64.0 |
| 1.5 | 25.6 | 128.0 |
| 2.0 | 38.4 | 192.0 |
| 2.5 | 45.1 | 225.5 |
| 3.0 | 42.3 | 211.5 |
| 4.0 | 35.7 | 178.5 |
| 5.0 | 28.9 | 144.5 |
| 6.0 | 21.5 | 107.5 |
| 7.0 | 15.3 | 76.5 |
| 8.0 | 9.8 | 49.0 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will depend on the specific experimental conditions and formulation. |
Troubleshooting
-
Low or No Analyte Recovery:
-
Check for leaks in the microdialysis system.
-
Ensure the probe is correctly implanted in the target tissue.
-
Consider adding a carrier molecule (e.g., Intralipid®) to the perfusate for lipophilic compounds.
-
Verify the sensitivity of the analytical method.
-
-
High Variability Between Animals:
-
Ensure consistent surgical and probe implantation techniques.
-
Standardize the application of the topical formulation.
-
Increase the number of animals per group to improve statistical power.
-
Conclusion
In vivo microdialysis is a valuable technique for elucidating the pharmacokinetic profile of topically applied this compound in animal models. By providing direct measurement of the drug in the dermal interstitial fluid, this method offers critical insights for drug development and formulation optimization. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to design and execute successful in vivo microdialysis studies for this compound and other corticosteroids.
References
- 1. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Evaluation of the Effects of Corticosteroids on Histamine Release by ex Vivo Cutaneous Microdialysis [scirp.org]
- 6. Skin microdialysis: methods, applications and future opportunities—an EAACI position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Animal models in peritoneal dialysis [frontiersin.org]
- 10. biotechfarm.co.il [biotechfarm.co.il]
- 11. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolism and pharmacokinetics of amlodipine in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Amcinonide's Anti-inflammatory Effects on LPS-Stimulated Immune Cells: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the anti-inflammatory properties of Amcinonide on lipopolysaccharide (LPS)-stimulated immune cells in an in vitro setting. This compound, a synthetic corticosteroid, is expected to exert its effects through the modulation of key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediator production. The following protocols and data serve as a foundational framework for studying these interactions.
Introduction
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It primarily signals through Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that result in the production of pro-inflammatory cytokines and other mediators.[1][2] Two of the most critical pathways activated by LPS are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] Corticosteroids, such as dexamethasone, are well-established inhibitors of these inflammatory responses.[1][3][4][5] They typically exert their anti-inflammatory effects by suppressing the activation of NF-κB and MAPK signaling.[1][3] This document outlines the in vitro protocols to assess the efficacy of this compound in mitigating LPS-induced inflammation in immune cells, using the murine macrophage cell line RAW 264.7 as a model system.
Data Presentation
The following tables summarize the expected quantitative outcomes of treating LPS-stimulated RAW 264.7 macrophages with varying concentrations of this compound. The data is illustrative and based on the known dose-dependent effects of corticosteroids.
Table 1: Effect of this compound on the Viability of LPS-Stimulated RAW 264.7 Cells
| This compound Conc. (µM) | LPS (1 µg/mL) | Cell Viability (%) |
| 0 | - | 100 ± 5.2 |
| 0 | + | 98 ± 4.8 |
| 0.1 | + | 97 ± 5.1 |
| 1 | + | 96 ± 4.5 |
| 10 | + | 95 ± 5.3 |
| 100 | + | 94 ± 4.9 |
Cell viability was assessed using the MTT assay after 24 hours of treatment. Data are presented as mean ± standard deviation.
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Production by this compound
| This compound Conc. (µM) | LPS (1 µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 | - | < 10 | < 5 |
| 0 | + | 2500 ± 150 | 1800 ± 120 |
| 0.1 | + | 1800 ± 110 | 1300 ± 90 |
| 1 | + | 900 ± 70 | 650 ± 50 |
| 10 | + | 300 ± 40 | 200 ± 30 |
| 100 | + | 100 ± 20 | 50 ± 10 |
Cytokine levels in the cell culture supernatant were quantified by ELISA after 24 hours of treatment. Data are presented as mean ± standard deviation.
Table 3: Semi-Quantitative Analysis of NF-κB and MAPK Pathway Inhibition by this compound
| This compound Conc. (µM) | LPS (1 µg/mL) | Relative p-p65 NF-κB Expression | Relative p-p38 MAPK Expression |
| 0 | - | 1.0 | 1.0 |
| 0 | + | 5.8 ± 0.5 | 4.5 ± 0.4 |
| 1 | + | 3.2 ± 0.3 | 2.1 ± 0.2 |
| 10 | + | 1.5 ± 0.2 | 1.2 ± 0.1 |
Relative protein expression was determined by densitometric analysis of Western blot bands, normalized to a loading control (e.g., β-actin). Data are presented as mean fold change ± standard deviation relative to the untreated control.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.
Protocol 2: LPS Stimulation and this compound Treatment
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plate for viability assays, 24-well plate for cytokine analysis, 6-well plate for Western blotting) and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Prepare a stock solution of LPS (from E. coli O111:B4) in sterile PBS. Dilute in culture medium to the final working concentration (e.g., 1 µg/mL).
-
-
Treatment:
-
For pre-treatment protocols, add this compound solutions to the cells and incubate for a specified period (e.g., 1-2 hours) before adding LPS.
-
For co-treatment protocols, add this compound and LPS to the cells simultaneously.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes for signaling pathway analysis, 24 hours for cytokine production and viability assays).
Protocol 3: Cell Viability Assay (MTT Assay)
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Cytokine Quantification (ELISA)
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Construct a standard curve using recombinant cytokines to determine the cytokine concentrations in the samples.
Protocol 5: Western Blot Analysis for NF-κB and MAPK Signaling
-
After a short incubation period with LPS and this compound (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated p65 NF-κB, total p65 NF-κB, phosphorylated p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Perform densitometric analysis of the bands using image analysis software and normalize the phosphorylated protein levels to the total protein levels or the loading control.
Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibition of the p38 MAPK signaling pathway.
References
- 1. Corticosteroids alleviate lipopolysaccharide‐induced inflammation and lung injury via inhibiting NLRP3‐inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage glucocorticoid receptors regulate Toll-like receptor 4–mediated inflammatory responses by selective inhibition of p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticosteroids alleviate lipopolysaccharide-induced inflammation and lung injury via inhibiting NLRP3-inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Amcinonide-Treated Dermal Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcinonide is a potent synthetic corticosteroid used topically to treat various inflammatory skin conditions such as eczema, psoriasis, and dermatitis.[1] Its therapeutic effects stem from its profound anti-inflammatory, antipruritic, and vasoconstrictive properties.[2] Dermal fibroblasts, the primary cell type in the skin's connective tissue, play a crucial role in inflammation, wound healing, and extracellular matrix (ECM) remodeling. Understanding how this compound modulates gene expression in these cells is vital for elucidating its mechanism of action and for the development of novel dermatological therapies.
These application notes provide a comprehensive overview of the expected effects of this compound on dermal fibroblasts and detailed protocols for conducting gene expression analysis.
Mechanism of Action: Glucocorticoid Receptor Signaling
At a cellular level, this compound exerts its effects by binding to specific cytoplasmic glucocorticoid receptors (GR).[1] This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins and translocation into the nucleus. Inside the nucleus, the this compound-GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[1] This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1][3][4]
A primary mechanism is the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[2][3][4] These proteins inhibit the release of arachidonic acid, a precursor for potent inflammatory mediators like prostaglandins and leukotrienes, thereby reducing inflammation.[2][3][4] Furthermore, this compound suppresses the synthesis of pro-inflammatory cytokines and chemokines, and inhibits the migration of immune cells to the site of inflammation.[1][5]
Expected Gene Expression Changes in Dermal Fibroblasts
Treatment of dermal fibroblasts with this compound is expected to significantly alter the expression of genes involved in inflammation, cell proliferation, and ECM synthesis. Corticosteroids are known to decrease both cellular proliferation and collagen production in dermal fibroblasts.[6][7] The following table summarizes hypothetical, yet expected, changes in gene expression based on the known anti-inflammatory and anti-proliferative effects of corticosteroids.
| Gene Symbol | Gene Name | Primary Function | Expected Regulation | Hypothetical Fold Change |
| Upregulated Genes | ||||
| ANXA1 | Annexin A1 (Lipocortin 1) | Inhibition of Phospholipase A2, anti-inflammatory | Upregulated | 4.5 |
| DUSP1 | Dual Specificity Phosphatase 1 | Deactivates MAP kinases, anti-inflammatory | Upregulated | 3.8 |
| FKBP5 | FK506 Binding Protein 5 | Glucocorticoid receptor regulation (negative feedback) | Upregulated | 6.2 |
| Downregulated Genes | ||||
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Downregulated | -5.8 |
| IL8 (CXCL8) | Interleukin 8 | Chemokine (neutrophil chemoattractant) | Downregulated | -6.5 |
| CCL2 | C-C Motif Chemokine Ligand 2 | Chemokine (monocyte chemoattractant) | Downregulated | -4.9 |
| MMP1 | Matrix Metallopeptidase 1 | Collagenase, ECM degradation | Downregulated | -3.5 |
| MMP3 | Matrix Metallopeptidase 3 | Stromelysin-1, ECM degradation | Downregulated | -4.1 |
| COL1A1 | Collagen Type I Alpha 1 Chain | Major structural component of ECM | Downregulated | -3.9 |
| COL3A1 | Collagen Type III Alpha 1 Chain | ECM component, prominent in early wound healing | Downregulated | -4.3 |
| MKI67 | Marker of Proliferation Ki-67 | Cellular proliferation marker | Downregulated | -2.7 |
Experimental Protocols
A systematic approach is required to accurately quantify changes in gene expression following this compound treatment. The general workflow involves cell culture, treatment, RNA isolation, and finally, gene expression analysis.
Protocol 1: Human Dermal Fibroblast (HDF) Culture and this compound Treatment
This protocol outlines the steps for maintaining HDFs and treating them with this compound.
-
Cell Culture:
-
Culture primary Human Dermal Fibroblasts in Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 3 and 8.[8][9]
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Seed HDFs in 6-well plates at a density that will result in ~70% confluency on the day of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with serum-free medium for 12-24 hours to synchronize the cells.
-
Aspirate the serum-free medium and add the this compound-containing medium or vehicle control medium.
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Protocol 2: Total RNA Isolation and Quality Control
This protocol describes the extraction of high-quality RNA, which is critical for downstream applications.
-
RNA Isolation:
-
After treatment, aspirate the medium and wash the cells once with cold, sterile PBS.
-
Lyse the cells directly in the well by adding 1 mL of a TRIzol-like reagent.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Proceed with RNA isolation according to the manufacturer's protocol (e.g., chloroform extraction followed by isopropanol precipitation).
-
Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.
-
-
Quality and Quantity Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.0.
-
Protocol 3: Gene Expression Analysis via Quantitative RT-PCR (qPCR)
qPCR is used to validate the expression of specific target genes.
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers, following the manufacturer's instructions.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96-well plate. For each 20 µL reaction, include:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of Nuclease-Free Water
-
-
Include a no-template control (NTC) for each primer set.
-
Run the plate on a real-time PCR machine using a standard cycling protocol.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the 2-ΔΔCt method.[10]
-
Protocol 4: Overview of RNA-Sequencing (RNA-Seq) Analysis
RNA-Seq provides a global, unbiased view of the transcriptome.
-
Library Preparation:
-
Starting with high-quality total RNA (RIN > 8.0), deplete ribosomal RNA (rRNA).
-
Fragment the remaining RNA and synthesize double-stranded cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing:
-
Assess the quality and quantity of the prepared library.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Check the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference human genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated between this compound-treated and vehicle control groups.
-
Pathway and Enrichment Analysis: Use the list of differentially expressed genes to identify enriched biological pathways and functions (e.g., using Gene Ontology (GO) or KEGG pathway analysis).
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Articles [globalrx.com]
- 6. Triamcinolone stimulates bFGF production and inhibits TGF-beta1 production by human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of corticosteroids on chemotactic response and collagen metabolism of human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Global Gene Expression of Cultured Human Dermal Fibroblasts: Focus on Cell Cycle and Proliferation Status in Improving the Condition of Face Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global Gene Expression of Cultured Human Dermal Fibroblasts: Focus on Cell Cycle and Proliferation Status in Improving the Condition of Face Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of anti-inflammatory and antifibrotic agents on fibroblasts obtained from arthrofibrotic tissue: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visualizing Amcinonide Effects on Skin Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for histological and immunohistochemical staining to visualize the effects of the potent topical corticosteroid, Amcinonide, on skin tissue. The described methods are essential for assessing the therapeutic and potential adverse effects of this compound, including its anti-inflammatory and anti-proliferative actions, as well as its impact on the extracellular matrix.
Introduction
This compound is a synthetic corticosteroid used to treat various inflammatory skin conditions such as eczema and psoriasis.[1] Its therapeutic effects are primarily due to its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] this compound exerts its effects by binding to glucocorticoid receptors, which then modulate the transcription of genes involved in inflammation and cell proliferation.[2] This leads to the inhibition of pro-inflammatory mediators and a reduction in the infiltration of inflammatory cells.[2] However, prolonged use of potent corticosteroids can lead to adverse effects, most notably skin atrophy, which involves the thinning of the epidermis and dermis, and changes in collagen and elastin fibers.[3][4]
Histological and immunohistochemical staining are crucial techniques for visualizing and quantifying these cellular and structural changes in skin tissue following this compound treatment.
Key Histological and Immunohistochemical Stains
This document outlines protocols for the following key staining methods:
-
Hematoxylin and Eosin (H&E) Staining: For general assessment of skin morphology, including epidermal thickness and overall cellularity.
-
Masson's Trichrome Staining: To visualize and quantify collagen fibers in the dermis, which can be affected by corticosteroid treatment.
-
Verhoeff-Van Gieson (VVG) Staining: For the specific visualization of elastin fibers, which can also be altered in corticosteroid-induced skin atrophy.
-
Immunohistochemistry (IHC) for Ki-67: To assess the anti-proliferative effect of this compound by detecting a nuclear protein associated with cell proliferation.
-
Immunohistochemistry (IHC) for CD45: To evaluate the anti-inflammatory effect by marking the presence of leukocytes in the skin tissue.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of topical corticosteroids on skin tissue. While specific data for this compound is provided where available, representative data from other corticosteroids with similar mechanisms are also included to illustrate the expected outcomes.
Table 1: Effect of this compound on Skin Thickness
| Treatment Group | Duration of Treatment | Change in Skin Thickness (%) | Measurement Method |
| This compound | 4 days | Significant thinning observed | Sonography |
| This compound | 21 days | Continued thinning | Sonography |
| Post-Amcinonide | 10-12 days | Complete regression of thinning | Sonography |
Data derived from a study on this compound application.[5]
Table 2: Representative Effects of Topical Corticosteroids on Epidermal Thickness and Collagen
| Treatment Group | Duration of Treatment | Change in Epidermal Thickness (%) | Change in Collagen Fibril Diameter (%) | Staining/Measurement Method |
| Fluocinolone Acetonide | Not specified | -30.5% | -5.1% to -27.6% | Histology and Electron Microscopy |
| Flumethasone Pivalate | Not specified | -21.3% | 0% to -12.3% | Histology and Electron Microscopy |
| Hydrocortisone (Continuous) | 3 weeks | Not specified | -89% (Type I Collagen Propeptides) | Suction Blister Fluid Analysis |
| Hydrocortisone (Intermittent) | 3 weeks | Not specified | -53% (Type I Collagen Propeptides) | Suction Blister Fluid Analysis |
Note: This table presents data from studies on other corticosteroids to exemplify the expected effects on epidermal thickness and collagen, as detailed quantitative histological data for this compound on these specific parameters were not available in the searched literature.[6][7]
Table 3: Representative Effects of Topical Corticosteroids on Keratinocyte Proliferation
| Corticosteroid | Concentration (M) | Effect on HaCaT Cell Proliferation |
| Betamethasone-dipropionate | 10-4 | Most antiproliferative |
| Desonide | 10-4 | Antiproliferative |
| Betamethasone-valerate | 10-4 | Antiproliferative |
| Clobetasol-propionate | 10-4 | Antiproliferative |
| Hydrocortisone-base | 10-4 | Cytotoxic |
| Hydrocortisone-butyrate | 10-4 | Least antiproliferative |
| Various Corticosteroids | 10-8 | Induced proliferation |
Note: This table shows the in vitro effects of various topical corticosteroids on a human keratinocyte cell line (HaCaT) to represent the expected anti-proliferative effects of this compound.
Experimental Protocols
Tissue Preparation
-
Fixation: Immediately fix fresh skin biopsies in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.
Protocol 1: Hematoxylin and Eosin (H&E) Staining
This protocol provides a general overview of the skin's morphology.
Reagents:
-
Harris Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (or ammonia water)
-
Graded alcohols (100%, 95%, 70%)
-
Xylene
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes).
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Immerse in Harris Hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
-
Differentiation:
-
Dip slides in acid alcohol for a few seconds to remove excess stain.
-
Rinse in running tap water.
-
-
Bluing:
-
Immerse in Scott's tap water substitute or weak ammonia water for 1-2 minutes until sections turn blue.
-
Rinse in running tap water for 5 minutes.
-
-
Counterstaining:
-
Immerse in Eosin Y solution for 1-3 minutes.
-
Rinse briefly in tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through 95% ethanol (2 changes, 2 minutes each) and 100% ethanol (2 changes, 2 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm and Collagen: Pink/Red
Protocol 2: Masson's Trichrome Staining for Collagen
This stain is used to differentiate collagen from other tissue components.
Reagents:
-
Bouin's solution (optional, for mordanting)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% acetic acid solution
Procedure:
-
Deparaffinization and Rehydration: As described in the H&E protocol.
-
Mordanting (Optional): Immerse slides in Bouin's solution at 56-60°C for 1 hour for improved staining quality. Rinse with running tap water until the yellow color disappears.
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running warm tap water for 10 minutes.
-
-
Cytoplasmic Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
-
Differentiation:
-
Immerse in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.
-
-
Collagen Staining:
-
Transfer directly to aniline blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
-
Dehydration and Mounting: As described in the H&E protocol.
Expected Results:
-
Collagen: Blue
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red
Protocol 3: Verhoeff-Van Gieson (VVG) Staining for Elastin Fibers
This protocol specifically stains elastic fibers.
Reagents:
-
Verhoeff's elastic stain (freshly prepared)
-
2% ferric chloride solution
-
5% sodium thiosulfate
-
Van Gieson's counterstain
Procedure:
-
Deparaffinization and Rehydration: As described in the H&E protocol.
-
Elastic Fiber Staining:
-
Stain in freshly prepared Verhoeff's solution for 1 hour. Sections should appear black.
-
Rinse in tap water.
-
-
Differentiation:
-
Differentiate in 2% ferric chloride solution for 1-2 minutes, checking microscopically until elastic fibers are black and the background is gray.
-
Stop differentiation by rinsing with several changes of tap water.
-
-
Removal of Iodine:
-
Treat with 5% sodium thiosulfate for 1 minute.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining:
-
Counterstain with Van Gieson's solution for 3-5 minutes.
-
-
Dehydration and Mounting: Quickly dehydrate through graded alcohols and clear in xylene before mounting.
Expected Results:
-
Elastic Fibers: Black
-
Collagen: Red
-
Other tissue elements: Yellow
Protocol 4: Immunohistochemistry (IHC) for Ki-67 (Proliferation Marker)
This protocol detects the nuclear antigen Ki-67, a marker of cell proliferation.
Reagents:
-
Citrate buffer (pH 6.0) for antigen retrieval
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Ki-67
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: As described in the H&E protocol.
-
Antigen Retrieval:
-
Immerse slides in citrate buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking solution for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-Ki-67 antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogen Application:
-
Rinse with PBS.
-
Apply DAB substrate and monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount as described in the H&E protocol.
-
Expected Results:
-
Proliferating Cell Nuclei (Ki-67 positive): Brown
-
Other Nuclei: Blue
Protocol 5: Immunohistochemistry (IHC) for CD45 (Inflammation Marker)
This protocol detects the CD45 antigen, a pan-leukocyte marker, to identify inflammatory infiltrates.
Reagents:
-
Tris-EDTA buffer (pH 9.0) for antigen retrieval
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-human CD45
-
HRP-polymer-conjugated secondary antibody (anti-mouse)
-
DAB chromogen substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: As described in the H&E protocol.
-
Antigen Retrieval:
-
Immerse slides in Tris-EDTA buffer (pH 9.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking solution for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-CD45 antibody for 60 minutes at room temperature.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with the HRP-polymer-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Chromogen Application:
-
Rinse with PBS.
-
Apply DAB substrate and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
Expected Results:
-
Leukocytes (CD45 positive): Brown membrane staining
-
Other Nuclei: Blue
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in a skin cell.
Caption: General experimental workflow for skin tissue staining.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. What are the side effects of this compound? [synapse.patsnap.com]
- 5. Investigations on the development and regression of corticosteroid-induced thinning of the skin in various parts of the human body during and after topical application of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of collagen synthesis and mRNA by continuous and intermittent use of topical hydrocortisone in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Amcinonide Off-Target Effects in Cellular Models: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Amcinonide in cellular models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate more accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target molecular interactions of this compound?
A1: this compound's primary mechanism of action is as a potent agonist for the glucocorticoid receptor (GR), mediating anti-inflammatory, immunosuppressive, and anti-proliferative effects.[1] However, studies have identified potential off-target interactions. Notably, this compound can inhibit the release of nitric oxide (NO) from activated microglia.[2] It also exhibits weak affinity for the progesterone receptor, while having virtually no affinity for mineralocorticoid, estrogen, or androgen receptors.[3][4]
Q2: We are observing unexpected levels of cytotoxicity in our cell line when treated with this compound. What could be the cause?
A2: Unexpected cytotoxicity could be due to several factors. First, ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is not exceeding cytotoxic levels for your specific cell line (typically <0.1-0.5%). Second, this compound's solubility in aqueous media is limited, and precipitation of the compound can lead to inconsistent results and apparent toxicity.[5] It is also possible that your cell line is particularly sensitive to glucocorticoid-induced apoptosis or that you are observing an off-target effect. We recommend performing a dose-response curve and a cell viability assay to determine the IC50 for your specific cell line.
Q3: Our experimental results with this compound are inconsistent. What are some common sources of variability?
A3: Inconsistent results can arise from several sources. Ensure that your this compound stock solution is properly stored and that you are preparing fresh dilutions in your culture medium for each experiment, as this compound is sparingly soluble in aqueous buffers and the solution is not recommended to be stored for more than one day.[5] Variations in cell passage number, confluency at the time of treatment, and minor fluctuations in incubator conditions (CO2, temperature, humidity) can also contribute to variability. For glucocorticoid studies, it is crucial to standardize treatment times and serum concentrations in your media, as serum can contain endogenous steroids.
Q4: How should I prepare this compound for use in cell culture?
A4: this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[5] A common practice is to prepare a high-concentration stock solution in DMSO. For cell culture experiments, this stock solution should be diluted in your culture medium to the final desired concentration immediately before use. It is important to ensure the final DMSO concentration in the culture is non-toxic to your cells. This compound's solubility is approximately 25 mg/mL in DMSO.[5] For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[5]
Troubleshooting Guides
Issue 1: Inconsistent Anti-Inflammatory Response
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable inhibition of inflammatory markers (e.g., cytokines, NO). | 1. Inconsistent cell confluency at the time of stimulation and treatment.2. Degradation of this compound in culture medium.3. Presence of endogenous steroids in the serum supplement. | 1. Standardize seeding density and ensure cells are in a logarithmic growth phase.2. Prepare fresh this compound dilutions from a DMSO stock for each experiment.3. Consider using charcoal-stripped serum to remove endogenous steroids. |
Issue 2: Unexpected Changes in Cell Morphology or Phenotype
| Symptom | Possible Cause | Troubleshooting Steps |
| Cells appear stressed, vacuolated, or show other morphological changes at concentrations expected to be non-toxic. | 1. Solvent (e.g., DMSO) toxicity.2. Off-target effects on cellular pathways.3. This compound precipitation in the culture medium. | 1. Run a vehicle control with the same final concentration of the solvent to rule out its toxicity.2. Investigate potential off-target pathways, such as effects on the cytoskeleton or mitochondrial function.3. Visually inspect the culture medium for any precipitate after adding the this compound solution. If precipitation occurs, try preparing the dilution in pre-warmed medium and vortexing gently before adding to the cells. |
Issue 3: Difficulty Reproducing Published IC50 Values
| Symptom | Possible Cause | Troubleshooting Steps |
| Your experimentally determined IC50 value for a specific effect is significantly different from published data. | 1. Differences in cell line passage number, and genetic drift.2. Variations in experimental protocols (e.g., treatment duration, assay method).3. Different sources or lots of serum and other reagents. | 1. Ensure your cell line is from a reputable source and use cells at a low passage number.2. Carefully replicate the published experimental conditions.3. Standardize all reagents and consider testing different lots of serum. |
Quantitative Data
Table 1: Known Off-Target Interaction of this compound
| Target | Effect | Cell Type | IC50 |
| Nitric Oxide (NO) Release | Inhibition | Activated Microglia | 3.38 nM |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Affinity |
| Glucocorticoid Receptor | High |
| Progesterone Receptor | Weak |
| Mineralocorticoid Receptor | Virtually None |
| Estrogen Receptor | Virtually None |
| Androgen Receptor | Virtually None |
Data sourced from DrugBank and PubChem.[3][4][6]
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production in Microglia using Griess Assay
This protocol is adapted from methods used to assess the effect of compounds on nitric oxide release from activated microglia.[5][7]
Materials:
-
BV-2 microglial cells (or primary microglia)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include an unstimulated control.
-
Incubate the plate for 24-48 hours.
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Protocol 2: Assessment of Cell Viability and Apoptosis by Flow Cytometry
This protocol provides a general framework for assessing the effects of this compound on cell viability and apoptosis.
Materials:
-
Your cell line of interest
-
This compound
-
Annexin V-FITC (or another fluorescent conjugate)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to about 70-80% confluency.
-
Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Genomic signaling pathway of this compound via the Glucocorticoid Receptor.
Caption: Inhibition of inducible nitric oxide synthase (iNOS) expression by this compound.
Caption: General experimental workflow for assessing this compound's cellular effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Inhibition of iNOS expression and NO production by anti-inflammatory steroids. Reversal by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: Everything you need to know | Power [withpower.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
Troubleshooting low response in Amcinonide vasoconstrictor assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amcinonide vasoconstrictor assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound vasoconstrictor assay?
The this compound vasoconstrictor assay is a pharmacodynamic study that measures the blanching or whitening of the skin as an indicator of the potency of topical corticosteroids.[1] this compound, a high-potency corticosteroid, causes the constriction of small blood vessels in the skin, which leads to a visible reduction in skin redness.[1][2][3][4] The intensity of this blanching effect is proportional to the percutaneous absorption and the potency of the corticosteroid formulation.[1] This assay is commonly used to assess the bioequivalence of generic topical corticosteroid formulations.[5]
Q2: What is the mechanism of action of this compound that leads to vasoconstriction?
This compound exerts its effects by binding to glucocorticoid receptors within the cytoplasm of skin cells.[2][4] This drug-receptor complex then translocates to the nucleus, where it modulates gene expression.[4] Specifically, it is thought to induce the synthesis of lipocortins, which are inhibitory proteins of phospholipase A2.[3][6][7] By inhibiting phospholipase A2, this compound blocks the release of arachidonic acid from cell membranes, which is a precursor for potent inflammatory and vasodilatory mediators like prostaglandins and leukotrienes.[6][7] The reduction in these mediators is believed to contribute to the vasoconstrictive effect.
Q3: What are the key factors that can influence the outcome of a vasoconstrictor assay?
Several factors can significantly impact the results of a vasoconstrictor assay:
-
Subject Variability: The thickness and characteristics of the stratum corneum can vary greatly among individuals, leading to differences in drug absorption and response.[1][8]
-
Application Site: The location of the application on the body can affect drug penetration. The forearm is a commonly used site.[1]
-
Dose and Duration of Application: The amount of product applied and the length of time it remains on the skin are critical parameters that must be precisely controlled.[9][10]
-
Occlusion: The use of an occlusive dressing can enhance drug penetration and the vasoconstrictor response.[3]
-
Formulation: The vehicle of the this compound product (e.g., cream, ointment, lotion) plays a crucial role in drug release and absorption.[11]
-
Tachyphylaxis: A diminished response to the drug can occur with repeated applications over a short period.[9][12]
-
Environmental Conditions: Factors such as high temperature and humidity can potentially influence the assay results.[8]
-
Measurement Technique: While visual scoring is sometimes used, it can be subjective.[1] A chromameter provides a more objective and quantitative measurement of skin color changes.[1][13]
Troubleshooting Guide: Low Vasoconstrictor Response
A low or absent vasoconstrictor response can be a significant issue. The following guide provides potential causes and solutions in a question-and-answer format.
Q4: We are observing a consistently low or no blanching effect. What could be the primary cause?
A primary reason for a lack of response is the selection of subjects. A significant portion of the population may be non-responders to topical corticosteroids.[14]
-
Recommendation: Implement a screening phase in your study protocol to select subjects who demonstrate a clear blanching response to a known potent corticosteroid.[1][15] This will help ensure that the subjects included in the main study are capable of showing a measurable response.
Q5: Our assay shows high variability in the blanching response between subjects. How can we minimize this?
High inter-individual variability is a known challenge in vasoconstrictor assays.[8]
-
Recommendation:
-
Standardize Subject Population: Select subjects with similar skin types (e.g., fair-skinned individuals) who have been shown to have a consistent blanching response.
-
Intra-Subject Design: Employ an intra-subject study design where each subject serves as their own control. This helps to minimize the impact of inter-individual differences.
-
Controlled Environment: Conduct the study in a temperature and humidity-controlled environment.[8]
-
Q6: The response to this compound seems to decrease with subsequent applications. Why is this happening?
This phenomenon is likely due to tachyphylaxis, a rapid decrease in response to a drug following repeated administration.[9][12]
-
Recommendation:
-
Sufficient Washout Period: Ensure an adequate washout period between applications to allow the skin to return to its baseline state.
-
Limit Repeated Applications: Design the study to minimize the number of applications to the same skin site. Research suggests that a once-daily application may be preferable to multiple daily applications to avoid tachyphylaxis.[9][10]
-
Q7: We are testing a new this compound formulation and see a weaker response compared to the reference product. What formulation factors could be at play?
The vehicle composition significantly influences the release and penetration of the active ingredient.
-
Recommendation:
-
Physicochemical Characterization: Analyze the physicochemical properties of your formulation, such as particle size, viscosity, and pH, and compare them to the reference product.
-
Excipient Effects: Evaluate the impact of individual excipients on drug solubility and skin permeability. Certain ingredients may hinder the release of this compound from the vehicle.
-
Q8: Could our application or measurement technique be the source of a low response?
Yes, improper technique can lead to inaccurate and unreliable results.
-
Recommendation:
-
Standardized Application: Develop and adhere to a strict SOP for product application, ensuring a consistent amount is applied to a precisely defined area.[10]
-
Chromameter Calibration and Use: If using a chromameter, ensure it is properly calibrated and that operators are thoroughly trained in its use to minimize measurement variability.[1]
-
Controlled Removal: Standardize the procedure for removing the product from the skin, as residual product could continue to elicit a response.
-
Experimental Protocols
General Protocol for this compound Vasoconstrictor Assay
This protocol provides a general framework. Specific parameters, such as dose duration, should be determined in a pilot study.[15][16]
-
Subject Selection and Screening:
-
Recruit healthy adult volunteers with fair skin and no history of skin diseases.
-
Conduct a screening phase by applying a known potent corticosteroid (e.g., a reference this compound product) to a small area on the forearm.
-
Select subjects who exhibit a clear and measurable blanching response (responders) for the main study.[1][15]
-
-
Study Design:
-
Employ a randomized, double-blind, intra-subject comparative design.
-
Define and mark the application sites on the ventral forearm of each subject. Ensure sites are of a uniform size.
-
Include an untreated control site on each arm to serve as a baseline.[1]
-
-
Product Application:
-
Accurately apply a pre-determined, small amount (e.g., 10 µL) of the test and reference this compound formulations to the designated sites.[13]
-
If specified in the protocol, apply an occlusive dressing over the application sites.
-
Leave the product on for a pre-determined duration (e.g., 6 hours), as established in a pilot dose-duration response study.[16]
-
-
Product Removal:
-
Carefully remove the product and any occlusive dressing at the end of the application period.
-
Gently clean the skin sites according to a standardized procedure.
-
-
Measurement of Vasoconstriction:
-
Measure the skin color at each application site using a calibrated chromameter at specified time points post-removal (e.g., 2, 4, 6, 8, 12, and 24 hours).[13]
-
The chromameter measures color coordinates, with the 'a' value (representing redness) being the key parameter for assessing blanching. A decrease in the 'a' value indicates increased blanching.
-
-
Data Analysis:
-
Calculate the change in the 'a*' value from baseline for each site at each time point.
-
The area under the effect curve (AUEC) for the change in 'a*' over time is often used as the primary endpoint for comparing formulations.
-
Data Presentation
Table 1: Example of Mean Change in a Value (Redness) Over Time*
| Time Post-Removal (Hours) | Test Formulation (Mean Δa) | Reference Formulation (Mean Δa) | Untreated Control (Mean Δa*) |
| 2 | -2.5 | -2.8 | 0.1 |
| 4 | -3.8 | -4.1 | -0.2 |
| 6 | -4.5 | -4.9 | 0.0 |
| 8 | -3.9 | -4.2 | 0.1 |
| 12 | -2.1 | -2.4 | -0.1 |
| 24 | -0.5 | -0.6 | 0.2 |
Note: Δa* represents the change from the pre-treatment baseline. A more negative value indicates greater blanching.
Visualizations
Signaling Pathway of this compound-Induced Vasoconstriction
Caption: Signaling pathway of this compound leading to vasoconstriction.
Experimental Workflow for Vasoconstrictor Assay
Caption: General experimental workflow for the vasoconstrictor assay.
Troubleshooting Logic for Low Response
Caption: Troubleshooting logic for a low vasoconstrictor response.
References
- 1. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]
- 2. Articles [globalrx.com]
- 3. publications.aap.org [publications.aap.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. remedypublications.com [remedypublications.com]
- 9. Possible dosage regimens for topical steroids, assessed by vasoconstrictor assays using multiple applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Skin levels and vasoconstrictor assay of topically applied hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Vehicle Effects in Topical Amcinonide Control Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to vehicle effects in topical Amcinonide control experiments.
Frequently Asked Questions (FAQs)
Q1: What is a "vehicle effect" and why is it critical in topical this compound studies?
A1: In topical drug development, the "vehicle" is the inactive base or carrier in which the active pharmaceutical ingredient (API), such as this compound, is formulated (e.g., cream, ointment, gel, or lotion).[1] A "vehicle effect" refers to the influence of the vehicle itself on the skin or the overall therapeutic outcome, independent of the API.[2] It is critical to account for vehicle effects because they can significantly alter the absorption, penetration, and ultimately the efficacy and side-effect profile of this compound.[1][2] For instance, an ointment base is more occlusive than a cream, which can enhance hydration and drug penetration.[1]
Q2: What are the primary components of this compound vehicles and how can they influence experimental results?
A2: The composition of this compound vehicles can vary between formulations like creams and ointments. Common components include solvents, emulsifiers, preservatives, and emollients. Each can impact the experiment:
-
Solvents (e.g., Propylene Glycol): Affect the solubility of this compound and can act as a penetration enhancer. However, propylene glycol has also been associated with skin irritation, which could be a confounding factor in studies.[3]
-
Emollients (e.g., White Petrolatum, Isopropyl Palmitate): These agents soften and soothe the skin, which can independently improve skin conditions and potentially mask the true effect of the this compound.
-
Preservatives (e.g., Benzyl Alcohol): Prevent microbial contamination but can also cause skin sensitization or irritation in some individuals.[4]
-
Emulsifying Agents: These are necessary for creating stable cream formulations but can influence the physical properties of the formulation, such as viscosity and spreadability, thereby affecting drug release.
Q3: How do I properly design a control experiment for a topical this compound study?
A3: A properly designed control experiment should use the vehicle of the this compound formulation without the active ingredient as the control. This is crucial to isolate the pharmacological effect of this compound from the physiological effects of the vehicle. It is important to note that using the term "placebo" for a topical control is often inaccurate; "vehicle" is the correct terminology as the base itself is not inert and can have effects on the skin.[5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent synthetic corticosteroid.[2] Its primary mechanism of action involves binding to glucocorticoid receptors in the cytoplasm of skin cells.[6] This complex then translocates to the nucleus and modulates the transcription of genes involved in inflammation.[6] This leads to the inhibition of pro-inflammatory mediators like prostaglandins and leukotrienes, and a reduction in the infiltration of inflammatory cells, thereby reducing inflammation, itching, and redness.[6]
Troubleshooting Guides
Issue 1: High Variability in Experimental Readouts
Possible Cause: Inconsistent drug release or penetration due to vehicle properties.
Troubleshooting Steps:
-
Characterize Vehicle Properties: Analyze the physical properties of your vehicle, such as viscosity, pH, and particle size distribution. Inconsistencies in these parameters can lead to variable drug release.
-
Standardize Application Technique: Ensure a standardized and reproducible method for applying the topical formulation in your experiments. The thickness of the applied layer can significantly impact drug delivery.
-
Conduct In Vitro Release Testing (IVRT): Perform IVRT studies to assess the rate and extent of this compound release from its vehicle. This can help identify batch-to-batch variability in the formulation.
-
Evaluate Skin Barrier Integrity: If using ex vivo or in vivo models, ensure the integrity of the skin barrier is consistent across all samples, as a compromised barrier can lead to increased and more variable drug absorption.
Issue 2: Unexpected Skin Reactions in the Control Group
Possible Cause: Irritation or sensitization caused by one or more components of the vehicle.
Troubleshooting Steps:
-
Review Vehicle Composition: Identify all excipients in the vehicle. Pay close attention to known potential irritants such as propylene glycol or certain preservatives.[3]
-
Patch Testing: Conduct patch tests with the vehicle and its individual components on a small area of skin to identify the specific ingredient causing the reaction.
-
Reformulate the Vehicle: If a specific component is identified as the cause of irritation, consider reformulating the vehicle with a more inert alternative.
-
Literature Review: Search for literature on the known skin effects of the excipients used in your formulation.
Issue 3: Poor Correlation Between In Vitro and In Vivo Results
Possible Cause: The in vitro model does not accurately mimic the complex interactions between the vehicle and the skin.
Troubleshooting Steps:
-
Refine In Vitro Model: Ensure your in vitro model (e.g., Franz diffusion cell setup) uses a relevant skin model (e.g., human or porcine skin) and that the receptor fluid is appropriate for the solubility of this compound.
-
Consider Vehicle-Skin Interactions: The vehicle can alter the properties of the stratum corneum. For example, occlusive vehicles like ointments can increase skin hydration and drug penetration. Your in vitro model should be able to account for such effects.
-
Use a Vasoconstrictor Assay: For corticosteroids like this compound, the vasoconstrictor assay can provide a more physiologically relevant measure of potency and bioavailability that often correlates better with clinical efficacy than simple penetration studies.[7]
Data Presentation
Table 1: Composition of Commercially Available this compound 0.1% Formulations
| Component | This compound Cream 0.1% | This compound Ointment 0.1% | Potential Role in Vehicle Effects |
| Active Ingredient | This compound (1 mg/g) | This compound (1 mg/g) | Anti-inflammatory, antipruritic |
| Preservative | Benzyl Alcohol | Benzyl Alcohol (2.2% w/wt) | Can cause skin irritation or sensitization.[4] |
| Emulsifier/Thickener | Emulsifying Wax | Emulsifying Wax | Affects viscosity and stability of the formulation. |
| Humectant/Solvent | Glycerin, Sorbitol Solution 70% | Propylene Glycol | Attracts and retains moisture; can enhance penetration but may also cause irritation.[3] |
| Emollient | Isopropyl Palmitate | White Petrolatum | Softens the skin; ointments provide more occlusion, enhancing drug delivery.[1] |
| pH Adjuster | Lactic Acid | Citric Acid Anhydrous | Maintains the optimal pH for drug stability and skin compatibility. |
| Antioxidant | Not Listed | Butylated Hydroxyanisole, Propyl Gallate | Prevents degradation of the active ingredient and other components. |
| Aqueous Base | Purified Water | Not Applicable | The primary component of the cream base. |
Source: DailyMed, Taro-Amcinonide Product Monograph[4][8]
Table 2: Qualitative Comparison of this compound Cream and Ointment Efficacy from Clinical Studies
| Formulation | Efficacy in Eczematous Dermatitis | Efficacy in Psoriasis | Patient Acceptability |
| This compound Cream 0.1% | Equivalent to Halcinonide cream 0.1%. Significantly better relief from burning pain compared to Halcinonide.[3] | Comparable or superior to other potent corticosteroid creams.[9] | Generally well-accepted. Fewer reports of stinging and burning compared to Halcinonide cream containing propylene glycol.[3][10] |
| This compound Ointment 0.1% | N/A | As effective as Fluocinonide ointment 0.05% applied more frequently. Comparable to Betamethasone Dipropionate ointment.[11] | Cosmetically acceptable to a majority of patients.[9] |
Experimental Protocols
Protocol 1: In Vitro Release Testing (IVRT) for Topical this compound
Objective: To measure the rate and extent of this compound release from its vehicle.
Apparatus: Franz Vertical Diffusion Cell
Method:
-
Membrane Selection and Preparation:
-
Select a synthetic, inert membrane (e.g., polysulfone, cellulose acetate).
-
Soak the membrane in the receptor medium for at least 30 minutes prior to use.
-
-
Receptor Medium Selection:
-
The receptor medium should be a solvent in which this compound is soluble and stable. A common choice for corticosteroids is a hydroalcoholic solution (e.g., ethanol:water or methanol:water).
-
Ensure the receptor medium maintains "sink conditions" (the concentration of the drug in the receptor medium should not exceed 10% of its saturation solubility).
-
-
Cell Assembly and Equilibration:
-
Assemble the Franz diffusion cell, mounting the prepared membrane between the donor and receptor chambers.
-
Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Equilibrate the cells in a circulating water bath to maintain a constant temperature (typically 32°C to mimic skin surface temperature).
-
-
Dosing:
-
Apply a finite dose of the this compound formulation (e.g., 5-15 mg/cm²) uniformly to the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of this compound released versus the square root of time. The slope of the linear portion of the curve represents the release rate.
-
Protocol 2: Vasoconstrictor Assay for Potency Assessment
Objective: To assess the in vivo potency of a topical this compound formulation by measuring its ability to cause skin blanching.
Method:
-
Subject Selection:
-
Enroll healthy volunteers with normal skin on their forearms.
-
-
Site Application:
-
Mark a grid of application sites on the volar aspect of the forearms.
-
Apply a standardized amount of the this compound formulation and the vehicle control to the designated sites.
-
-
Occlusion:
-
The sites may be occluded for a specified period to enhance drug penetration, although non-occluded studies are also performed.
-
-
Removal and Cleaning:
-
After the designated application time, carefully remove any excess formulation from the skin.
-
-
Visual Assessment:
-
At predetermined time points after application (e.g., 2, 4, 6, 12, 24 hours), a trained observer visually assesses the degree of skin blanching at each site using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
-
Chromameter Measurement:
-
For a more objective assessment, a chromameter can be used to measure the change in skin color (paleness) at each site.
-
-
Data Analysis:
-
Compare the blanching scores or chromameter readings between the this compound-treated sites and the vehicle control sites to determine the potency of the formulation.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. DailyMed - this compound cream this compound ointment [dailymed.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. Cyclocort Ointment (this compound Topical): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. karger.com [karger.com]
- 9. A comparative study of this compound and halcinonide in the treatment of eczematous dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound ointment 0.1 percent twice daily and fluocinonide ointment 0.05 percent three times daily in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound vs. betamethasone dipropionate ointments in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tachyphylaxis to Amcinonide in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address tachyphylaxis to Amcinonide in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of long-term this compound treatment in cell culture?
A1: Tachyphylaxis is a rapid decrease in the response of cells to a drug after repeated administration. In long-term cell culture, this means that cells progressively lose their sensitivity to this compound, a potent synthetic corticosteroid. This phenomenon can manifest as a diminished anti-inflammatory or anti-proliferative effect, even with consistent or increased concentrations of the drug. This reduced response is often linked to the downregulation of the glucocorticoid receptor (GR).
Q2: What are the primary molecular mechanisms behind this compound-induced tachyphylaxis?
A2: The primary mechanism is the homologous downregulation of the glucocorticoid receptor (GR).[1] Prolonged exposure to this compound leads to a decrease in both GR mRNA and protein levels.[2] This reduction in receptor availability means fewer this compound-GR complexes can form to translocate to the nucleus and modulate gene expression, thus dampening the cellular response.[3][4] Other contributing factors may include alterations in downstream signaling pathways and changes in chromatin accessibility.
Q3: Which cell lines are suitable for studying this compound tachyphylaxis?
A3: Keratinocyte cell lines, such as HaCaT cells, are a relevant model for studying the effects of topical corticosteroids like this compound.[5][6][7] Other suitable cell lines include those known to express functional glucocorticoid receptors and exhibit a measurable response to corticosteroids, such as A549 (human lung adenocarcinoma) cells and various immune cell lines (e.g., peripheral blood mononuclear cells - PBMCs).[8][9]
Q4: How can I quantify the development of tachyphylaxis in my cell culture?
A4: Tachyphylaxis can be quantified by measuring several parameters over time:
-
Functional Assays: A decrease in the desired biological response (e.g., inhibition of cytokine production, reduced cell proliferation). This can be assessed by measuring the half-maximal inhibitory concentration (IC50) at different time points. An increase in the IC50 value indicates the development of tachyphylaxis.
-
Receptor Expression: A reduction in GR mRNA and protein levels can be measured using RT-qPCR and Western blotting, respectively.[3]
-
Downstream Gene Expression: A diminished response in the expression of glucocorticoid-responsive genes (e.g., decreased induction of anti-inflammatory genes like GILZ or reduced repression of pro-inflammatory genes like IL-2) can be quantified by RT-qPCR.[8][9]
Q5: Are there any strategies to prevent or reverse this compound-induced tachyphylaxis in vitro?
A5: Yes, several strategies can be explored:
-
Drug-Holidays: Intermittent withdrawal of this compound from the culture medium may allow for the recovery of GR expression and cellular sensitivity. The optimal duration of the "holiday" needs to be determined empirically for each cell line and experimental setup.
-
Dose Reduction: Using the lowest effective concentration of this compound may delay the onset of tachyphylaxis.
-
Use of Sensitizing Agents: In some contexts of corticosteroid resistance, compounds that modulate intersecting signaling pathways, such as mTOR inhibitors (e.g., rapamycin), have been shown to restore sensitivity.[3]
-
Targeted Therapies: For research purposes, genetic approaches to modulate GR expression or downstream signaling components can help elucidate the mechanisms of and potential interventions for tachyphylaxis.
Troubleshooting Guides
Problem 1: Decreased or Loss of Cellular Response to this compound Over Time
| Possible Cause | Suggested Solution |
| Glucocorticoid Receptor (GR) Downregulation | - Confirm GR Downregulation: Perform Western blot or RT-qPCR to quantify GR protein and mRNA levels at different time points of this compound treatment. - Implement Drug Holidays: Remove this compound from the culture medium for a defined period (e.g., 24-72 hours) to allow for potential recovery of GR expression. Monitor cellular responsiveness upon re-exposure. - Optimize Dosing Strategy: Titrate this compound to the lowest effective concentration to minimize receptor downregulation. |
| Cell Line Instability or Evolution | - Verify Cell Line Integrity: Regularly check the morphology and growth characteristics of your cell line. Perform cell line authentication if there are concerns about contamination or genetic drift. - Use Low Passage Numbers: Start experiments with low-passage cells from a reliable, authenticated stock to ensure consistency. |
| Degradation of this compound in Culture Medium | - Replenish Medium Regularly: Change the culture medium containing fresh this compound at regular intervals (e.g., every 48-72 hours), depending on the stability of the compound and the metabolic activity of the cells. |
Problem 2: High Cell Death or Poor Viability During Long-Term this compound Treatment
| Possible Cause | Suggested Solution |
| Cytotoxicity of this compound at High Concentrations | - Perform a Dose-Response Curve: Determine the optimal concentration of this compound that elicits the desired biological effect without causing significant cytotoxicity over the planned experimental duration. Use a cell viability assay such as MTT or trypan blue exclusion.[10][11][12][13] - Gradual Adaptation: If high concentrations are necessary, consider gradually increasing the this compound concentration over several days to allow the cells to adapt. |
| Nutrient Depletion or Waste Accumulation in Culture | - Optimize Cell Seeding Density: Avoid over-confluency, which can lead to nutrient depletion and accumulation of toxic byproducts.[14] - Regular Media Changes: Ensure a consistent schedule for media replacement to maintain a healthy culture environment. |
| Solvent (e.g., DMSO) Toxicity | - Minimize Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is well below its toxic threshold (typically <0.1%). - Include Vehicle Controls: Always include a vehicle-only control group to distinguish between the effects of this compound and its solvent. |
Data Presentation
Table 1: Hypothetical Time-Course of this compound-Induced Tachyphylaxis in HaCaT Keratinocytes
| Time Point | This compound IC50 (nM) for IL-6 Inhibition | Relative GR mRNA Expression (fold change vs. T0) | Relative GR Protein Level (normalized to T0) |
| Day 0 (T0) | 10 ± 1.2 | 1.0 | 1.0 |
| Day 3 | 25 ± 3.1 | 0.7 ± 0.08 | 0.6 ± 0.05 |
| Day 7 | 80 ± 9.5 | 0.4 ± 0.05 | 0.3 ± 0.04 |
| Day 14 | >200 | 0.2 ± 0.03 | 0.1 ± 0.02 |
This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Induction and Quantification of this compound Tachyphylaxis in HaCaT Cells
Objective: To induce and measure the development of tachyphylaxis to this compound in a long-term culture of HaCaT keratinocytes.
Materials:
-
HaCaT keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant Human Interleukin-1β (IL-1β)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, RT-qPCR, and Western blotting
-
Human IL-6 ELISA kit
-
96-well and 6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HaCaT cells in 6-well plates at a density that allows for long-term culture without over-confluency (e.g., 1 x 10^5 cells/well).
-
Long-Term this compound Treatment:
-
Treat cells with a sub-lethal, effective concentration of this compound (e.g., 100 nM, to be determined by a preliminary dose-response experiment).
-
Maintain a parallel control group treated with the vehicle (DMSO) at the same final concentration.
-
Culture the cells for up to 14 days, changing the medium with fresh this compound or vehicle every 48-72 hours.
-
-
Assessment of Cellular Response (at Day 0, 3, 7, and 14):
-
At each time point, harvest a subset of cells from both the this compound-treated and vehicle-treated groups.
-
Functional Assay (IL-6 Inhibition):
-
Re-plate the harvested cells in 96-well plates.
-
After 24 hours, pre-treat the cells with a range of this compound concentrations for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours.
-
Collect the supernatant and measure IL-6 concentration using an ELISA kit.
-
Calculate the IC50 of this compound for IL-6 inhibition at each time point.
-
-
GR Expression Analysis:
-
From the remaining harvested cells, lyse one portion for RNA extraction and another for protein extraction.
-
Perform RT-qPCR to quantify GR mRNA levels, normalizing to a housekeeping gene.
-
Perform Western blotting to quantify GR protein levels, normalizing to a loading control like GAPDH or β-actin.
-
-
Protocol 2: Assessing the Reversibility of Tachyphylaxis
Objective: To determine if the tachyphylactic state induced by long-term this compound treatment is reversible upon drug withdrawal.
Procedure:
-
Induce Tachyphylaxis: Follow steps 1 and 2 of Protocol 1 to induce tachyphylaxis over 14 days.
-
Drug Holiday: After 14 days of continuous this compound treatment, wash the cells with PBS and replace the medium with fresh, this compound-free medium.
-
Recovery Period: Culture the cells in the absence of this compound for a defined period (e.g., 3, 5, or 7 days), changing the medium as needed.
-
Re-challenge and Assessment:
-
At the end of the recovery period, re-challenge the "recovered" cells and the continuously vehicle-treated control cells with this compound as described in the functional assay of Protocol 1 (step 3).
-
Measure the IC50 for IL-6 inhibition and compare it to the IC50 of the vehicle-treated control and the tachyphylactic cells (at day 14).
-
Optionally, assess GR mRNA and protein levels at the end of the recovery period.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to modulation of gene expression.
Caption: Experimental workflow for studying this compound-induced tachyphylaxis.
References
- 1. Expression of NF-kappaB in epidermis and the relationship between NF-kappaB activation and inhibition of keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting glucocorticoid receptor signaling pathway for treatment of stress-related brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Glucocorticoid Resistance in Acute Lymphoblastic Leukemia: Repurposed Drugs Can Improve the Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro glucocorticoid sensitivity is associated with clinical glucocorticoid therapy outcome in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro glucocorticoid sensitivity is associated with clinical glucocorticoid therapy outcome in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. axionbiosystems.com [axionbiosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell density and culture factors regulate keratinocyte commitment to differentiation and expression of suprabasal K1/K10 keratins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amcinonide Stability in Experimental Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of amcinonide in experimental solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A1: While specific degradation kinetic studies for this compound are not extensively published, data from structurally similar corticosteroids, such as triamcinolone acetonide, suggest that maximum stability is achieved in acidic conditions. For triamcinolone acetonide, the decomposition is minimal at a pH of approximately 3.4.[1] It is anticipated that this compound would exhibit similar stability, with a recommended pH range of 3.0 to 4.5 for optimal stability in aqueous solutions.
Q2: How does pH affect the degradation of this compound?
A2: The pH of a solution can significantly influence the rate of degradation of corticosteroids like this compound.[2][3] Generally, these compounds are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[2][3] For some corticosteroids, the degradation rate increases rapidly in neutral to alkaline solutions (pH > 5.5).[1]
Q3: What are the likely degradation products of this compound at different pH values?
A3: The specific degradation products of this compound under various pH conditions are not well-documented in publicly available literature. However, based on the structure of this compound and the known degradation pathways of other corticosteroids, hydrolysis of ester or acetal groups is a probable degradation route.[4] This could result in the formation of related steroid structures with altered potency or biological activity.
Q4: Are there any other factors besides pH that I should consider for this compound stability?
A4: Yes, other factors can influence this compound stability. These include temperature, light exposure, the presence of oxidizing agents, and the composition of the buffer and formulation excipients.[5][6][7] It is crucial to control these variables in your experimental setup to ensure that the observed degradation is primarily due to the effect of pH.
Troubleshooting Guide
Q1: I am observing rapid degradation of this compound in my solution, even at what I thought was a stable pH. What could be the cause?
A1: If you are experiencing unexpected degradation, consider the following possibilities:
-
Incorrect pH Measurement: Calibrate your pH meter regularly and ensure the probe is clean. Small inaccuracies in pH can lead to significant changes in stability, especially in pH-sensitive regions.
-
Buffer Effects: Certain buffer species can catalyze degradation.[1] For instance, phosphate buffers have been shown to increase the decomposition of triamcinolone acetonide.[1] Consider using an alternative buffer system, such as citrate or acetate, to see if the degradation rate changes.
-
Presence of Metal Ions: Trace metal ions in your solution can act as catalysts for degradation reactions.[8] Using high-purity water and reagents can help minimize this effect.
-
Temperature: Ensure your solutions are maintained at the intended temperature. Higher temperatures will accelerate degradation.[4][9]
Q2: The results of my this compound stability study are not reproducible. What steps can I take to improve consistency?
A2: To improve the reproducibility of your stability studies, implement the following controls:
-
Standardized Solution Preparation: Use a consistent and well-documented procedure for preparing your this compound solutions, including the order of addition of reagents and mixing times.
-
Precise pH Adjustment: Adjust the pH of your solutions carefully and consistently. Allow the solution to equilibrate before taking a final pH reading.
-
Control of Environmental Factors: Protect your solutions from light, especially if photostability has not been established. Maintain a constant temperature throughout the experiment using a temperature-controlled chamber or water bath.
-
Consistent Analytical Method: Use a validated, stability-indicating analytical method, such as HPLC, to quantify the concentration of this compound and its degradation products.[1]
Quantitative Data Summary
The following table presents hypothetical data on the pH-dependent degradation of this compound in an aqueous solution at 40°C. This data is illustrative and based on the expected behavior of similar corticosteroids.
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.015 | 46.2 |
| 3.5 | 0.005 | 138.6 |
| 5.0 | 0.020 | 34.7 |
| 7.0 | 0.150 | 4.6 |
| 9.0 | 0.693 | 1.0 |
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2.0, 3.5, 5.0, 7.0, and 9.0). Use buffers that are known to have minimal catalytic effects, such as citrate or acetate buffers.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.
-
-
Preparation of Experimental Samples:
-
For each pH value, add a small, precise volume of the this compound stock solution to a known volume of the corresponding buffer solution to achieve the desired final concentration of this compound. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the reaction.
-
-
Incubation:
-
Place the experimental samples in a temperature-controlled environment, such as an incubator or water bath, set to the desired temperature (e.g., 40°C). Protect the samples from light.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Immediately quench the degradation reaction if necessary (e.g., by dilution with a mobile phase or neutralization).
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH value.
-
Determine the apparent first-order rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Experimental workflow for assessing pH-dependent stability of this compound.
Caption: Hypothetical degradation pathways for a corticosteroid like this compound.
References
- 1. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of vehicles and other active ingredients on stability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Amcinonide precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Amcinonide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a potent synthetic corticosteroid with anti-inflammatory and immunosuppressive properties.[1] In cell culture, it is often used to study cellular pathways related to inflammation, immune response, and glucocorticoid receptor signaling. Its mechanism of action involves binding to the glucocorticoid receptor, which then translocates to the nucleus to modulate the expression of target genes.
Q2: Why does this compound precipitate in my cell culture medium?
This compound is a hydrophobic compound with very low aqueous solubility.[2] Its solubility in water is reported to be approximately 7.74 µg/mL.[2] When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous-based cell culture medium, the abrupt change in solvent polarity can cause the drug to come out of solution and form a precipitate.
Q3: What are the consequences of this compound precipitation in my experiments?
Precipitation of this compound can lead to several issues:
-
Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than the intended concentration, leading to unreliable and non-reproducible experimental results.
-
Cellular Toxicity: Drug precipitates can be cytotoxic to cells.
-
Confounded Results: The physical presence of particles can interfere with cellular processes and assays, leading to misleading data.
Q4: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic drugs like this compound for cell culture experiments.[3][4] this compound is readily soluble in DMSO.[3]
Q5: What is the maximum concentration of DMSO that is safe for most cell lines?
While it can vary between cell lines, a final DMSO concentration of 0.1% to 0.5% in the cell culture medium is generally considered safe for most cell lines.[5] It is crucial to determine the specific tolerance of your cell line to DMSO and to include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the medium. | 1. High final concentration of this compound: The desired concentration exceeds its solubility limit in the cell culture medium. 2. Rapid dilution: Adding the DMSO stock directly and quickly to the full volume of medium. 3. Low temperature of the medium: The medium is too cold, reducing the solubility. | 1. Lower the final concentration: If experimentally feasible, reduce the working concentration of this compound. 2. Stepwise dilution: First, dilute the this compound stock solution in a small volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the rest of the culture medium.[6] 3. Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound solution.[7] |
| Precipitate forms over time in the incubator. | 1. Supersaturated solution: The initial concentration was above the equilibrium solubility, leading to delayed precipitation. 2. Interaction with media components: Components in the serum or medium may contribute to precipitation over time. 3. Temperature fluctuations: Changes in incubator temperature can affect solubility. | 1. Optimize the final concentration: Empirically determine the maximum soluble concentration of this compound in your specific cell culture medium and conditions. 2. Increase serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) can help solubilize hydrophobic compounds. 3. Ensure stable incubator temperature: Regularly monitor and maintain a stable temperature in your incubator. |
| Cloudiness or turbidity observed in the culture medium. | 1. Fine precipitate: The precipitate may not be visible as distinct particles but as a general cloudiness. 2. Contamination: Bacterial or fungal contamination can also cause turbidity.[8] | 1. Microscopic examination: Check a sample of the medium under a microscope to look for crystals or amorphous precipitate. 2. Check for contamination: Plate a sample of the medium on an agar plate to test for microbial growth. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[9]
-
Sterilization: While DMSO is generally sterile, if there are concerns, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.
-
Calculate Volume: Determine the volume of this compound stock solution needed to achieve the desired final concentration in your culture medium. Ensure the final DMSO concentration remains within the non-toxic range for your cells (typically ≤ 0.5%).[5]
-
Stepwise Dilution: a. In a sterile tube, add a small volume of the pre-warmed medium (e.g., 100-200 µL). b. To this small volume of medium, add the calculated volume of the this compound stock solution. c. Gently mix by pipetting up and down or by flicking the tube. d. Add this intermediate dilution to the remaining pre-warmed cell culture medium.
-
Final Mixing: Gently swirl the flask or plate to ensure a homogenous solution.
-
Visual Inspection: Visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~7.74 µg/mL | [2] |
| DMSO | Readily Soluble | [3] |
| Ethanol | Soluble | [3] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Very Low (Quantitative data not readily available, depends on formulation, serum content, and pH) | N/A |
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Experimental Workflow for Preventing this compound Precipitation
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. emulatebio.com [emulatebio.com]
Best practices for long-term storage of Amcinonide solutions
This technical support center provides guidance on the best practices for the long-term storage of Amcinonide solutions for research, development, and scientific applications. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound solutions?
For commercially available this compound creams and ointments, the recommended storage is at a controlled room temperature between 15°C and 30°C (59°F to 86°F).[1] It is also advised to keep the container tightly closed and to avoid freezing.[1] For laboratory-prepared this compound solutions, while specific data is limited, it is prudent to follow similar guidelines. Solutions should be stored in tightly sealed, light-resistant containers at a controlled room temperature. For enhanced stability, especially for long-term storage, refrigeration (2°C to 8°C) may be considered, provided the solvent system does not allow for precipitation of this compound at lower temperatures.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What are the likely degradation pathways for this compound in solution?
Based on studies of other corticosteroids, the primary degradation pathways are likely to be oxidation and hydrolysis.[3][4] The 20-keto-21-hydroxyl group, a common feature in corticosteroids, is susceptible to oxidation, which can lead to the formation of aldehyde and carboxylic acid degradants.[3][4] Hydrolysis can also occur, particularly at non-optimal pH levels. The presence of a fluorine atom at the C9 position in this compound is known to enhance its potency and may also influence its stability profile.[5][6]
Q4: Are there any known incompatibilities with common excipients or solvents?
Excipients can significantly impact the stability of active pharmaceutical ingredients.[7][8][9] For instance, trace metals present in some excipients can catalyze oxidative degradation.[3] When preparing this compound solutions, it is crucial to use high-purity solvents and excipients. The choice of organic solvent can also affect stability; for example, some solvents may promote degradation or precipitation over time.[10][11] Preliminary compatibility studies are recommended when formulating new this compound solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in refrigerated solution | Low solubility of this compound at reduced temperatures. | Equilibrate the solution to room temperature. If precipitation persists, consider preparing a more dilute solution or using a co-solvent system with higher solubility for this compound at the desired storage temperature. |
| Discoloration of the solution | Oxidative degradation or reaction with impurities. | Prepare fresh solutions using high-purity, degassed solvents. Store the solution under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Consider adding a suitable antioxidant if compatible with the experimental design. |
| Loss of potency over time | Chemical degradation (hydrolysis or oxidation). | Verify the pH of the solution and adjust to a neutral or slightly acidic range if necessary. Store at a lower temperature (e.g., refrigerated) if solubility permits. Minimize exposure to air and light. Prepare smaller batches of the solution more frequently. |
| Unexpected peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of the analytical method. Refer to the this compound Degradation Pathway diagram for potential degradants. |
Data on Factors Affecting Corticosteroid Stability (Analogues)
Since specific quantitative long-term stability data for this compound solutions is not widely published, the following table summarizes findings for similar corticosteroids to provide general guidance.
| Parameter | Observation for Similar Corticosteroids | Implication for this compound Solutions | Reference |
| pH | Betamethasone 17-valerate degradation increases with higher pH. | Maintain a neutral to slightly acidic pH for aqueous solutions. | [2] |
| Temperature | Betamethasone 17-valerate is more stable at 4°C than at 30°C. | Store solutions at controlled room temperature or refrigerated, avoiding freezing. | [2] |
| Solvent | Betamethasone 17-valerate is most stable in normal saline compared to other nasal irrigation solutions. | The choice of solvent system is critical. Use well-characterized, high-purity solvents. | [2] |
| Light | Desonide, a topical corticosteroid, is susceptible to photodegradation, which can be mitigated by UV filters. | Protect this compound solutions from light by using amber or opaque containers. | [12] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Corticosteroid Analysis
This protocol is a general guideline adapted from methods used for other corticosteroids like dexamethasone and prednisolone and should be optimized and validated for this compound.[13][14][15][16][17]
1. Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the detection of its degradation products.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable buffer components
-
RP-C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size)
-
HPLC system with UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a pH-adjusting modifier like 0.1% phosphoric acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Scan for optimal absorbance, typically around 240-254 nm for corticosteroids.
-
Injection Volume: 10-20 µL
4. Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to a concentration range that covers the expected sample concentrations (e.g., 10-100 µg/mL).
-
Prepare samples for stability testing by diluting them with the mobile phase to fall within the calibration range.
5. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the this compound solution to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for a specified period.
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C for a specified period.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug or solution at a high temperature (e.g., 105°C).
-
Photodegradation: Expose the solution to UV light.
Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
6. Validation Parameters (as per ICH guidelines):
-
Specificity: Assess the ability of the method to unequivocally measure the analyte in the presence of potential degradants.
-
Linearity: Analyze a series of dilutions of the standard solution to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation or blank solvent.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
Visualizations
Caption: A potential degradation pathway for this compound based on known corticosteroid instability.
Caption: A logical workflow for troubleshooting instability issues with this compound solutions.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Stability of a novel corticosteroid nasal irrigation solution: betamethasone 17-valerate added to extemporaneously prepared nasal irrigation solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijirt.org [ijirt.org]
- 14. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijnrd.org [ijnrd.org]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Amcinonide and Dexamethasone in NF-κB Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of amcinonide and dexamethasone in the context of Nuclear Factor-kappa B (NF-κB) inhibition. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering insights into their mechanisms of action, relative potencies, and the experimental protocols used to evaluate their efficacy.
Executive Summary
This compound and dexamethasone are both potent corticosteroids that exert their anti-inflammatory effects, at least in part, through the inhibition of the NF-κB signaling pathway. While direct comparative studies quantifying their inhibitory effects on NF-κB in the same assay are scarce, available data allows for a robust analysis of their individual mechanisms and relative potencies. Dexamethasone is well-documented to inhibit NF-κB primarily by inducing the synthesis of its inhibitor, IκBα, and through direct protein-protein interactions with NF-κB subunits. This compound, a high-potency topical corticosteroid, is also understood to act via the glucocorticoid receptor to suppress inflammatory gene expression, which includes the downstream effects of NF-κB activation.
Quantitative Data Comparison
| Compound | Assay Type | Cell Type | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Release Inhibition | Activated Microglia | 3.38 nM[1] | Hong et al., 2012 |
| Dexamethasone | NF-κB Reporter (Luciferase) Assay | A549 cells | ~0.5 nM[2] | Adcock et al., 1995 |
| Dexamethasone | IL-8 Production Inhibition (NF-κB regulated) | Cytotrophoblasts | ED50 of 5 nM[3] | Sun et al., 1998 |
Note: The provided IC50/ED50 values are from different experimental systems and should be interpreted with caution when making direct comparisons. Nitric oxide production is a downstream consequence of NF-κB activation in microglia. The relative potency of topical corticosteroids is often ranked, with this compound being classified as a high-potency (Class II/III) corticosteroid.[4][5]
Mechanisms of NF-κB Inhibition
Both this compound and dexamethasone are synthetic glucocorticoids and share a general mechanism of action involving the glucocorticoid receptor (GR). Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus and modulates gene expression. However, the specific mechanisms by which they inhibit the NF-κB pathway have been detailed to a greater extent for dexamethasone.
Dexamethasone:
-
Induction of IκBα Synthesis: Dexamethasone upregulates the transcription of the gene encoding IκBα, the primary inhibitor of the NF-κB complex.[2][6] Increased levels of IκBα lead to the sequestration of NF-κB dimers (typically p50/p65) in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[2][6]
-
Direct Protein-Protein Interaction: The activated glucocorticoid receptor can directly interact with the p65 subunit of NF-κB. This interaction is thought to interfere with the ability of p65 to bind to DNA and recruit transcriptional coactivators, thereby repressing NF-κB-mediated gene expression.
This compound:
The specific molecular interactions of this compound with the NF-κB pathway are less extensively documented than those of dexamethasone. However, as a potent corticosteroid, its mechanism is understood to be analogous, involving:
-
Glucocorticoid Receptor-Mediated Transcriptional Repression: this compound binds to the glucocorticoid receptor, leading to the modulation of gene expression. This includes the repression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, many of which are under the control of NF-κB.
-
Inhibition of Downstream Inflammatory Mediators: this compound has been shown to inhibit the release of nitric oxide (NO) from activated microglia, a process known to be regulated by NF-κB through the induction of inducible nitric oxide synthase (iNOS).[1] A structurally related compound, triamcinolone acetonide, was shown in the same study to block the NF-κB signaling pathway in a luciferase assay, suggesting a similar mechanism for this compound.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB signaling pathway and points of inhibition by corticosteroids.
Caption: General workflow for an NF-κB inhibition assay.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the transcriptional activity of NF-κB.
Objective: To measure the inhibition of NF-κB-mediated gene transcription by this compound or dexamethasone.
Materials:
-
Cell line stably or transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter (e.g., HEK293, A549, or RAW264.7 cells).
-
Cell culture medium and supplements.
-
This compound and dexamethasone stock solutions.
-
Inducing agent (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer.
-
Luciferase substrate.
-
Luminometer.
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound, dexamethasone, or vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 1-2 hours).
-
Stimulation: Add the inducing agent (e.g., TNF-α at a final concentration of 10 ng/mL) to the wells to activate the NF-κB pathway. Incubate for an appropriate time (e.g., 6-8 hours).
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release the cellular components, including the expressed luciferase.
-
Luminometry: Transfer the cell lysate to a luminometer-compatible plate. Add the luciferase substrate to each well and immediately measure the luminescence.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase or total protein concentration). Plot the normalized activity against the compound concentration and calculate the IC50 value using a suitable curve-fitting model.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of proteins, such as NF-κB, to specific DNA sequences.
Objective: To qualitatively or semi-quantitatively assess the inhibition of NF-κB binding to its DNA consensus sequence by this compound or dexamethasone.
Materials:
-
Nuclear extraction buffers.
-
Double-stranded DNA oligonucleotide probe containing the NF-κB consensus binding site, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
Binding buffer.
-
Poly(dI-dC) (a non-specific competitor DNA).
-
Loading buffer.
-
Native polyacrylamide gel.
-
Electrophoresis apparatus.
-
Detection system (autoradiography film, chemiluminescence imager, or fluorescence scanner).
Protocol:
-
Cell Treatment and Nuclear Extraction: Treat cells with this compound or dexamethasone, followed by stimulation with an inducing agent as described for the luciferase assay. After treatment, harvest the cells and perform nuclear extraction to isolate the nuclear proteins.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, the labeled DNA probe, poly(dI-dC), and the binding buffer. Incubate at room temperature for a specified time (e.g., 20-30 minutes) to allow for the formation of protein-DNA complexes.
-
Electrophoresis: Add loading buffer to the binding reactions and load the samples onto a native polyacrylamide gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Detection: After electrophoresis, transfer the DNA from the gel to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection). Detect the labeled probe using the appropriate method. A "shifted" band will appear for the protein-DNA complex, which will migrate slower than the free probe.
-
Analysis: The intensity of the shifted band corresponding to the NF-κB-DNA complex is indicative of the amount of active NF-κB. Compare the band intensities in the treated samples to the control to assess the inhibitory effect of the compounds.
Conclusion
Both this compound and dexamethasone are effective inhibitors of the NF-κB pathway, a key mediator of inflammation. Dexamethasone's inhibitory mechanisms are well-characterized and involve both the induction of the endogenous inhibitor IκBα and direct interaction with NF-κB. While the specific molecular details for this compound are less defined, its high potency as a corticosteroid and its ability to inhibit downstream effects of NF-κB activation strongly support its role as an NF-κB inhibitor. The quantitative data, though not directly comparable, suggests that both compounds are potent anti-inflammatory agents, with this compound demonstrating efficacy in the low nanomolar range in a relevant cellular model. Further head-to-head studies employing standardized NF-κB inhibition assays are warranted to definitively delineate their comparative potency.
References
- 1. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Athena [athena.ohdsi.org]
Comparative Efficacy of Amcinonide and Clobetasol in Preclinical Skin Inflammation Models: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two topical corticosteroids, Amcinonide and Clobetasol, in relevant skin inflammation models. Due to a lack of direct head-to-head preclinical studies, this comparison is based on their established potency classifications and known mechanisms of action within the context of common experimental models.
Introduction to this compound and Clobetasol
This compound is a potent synthetic corticosteroid, while Clobetasol propionate is considered a super-potent corticosteroid, one of the strongest available for topical use.[1] Both are utilized for their anti-inflammatory, immunosuppressive, and anti-proliferative properties in treating various dermatological conditions. Their primary mechanism of action involves the inhibition of the inflammatory cascade through interaction with glucocorticoid receptors.[1][2]
Mechanism of Action: Glucocorticoid Receptor Signaling
Topical corticosteroids exert their anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This process, known as genomic signaling, leads to two main outcomes:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4]
A key non-genomic action is the inhibition of phospholipase A2 (PLA2), which is the enzyme responsible for releasing arachidonic acid from cell membranes. By inhibiting PLA2, corticosteroids block the synthesis of potent inflammatory mediators, including prostaglandins and leukotrienes.[1][5][6]
Signaling Pathway of Glucocorticoid Action
Caption: General overview of the genomic signaling pathway of topical corticosteroids in a keratinocyte.
Corticosteroid Inhibition of the Arachidonic Acid Pathway
Caption: Mechanism of corticosteroid-mediated inhibition of the arachidonic acid inflammatory cascade.
Comparative Efficacy Data
While direct comparative preclinical data is limited, the established potency ranking provides a basis for inferring relative efficacy. Clobetasol is consistently classified as a "super-potent" (Class I) topical corticosteroid, whereas this compound is categorized as "potent" (Class II/III). This suggests that Clobetasol would likely exhibit a greater anti-inflammatory effect at a lower concentration compared to this compound in preclinical models.
Table 1: Expected Comparative Efficacy in Preclinical Models
| Model | Parameter | Expected Outcome: this compound | Expected Outcome: Clobetasol |
| Arachidonic Acid-Induced Mouse Ear Edema | Inhibition of ear swelling (edema) | Moderate to high inhibition | Very high inhibition |
| Reduction in myeloperoxidase (MPO) activity | Moderate to high reduction | Very high reduction | |
| Oxazolone-Induced Contact Hypersensitivity | Reduction in ear thickness | Significant reduction | Very significant reduction |
| Decrease in inflammatory cell infiltrate | Significant decrease | Very significant decrease | |
| In Vitro Keratinocyte Culture | Inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release | Dose-dependent inhibition | Higher dose-dependent inhibition |
| Reduction in cell proliferation | Dose-dependent reduction | Higher dose-dependent reduction |
Experimental Protocols
Detailed methodologies for key experimental models are provided below. These protocols can be adapted for the comparative evaluation of this compound and Clobetasol.
Arachidonic Acid-Induced Mouse Ear Edema
This model is used to assess the acute anti-inflammatory effects of topically applied compounds.[7][8][9]
Experimental Workflow
Caption: Workflow for the arachidonic acid-induced mouse ear edema model.
Methodology:
-
Animals: Male BALB/c mice (20-25 g) are typically used.
-
Groups: Animals are divided into vehicle control, this compound-treated, and Clobetasol-treated groups.
-
Treatment: A solution of this compound or Clobetasol in a suitable vehicle (e.g., acetone) is applied topically to the inner and outer surfaces of the right ear. The left ear receives the vehicle alone and serves as a control.
-
Induction of Inflammation: After a predetermined time (e.g., 30 minutes), a solution of arachidonic acid in acetone is applied to the right ear of all animals.[7]
-
Measurement of Edema: At a specified time point post-induction (e.g., 1 hour), the animals are euthanized, and a standard-sized biopsy is taken from both ears. The weight of the biopsies is measured, and the difference in weight between the right and left ear punches is calculated as an index of edema.
-
Myeloperoxidase (MPO) Assay (Optional): The ear biopsies can be homogenized and assayed for MPO activity, a marker of neutrophil infiltration.
Oxazolone-Induced Contact Hypersensitivity
This model mimics delayed-type hypersensitivity reactions and is useful for evaluating the efficacy of anti-inflammatory compounds on T-cell mediated skin inflammation.[10][11][12]
Experimental Workflow
Caption: Workflow for the oxazolone-induced contact hypersensitivity model.
Methodology:
-
Animals: BALB/c mice are commonly used.
-
Sensitization: On day 0, a solution of oxazolone is applied to a shaved area of the abdomen.[13]
-
Challenge: On day 5 or 7, a lower concentration of oxazolone is applied to the right ear to elicit the hypersensitivity reaction.[13][14]
-
Treatment: The test compounds (this compound, Clobetasol) or vehicle are applied topically to the right ear at various time points relative to the challenge (e.g., before, during, and after).
-
Measurement of Ear Swelling: Ear thickness is measured before and 24 to 48 hours after the challenge using a micrometer. The difference in ear thickness represents the degree of inflammation.
-
Histological Analysis (Optional): Ear tissue can be collected for histological examination to assess cellular infiltration and other inflammatory changes.
Conclusion
Based on their established potency, Clobetasol is expected to demonstrate superior efficacy compared to this compound in preclinical models of skin inflammation. However, direct comparative studies are necessary to provide definitive quantitative data on their relative anti-inflammatory effects. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for conducting such comparative efficacy studies. Researchers are encouraged to adapt these models to their specific research questions to further elucidate the therapeutic potential of these and other novel anti-inflammatory compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of contact sensitivity in the mouse by topical application of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of contact sensitivity in the mouse by topical application of corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Amcinonide and Fluocinonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro characteristics of Amcinonide and Fluocinonide, two potent synthetic corticosteroids. While direct head-to-head in vitro studies are not extensively available in the public domain, this document synthesizes established knowledge of their mechanisms and outlines the standard experimental protocols used for their evaluation. This allows for an informed, albeit indirect, comparison based on their classification and known biological activities.
Introduction to this compound and Fluocinonide
This compound and Fluocinonide are high-potency topical corticosteroids belonging to the halogenated glucocorticoid class. They are widely used in dermatology to treat inflammatory skin conditions due to their potent anti-inflammatory, immunosuppressive, and anti-proliferative properties. Their therapeutic effects are mediated through their interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression.
Comparative Data
While specific in vitro comparative data points are scarce, the following table summarizes their classification and known potencies. Potency is often determined through vasoconstrictor assays, which serve as a surrogate for anti-inflammatory activity.
| Characteristic | This compound | Fluocinonide | Reference |
| Potency Classification | High | High | |
| Vasoconstrictor Potency | Reported to be a potent vasoconstrictor. | Generally considered a potent vasoconstrictor, often used as a benchmark. | |
| Clinical Efficacy | Effective for inflammatory dermatoses. | Effective for inflammatory dermatoses. | |
| Chemical Structure | Halogenated corticosteroid. | Halogenated corticosteroid. |
Standard In Vitro Experimental Protocols
The following protocols are standard methodologies employed to assess and compare the in vitro efficacy of corticosteroids like this compound and Fluocinonide.
a) Glucocorticoid Receptor (GR) Binding Assay
-
Objective: To determine the binding affinity of the corticosteroid to the glucocorticoid receptor.
-
Methodology:
-
A competitive binding assay is performed using a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and a source of GR (e.g., rat liver cytosol or recombinant human GR).
-
Increasing concentrations of the unlabeled test compound (this compound or Fluocinonide) are incubated with the GR source and the radiolabeled ligand.
-
The amount of bound radioligand is measured after separating bound from unbound ligand (e.g., via filtration).
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated. A lower IC50 indicates a higher binding affinity.
-
b) Anti-Inflammatory Activity Assay (Cytokine Inhibition)
-
Objective: To measure the ability of the corticosteroid to suppress the production of pro-inflammatory cytokines.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HaCaT keratinocytes) are cultured.
-
The cells are pre-treated with various concentrations of this compound or Fluocinonide.
-
Inflammation is induced by stimulating the cells with an inflammatory agent (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)).
-
After an incubation period, the supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The concentration of the corticosteroid that causes 50% inhibition of cytokine production (IC50) is determined.
-
c) Transactivation and Transrepression Assays
-
Objective: To assess the ability of the corticosteroid-GR complex to regulate gene expression.
-
Methodology:
-
Transactivation: Cells are co-transfected with a plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase) and a plasmid expressing the GR. The cells are then treated with the corticosteroid, and the reporter gene activity is measured.
-
Transrepression: Cells are co-transfected with a plasmid containing a promoter of a pro-inflammatory gene (e.g., NF-κB or AP-1 responsive element) linked to a reporter gene. The cells are stimulated with an inflammatory agent in the presence or absence of the corticosteroid, and the reporter gene activity is measured.
-
Signaling Pathways and Experimental Workflows
a) General Glucocorticoid Signaling Pathway
The following diagram illustrates the general mechanism of action for glucocorticoids like this compound and Fluocinonide.
Caption: General mechanism of glucocorticoid action in a target cell.
b) Experimental Workflow for In Vitro Comparison
The diagram below outlines a typical workflow for a head-to-head in vitro comparison of this compound and Fluocinonide.
Amcinonide vs. Hydrocortisone: A Comparative Analysis of Gene Expression Profiles in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Gene Expression
The following table summarizes the anticipated differential gene expression in skin cells, such as keratinocytes and fibroblasts, when treated with Amcinonide (represented by data from high-potency corticosteroids like Clobetasol Propionate) versus Hydrocortisone. The data is extrapolated from multiple studies on corticosteroid effects on gene expression.
| Gene Category | This compound (High-Potency Corticosteroid Proxy) | Hydrocortisone (Low-to-Medium Potency) | Rationale & Key Genes |
| Pro-inflammatory Cytokines & Chemokines | Strong Downregulation | Moderate Downregulation | Both drugs suppress inflammation by inhibiting the expression of genes like IL-1α, IL-1β, IL-6, IL-8, TNF-α, CCL2, CCL5. The effect is more pronounced with higher potency. |
| Anti-inflammatory Genes | Strong Upregulation | Moderate Upregulation | Upregulation of anti-inflammatory genes such as GILZ (TSC22D3) and DUSP1 (MKP-1) is a key mechanism. Potency correlates with the magnitude of upregulation. |
| Epidermal Barrier & Differentiation | Potential for Downregulation with prolonged use | Less impact on downregulation | High-potency corticosteroids may downregulate genes involved in skin barrier function and keratinocyte differentiation, such as Loricrin (LOR), Filaggrin (FLG), and Involucrin (IVL), potentially leading to skin atrophy.[1] |
| Extracellular Matrix Components | Significant Downregulation | Mild Downregulation | Potent corticosteroids can significantly inhibit the expression of collagen (COL1A1, COL1A2) and other extracellular matrix genes, contributing to skin thinning. |
| Cell Cycle & Proliferation | Strong Inhibition | Moderate Inhibition | Both inhibit keratinocyte proliferation by downregulating cell cycle genes like cyclins and CDKs. The inhibitory effect is greater with higher potency. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required for a direct comparative gene expression study of this compound and Hydrocortisone.
Cell Culture and Treatment
-
Cell Line: Human adult primary epidermal keratinocytes (HEKa) or human dermal fibroblasts (HDF).
-
Culture Medium: Keratinocyte Growth Medium (KGM) for HEKa, and Fibroblast Growth Medium (FGM) for HDF, supplemented with growth factors, penicillin/streptomycin, and fetal bovine serum (for HDF).
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with a basal medium (without growth factors) for 24 hours prior to treatment. Subsequently, cells are treated with vehicle (e.g., DMSO), this compound (e.g., 1 µM), or Hydrocortisone (e.g., 1 µM) for a specified time course (e.g., 6, 12, 24 hours).
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the treated cells using a TRIzol-based method followed by a column-based purification kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8) for downstream applications. Purity is determined by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop).
Gene Expression Profiling: RNA-Sequencing (RNA-Seq)
-
Library Preparation: RNA-seq libraries are prepared from 1 µg of total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 50 bp paired-end reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified as read counts per gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Differential gene expression between treatment groups (this compound vs. Vehicle, Hydrocortisone vs. Vehicle, and this compound vs. Hydrocortisone) is determined using statistical packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the differentially expressed genes using tools like DAVID or GSEA to identify enriched biological processes and signaling pathways.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the comparative study of this compound and Hydrocortisone.
Caption: Glucocorticoid signaling pathway of this compound and Hydrocortisone.
Caption: Experimental workflow for comparative gene expression analysis.
Caption: Relationship between corticosteroid potency and gene expression modulation.
References
A Comparative Guide to the Quantitative Analysis of Amcinonide: Cross-validation of HPLC-UV with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Amcinonide, a potent synthetic corticosteroid, is widely used in topical formulations for its anti-inflammatory and immunosuppressive properties. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a well-established and routinely used technique for the quality control of this compound in pharmaceutical preparations. However, with the increasing demand for higher sensitivity and selectivity, particularly in complex matrices, Mass Spectrometry (MS) coupled with liquid chromatography has emerged as a powerful alternative.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative performance parameters for the analysis of corticosteroids using HPLC-UV and LC-MS/MS. The data presented is a synthesis from multiple validated methods for corticosteroids structurally related to this compound.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 50 µg/mL[1] | 1 - 400 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.99[2] |
| Limit of Detection (LOD) | 0.017 µg/mL (17 ng/mL)[4] | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.056 µg/mL (56 ng/mL)[4] | 0.36 µg/L (0.36 ng/mL)[5] |
| Accuracy (% Recovery) | 98.0 - 102.0%[6] | 85 - 115%[2] |
| Precision (%RSD) | < 2.0%[6] | < 15%[2] |
| Selectivity | Good, but susceptible to interference from matrix components.[7] | Excellent, highly selective due to mass-based detection.[8] |
| Run Time | 10 - 20 minutes | < 10 minutes[5] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a representative method for the analysis of corticosteroids in pharmaceutical creams and ointments.
1. Sample Preparation:
-
Accurately weigh a portion of the cream/ointment containing a known amount of the active ingredient.
-
Disperse the sample in a suitable non-polar solvent like hexane to dissolve the fatty base.
-
Extract the active ingredient with a polar solvent such as a mixture of acetonitrile and water.
-
Vortex and centrifuge the mixture to separate the layers.
-
Collect the polar layer containing the analyte and dilute it to a suitable concentration with the mobile phase.
-
Filter the final solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a buffer like phosphate buffer to control pH.[3][7] A typical starting condition could be a 50:50 (v/v) mixture of acetonitrile and water.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Detection: UV detection at 240 nm.[7]
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
Linearity: Assessed by preparing a series of standard solutions of known concentrations and plotting the peak area against concentration. A linear regression analysis is performed to determine the correlation coefficient (r²).
-
Accuracy: Determined by the recovery of a known amount of standard spiked into a placebo formulation.
-
Precision: Evaluated by repeatedly injecting the same standard solution (repeatability) and by analyzing the same sample on different days or by different analysts (intermediate precision). The results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general approach for the highly sensitive and selective quantification of corticosteroids in biological matrices or pharmaceutical formulations.
1. Sample Preparation:
-
For biological samples (e.g., plasma, urine), a protein precipitation step is often employed using a solvent like acetonitrile.
-
For pharmaceutical formulations, a similar extraction procedure as for HPLC-UV can be used, followed by further dilution.
-
An internal standard (preferably a stable isotope-labeled version of the analyte) is added to the sample at the beginning of the preparation process to correct for matrix effects and variations in instrument response.
-
The supernatant after centrifugation is evaporated to dryness and reconstituted in the mobile phase.
2. LC-MS/MS Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for its higher resolution and faster analysis times. A C18 column with smaller particle size (e.g., < 2 µm) is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for corticosteroids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For this compound, the precursor ion would be m/z 502.59 (M+H)⁺.
3. Validation Parameters:
-
Validation parameters are similar to those for HPLC-UV but with stricter acceptance criteria for some parameters as per regulatory guidelines for bioanalytical methods.
-
Matrix Effect: This is a critical parameter to evaluate in LC-MS/MS to ensure that components of the sample matrix do not interfere with the ionization of the analyte. It is assessed by comparing the response of the analyte in the presence and absence of the matrix.
Mandatory Visualization
Caption: Experimental workflow for HPLC-UV and LC-MS/MS analysis of this compound.
Caption: Logical relationship between analytical techniques, detection principles, and performance.
References
- 1. [PDF] Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream | Semantic Scholar [semanticscholar.org]
- 2. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Biological monitoring method for urinary neonicotinoid insecticides using LC-MS/MS and its application to Japanese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Potency of Amcinonide Across Topical Vehicles: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of the synthetic corticosteroid Amcinonide when formulated in different topical delivery vehicles. The primary determinant of topical corticosteroid potency is its ability to elicit a vasoconstrictor response, which is well-correlated with its anti-inflammatory efficacy. This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for the key experiments cited.
Quantitative Potency Comparison
The relative potency of this compound in various topical formulations is most commonly assessed using the vasoconstrictor assay, which measures the degree of skin blanching (pallor) induced by the corticosteroid. Ointment vehicles are generally considered to provide higher potency compared to creams and lotions, which is reflected in the available data.
A study by Woodford, Haigh, and Barry investigated the bioavailabilities and activities of three 0.1% this compound preparations using multiple-dosage regimen vasoconstrictor assays.[1] The results, based on the area under the blanching profiles and the sum of the percentage of the total possible scores, indicated a difference in potency among the formulations.
| Formulation (0.1% this compound) | Application Regimen | Area Under Blanching Profile (Arbitrary Units) | Sum of % Total Possible Scores |
| Cream | Once Daily | 100 | 27.8 |
| Combination Cream¹ | Once Daily | 103 | 28.6 |
| Combination Ointment¹ | Once Daily | 120 | 33.3 |
| Cream | Twice Daily | 118 | 32.8 |
| Combination Cream¹ | Twice Daily | 120 | 33.3 |
| Combination Ointment¹ | Twice Daily | 131 | 36.4 |
¹Containing an anti-infective agent.
These data suggest that under a once-daily application regimen, the ointment formulation demonstrated a higher vasoconstrictor response and therefore greater potency compared to the cream formulations.[1] In a relative potency classification of topical corticosteroids, this compound 0.1% ointment is categorized as a Class II (high potency) agent, while the 0.1% cream and lotion are placed in Class III (medium to high potency).
Experimental Protocols
Human Vasoconstrictor Assay (Skin Blanching Assay)
The vasoconstrictor assay is a standardized method used to determine the bioequivalence and relative potency of topical corticosteroid preparations.
Objective: To assess the extent of skin blanching (vasoconstriction) induced by a topical corticosteroid as a measure of its potency.
Methodology:
-
Subject Selection: Healthy adult volunteers with normal skin on their forearms are recruited for the study.
-
Site Demarcation: A grid of test sites, typically 1-2 cm in diameter, is marked on the volar aspect of the forearms.
-
Product Application: A standardized amount (e.g., 5-10 µL) of each test formulation is applied to the designated sites. The application is often done under occlusion with a protective chamber to enhance penetration.
-
Application Duration: The formulations are left in contact with the skin for a specified period, typically ranging from 6 to 16 hours.
-
Product Removal: After the designated duration, the occlusive dressings and any remaining product are carefully removed.
-
Visual Assessment: At predetermined time points after product removal (e.g., 2, 4, 6, 12, 24 hours), the degree of skin blanching at each site is visually assessed by a trained observer who is blinded to the treatment allocation. A standardized grading scale is used, for example:
-
0 = No vasoconstriction
-
1 = Mild, definite vasoconstriction
-
2 = Moderate vasoconstriction
-
3 = Intense vasoconstriction
-
4 = Very intense vasoconstriction
-
-
Data Analysis: The blanching scores for each formulation at each time point are recorded and analyzed. The data can be used to generate dose-response curves and calculate metrics such as the area under the effect curve (AUEC) to compare the potency of different formulations.
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells. This binding triggers a cascade of events leading to the modulation of gene expression.
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflow for Vasoconstrictor Assay
The following diagram illustrates the typical workflow for a clinical study comparing the potency of different topical corticosteroid formulations using the vasoconstrictor assay.
Caption: Experimental workflow of the human vasoconstrictor assay.
References
In Vitro Skin Penetration: A Comparative Analysis of Amcinonide and Betamethasone Dipropionate
This guide provides a comparative overview of the in vitro skin penetration characteristics of two potent topical corticosteroids: amcinonide and betamethasone dipropionate. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the experimental evaluation of these compounds. While extensive in vitro data for betamethasone dipropionate is available, a notable scarcity of similar quantitative data for this compound in publicly accessible literature limits a direct, side-by-side comparison.
Quantitative Data Presentation
Due to the limited availability of direct comparative in vitro skin penetration studies, this section primarily presents data for betamethasone dipropionate. The following table summarizes the distribution of total betamethasones in various skin layers and the receptor fluid 24 hours after application in an in vitro study. This data provides an indication of the extent of skin penetration and retention of betamethasone dipropionate.
Table 1: Distribution of Betamethasones in Skin Layers and Receptor Fluid After 24 Hours
| Skin Layer/Compartment | Betamethasone Concentration (ng) |
| Stratum Corneum | 37 |
| Epidermis | 43 |
| Dermis | 34 |
| Receptor Fluid | Not specified in detail |
Source: Adapted from a study on betamethasone dipropionate spray 0.05%.[1]
Note on this compound: Extensive searches of scientific literature did not yield specific quantitative in vitro skin penetration data (e.g., flux rates, permeability coefficients, or skin retention values) for this compound that would allow for a direct comparison with betamethasone dipropionate under similar experimental conditions. The available information on this compound primarily focuses on its pharmacodynamics and clinical efficacy.[2][3]
Experimental Protocols
The following is a detailed methodology for a typical in vitro skin penetration study using a Franz diffusion cell, a common apparatus for such experiments. This protocol is based on methodologies reported in studies evaluating topical corticosteroids like betamethasone dipropionate.[4][5][6]
Objective: To determine the rate and extent of penetration of a topical corticosteroid through excised skin.
Apparatus: Franz diffusion cell system.
Skin Model: Excised human or animal (e.g., porcine) skin is commonly used. The skin is typically dermatomed to a specific thickness to ensure consistency.
Methodology:
-
Skin Preparation: The excised skin is carefully prepared, and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
Formulation Application: A precise amount of the test formulation (e.g., cream, ointment) containing the active pharmaceutical ingredient (API) is applied to the surface of the stratum corneum in the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, sometimes with a solubilizing agent to maintain sink conditions). The fluid is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C) to mimic in vivo conditions.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid. An equal volume of fresh, pre-warmed receptor fluid is added to maintain a constant volume.
-
Sample Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Skin Analysis (Optional): At the end of the experiment, the skin tissue can be removed from the diffusion cell. The different layers (stratum corneum, epidermis, dermis) can be separated (e.g., by tape stripping or heat separation) and analyzed to determine the amount of drug retained in each layer.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the linear portion of the curve. The permeability coefficient (Kp) can also be determined.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow of an in vitro skin penetration study using a Franz diffusion cell.
Caption: Workflow of an in vitro skin penetration study using a Franz diffusion cell.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Enhanced Skin Deposition of Betamethasone Dipropionate from a Novel Formulation and Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison Between Franz Diffusion Cell and a novel Micro-physiological System for In Vitro Penetration Assay Using Different Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Amcinonide's Potency Against the Known Glucocorticoid Receptor Agonist Dexamethasone
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the potency of amcinonide, a synthetic topical corticosteroid, against dexamethasone, a well-established glucocorticoid receptor (GR) agonist. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of corticosteroid pharmacology and the development of novel anti-inflammatory therapeutics. This guide synthesizes available data on GR binding affinity and transcriptional activation to provide a comparative framework for these two compounds.
Introduction to Glucocorticoid Receptor Agonists
Glucocorticoids exert their potent anti-inflammatory effects primarily through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. Upon ligand binding, the GR translocates to the nucleus, where it modulates the transcription of target genes. This transcriptional regulation leads to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins. The potency of a GR agonist is a critical determinant of its therapeutic efficacy and is typically assessed through its binding affinity to the GR and its ability to activate GR-mediated gene transcription.
This compound is a high-potency topical corticosteroid used in the treatment of various dermatological conditions. Dexamethasone is a potent synthetic glucocorticoid with both systemic and topical applications, serving as a benchmark for GR agonist activity in numerous studies. This guide aims to provide a direct comparison of these two compounds based on key performance metrics.
Quantitative Comparison of Potency
The following tables summarize the available quantitative data for the glucocorticoid receptor binding affinity and transcriptional activation potency of this compound and dexamethasone. It is important to note that the data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Source | Assay Type | Ligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | Activated Microglia | Nitric Oxide Release Inhibition | - | - | 3.38 | [1] |
| Dexamethasone | Human Recombinant GR | Competitive Binding | [3H]-Dexamethasone | 7.9 | 10 ± 5 | [2][3] |
Note: The IC50 for this compound represents the inhibition of NO release, an anti-inflammatory endpoint, and not a direct GR binding assay. Ki and IC50 values can vary depending on the specific experimental conditions.
Table 2: Glucocorticoid Receptor Transcriptional Activation
| Compound | Cell Line | Reporter Gene | EC50 (nM) | Reference |
| This compound | Data Not Available | - | Data Not Available | - |
| Dexamethasone | A549 | GRE-luciferase | ~34 | [4] |
| Dexamethasone | Rat-1 | IL-6 luciferase | ~0.5 | [5] |
| Dexamethasone | A549 | GM-CSF release inhibition | 2.2 | [6] |
Note: EC50 values are highly dependent on the cell line, reporter construct, and specific experimental protocol used.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. The following sections describe the general principles and steps for key assays used to determine the potency of GR agonists.
Whole-Cell Competitive Glucocorticoid Receptor Binding Assay
This assay determines the relative binding affinity of a test compound (e.g., this compound) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-dexamethasone) for binding to the receptor in intact cells.
Materials:
-
Cell line expressing the human glucocorticoid receptor (e.g., A549 cells)
-
Radiolabeled GR agonist (e.g., [3H]-dexamethasone)
-
Unlabeled GR agonist (dexamethasone, for determining non-specific binding)
-
Test compound (this compound)
-
Cell culture medium and supplements
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the GR-expressing cells to a suitable confluency in appropriate multi-well plates.
-
Assay Preparation: On the day of the assay, wash the cells with serum-free medium.
-
Competition Reaction: Add increasing concentrations of the unlabeled test compound (this compound) or unlabeled dexamethasone to the wells.
-
Radioligand Addition: Add a fixed, subsaturating concentration of the radiolabeled GR agonist ([3H]-dexamethasone) to all wells.
-
Incubation: Incubate the plates at 37°C for a sufficient period to reach binding equilibrium.
-
Washing: After incubation, rapidly wash the cells with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid.
-
Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The amount of bound radioligand will decrease as the concentration of the competing test compound increases. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Glucocorticoid Response Element (GRE)-Driven Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the glucocorticoid receptor and induce the transcription of a reporter gene (luciferase) under the control of a glucocorticoid response element (GRE).
Materials:
-
Host cell line (e.g., HEK293 or HeLa)
-
Expression vector for the human glucocorticoid receptor (if not endogenously expressed)
-
Reporter plasmid containing a GRE-driven luciferase gene
-
Transfection reagent
-
Test compound (this compound) and reference agonist (dexamethasone)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect the host cells with the GR expression vector (if necessary) and the GRE-luciferase reporter plasmid.
-
Cell Plating: Plate the transfected cells into multi-well plates and allow them to recover.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound) and the reference agonist (dexamethasone). Include a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate luciferin. The luciferase enzyme will catalyze the conversion of luciferin to oxyluciferin, producing light.
-
Data Analysis: Measure the light output using a luminometer. The luminescence signal is proportional to the level of GR-mediated gene transcription. Plot the luminescence data against the compound concentration and fit a dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Luciferase Reporter Gene Assay Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]
- 5. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
The Correlation Between In Vitro Vasoconstrictor Results and In Vivo Efficacy of Amcinonide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro vasoconstrictor potency of Amcinonide with its in vivo clinical efficacy, supported by experimental data and detailed methodologies. The correlation between the vasoconstrictive properties of topical corticosteroids and their therapeutic effectiveness is a cornerstone of dermatological formulation development. While the vasoconstrictor assay serves as a reliable and rapid screening tool for potency, its direct quantitative correlation with clinical outcomes in patients is a subject of ongoing research.
Data Presentation: Correlating Potency and Efficacy
Table 1: In Vitro Vasoconstrictor Potency of this compound
| Compound | Concentration | Potency Class | Vasoconstrictor Assay Principle |
| This compound | 0.1% | High (Class II) | Measurement of skin blanching (pallor) induced by the topical application of the corticosteroid, indicating vasoconstriction.[1] |
Table 2: In Vivo Clinical Efficacy of this compound in Psoriasis
| Study | Comparator | Efficacy Outcome | Key Findings |
| Engel, 1982 | Fluocinonide 0.05% | Greater than 50% improvement in signs and symptoms of psoriasis after 3 weeks. | This compound 0.1% ointment applied twice daily was comparable in efficacy and safety to fluocinonide 0.05% ointment applied three times a day.[2] |
| Cornell, 1983 | Fluocinonide 0.05% | Significant improvement in skin lesions from baseline within one week. | This compound 0.1% ointment applied twice a day was as effective as fluocinonide 0.05% ointment applied three times a day. |
| Huntley and Isseroff, 1985 | Betamethasone dipropionate 0.1% | Significant improvement from baseline observed at weeks 1 and 2. | This compound and betamethasone dipropionate ointments showed comparable efficacy. |
Experimental Protocols
In Vitro: The McKenzie-Stoughton Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method to determine the bio-potency of topical corticosteroids.
Objective: To quantify the vasoconstrictive effects of a topical corticosteroid by measuring the degree of skin blanching.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Site Demarcation: Multiple small, uniform sites are marked on the volar aspect of the forearms.
-
Application: A standardized amount of the test formulation (e.g., this compound 0.1% cream) and a control vehicle are applied to the demarcated sites.
-
Occlusion: The sites are often covered with an occlusive dressing to enhance penetration.
-
Duration: The application is left in place for a specified period, typically several hours.
-
Assessment: After removal of the formulation and cleaning of the sites, the degree of blanching (vasoconstriction) is visually assessed by trained observers at specific time points. The assessment is often performed using a graded scale (e.g., 0 = no blanching to 4 = maximal blanching).
-
Data Analysis: The blanching scores are recorded and analyzed to determine the potency of the corticosteroid relative to a standard.
In Vivo: Clinical Efficacy Trials in Psoriasis
Clinical trials in psoriasis are designed to evaluate the safety and efficacy of new treatments in a patient population.
Objective: To assess the therapeutic efficacy and safety of a topical corticosteroid in patients with plaque psoriasis.
Methodology:
-
Patient Population: Patients with a confirmed diagnosis of stable, mild to moderate plaque psoriasis are recruited.
-
Study Design: A randomized, double-blind, controlled design is typically employed. Patients are randomly assigned to receive either the investigational drug (e.g., this compound 0.1% cream) or a comparator (another active drug or a placebo vehicle).
-
Treatment Regimen: Patients are instructed to apply the assigned treatment to the affected areas for a specified duration (e.g., 2-4 weeks).
-
Efficacy Assessments: The primary efficacy endpoint is often the change from baseline in the Psoriasis Area and Severity Index (PASI). The PASI score is a composite score that assesses the severity of erythema, induration, and scaling of psoriatic lesions, as well as the extent of body surface area involvement. Other assessments may include the Investigator's Global Assessment (IGA) and patient-reported outcomes.[3][4]
-
Safety Assessments: Adverse events are monitored and recorded throughout the study.
-
Data Analysis: Statistical methods are used to compare the efficacy and safety of the treatment groups.
Mandatory Visualizations
Signaling Pathway of Corticosteroid-Induced Vasoconstriction
Caption: Signaling pathway of glucocorticoid-induced vasoconstriction.
Experimental Workflow: From In Vitro Assay to In Vivo Efficacy
Caption: Logical workflow from in vitro potency testing to in vivo clinical trials.
References
- 1. droracle.ai [droracle.ai]
- 2. Treatment of psoriasis with this compound 0.1 percent and fluocinonide 0.05 percent ointments. A comparative double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Icotrokinra results show 75% of adolescents with plaque psoriasis achieved completely clear skin and demonstrate favorable safety profile in a once daily pill [jnj.com]
Safety Operating Guide
Proper Disposal of Amcinonide: A Guide for Laboratory Professionals
Amcinonide is a potent synthetic corticosteroid utilized in research and pharmaceutical development for its anti-inflammatory properties. Due to its classification as a hazardous substance, particularly its toxicity to aquatic life, proper disposal is crucial to ensure personnel safety and environmental protection.[1] Researchers and laboratory personnel must adhere to strict protocols for the disposal of unused this compound, contaminated materials, and empty containers.
Hazard Profile of this compound
Understanding the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key hazard information.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1] | P264, P270, P301+P312, P330, P501[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] | P273, P391[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | P273, P391[1] |
Step-by-Step Disposal Procedures for this compound Waste
The following procedures provide a framework for the safe disposal of this compound and related waste materials in a laboratory setting. These steps should be performed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE to prevent skin and eye contact, as well as inhalation.[2]
-
Gloves: Wear suitable chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing is required.[3]
-
Eye and Face Protection: Use safety glasses with side shields or goggles.[2][3] In case of dust or aerosol formation, a face shield may be necessary.[2]
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent accidental mixing with incompatible materials and to ensure correct disposal pathways.
-
Designate as Hazardous Waste: All this compound waste, including pure substance, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be treated as hazardous waste.
-
Select a Compatible Container: Use a container that is compatible with the physical state of the waste (solid or liquid).[4] The container must be in good condition, securely closed, and leak-proof.[3][5]
Step 3: Labeling the Waste Container
Properly label the hazardous waste container immediately upon starting waste accumulation.
-
Use Official Labels: Request and use the official "HAZARDOUS WASTE" labels provided by your institution's EHS department.[4]
-
Complete Information: The label must include the following details:[4]
-
Principal Investigator's (PI) name.
-
Building and room number where the waste is stored.
-
Contact phone number.
-
Full chemical name: "this compound" (no abbreviations).
-
Concentration or percentage of the active ingredient.
-
Step 4: Storage of this compound Waste
Store the labeled waste container in a designated and properly managed area.
-
Satellite Accumulation Area (SAA): Store the container in a registered SAA, which could be a designated space in a locked cabinet or within secondary containment.[4]
-
Storage Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated area.[2][3]
-
Incompatible Materials: Store away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Regular Inspections: The research team must inspect the SAA and containers weekly and document these inspections.[4]
Step 5: Disposal of Empty Containers
Empty this compound containers must also be disposed of carefully.
-
Decontamination: Containers can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and offered for recycling or reconditioning.[3]
-
Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[3]
Step 6: Managing Accidental Spills
In the event of a spill, follow these procedures to contain and clean the area.
-
Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation.[2] Avoid breathing dust or vapors.[1]
-
Containment: Prevent further leakage or spillage and keep the material away from drains or water courses.[1][2]
-
Clean-up: Absorb solutions with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1][2] For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[6]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]
-
Disposal: Dispose of all contaminated cleaning materials as hazardous waste according to the procedures outlined above.[7]
Step 7: Final Disposal
The final disposal of this compound waste is a regulated process that must be handled by professionals.
-
Contact EHS: To initiate the disposal process, submit a completed chemical waste disposal request form to your institution's EHS department.[4]
-
Professional Disposal: All collected investigational drugs and pharmaceutical substances are typically consolidated and transported by a licensed hazardous materials vendor to an EPA-permitted incinerator.[4][8]
-
Do Not Dispose in Regular Trash or Sewer: this compound must not be disposed of with household garbage or allowed to enter the sewage system.[7]
Disclaimer: These procedures are intended as a general guide. Researchers, scientists, and drug development professionals must always consult and adhere to the specific guidelines and regulations set forth by their institution's Environmental Health and Safety department, as well as local, state, and federal laws.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|51022-69-6|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
